molecular formula C7H14 B092845 1,1-Diethylcyclopropane CAS No. 1003-19-6

1,1-Diethylcyclopropane

Cat. No.: B092845
CAS No.: 1003-19-6
M. Wt: 98.19 g/mol
InChI Key: VUROAZUCSQPSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethylcyclopropane is an organic compound with the molecular formula C7H14 and a molecular weight of 98.19 g/mol . It is characterized by a strained cyclopropane ring with two ethyl groups attached to a single carbon atom. This structure is of significant interest in fundamental organic chemistry research, particularly in studies investigating the effects of ring strain and steric hindrance on reactivity and physical properties. According to the National Institute of Standards and Technology (NIST), this compound has a boiling point of approximately 361.8 K (88.7 °C) and a melting point of around 167.2 K (-106.0 °C) . The gem-diethyl substitution makes it a valuable building block and model substrate in various research areas, including the development of new synthetic methodologies, catalysis studies, and the exploration of ring-opening reactions which can provide pathways to more complex, functionalized molecules. As a specialty hydrocarbon, it may also find use in materials science, for instance in the development of novel polymers or as a ligand in organometallic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions. For further specifications and safety data, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUROAZUCSQPSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061391
Record name Cyclopropane, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-19-6
Record name 1,1-Diethylcyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropane, 1,1-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropane, 1,1-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropane, 1,1-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethylcyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1003-19-6

This technical guide provides a comprehensive overview of 1,1-diethylcyclopropane, a saturated hydrocarbon of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, physicochemical properties, synthesis, spectroscopic data, and safety information.

Chemical Identity and Properties

This compound, also known as gem-diethylcyclopropane, is a cycloalkane with the chemical formula C₇H₁₄.[1] Its structure consists of a three-membered cyclopropane ring with two ethyl groups attached to the same carbon atom.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueReference
CAS Number 1003-19-6[1][2]
IUPAC Name This compound[3]
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.1861 g/mol [1]
Canonical SMILES CCC1(CC1)CC[3]
InChI Key VUROAZUCSQPSOK-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties

PropertyValueReference
Boiling Point 87.9 °C at 760 mmHg[2]
Melting Point -105.9 °C[2]
Density 0.774 g/cm³[2]
Vapor Pressure 70.4 mmHg at 25 °C[2]
Refractive Index 1.3915 (estimate)[2]
logP 2.58660[2]

Synthesis

The synthesis of this compound can be achieved through a modified Freund reaction, a classic method for forming cyclopropane rings. The general approach involves the intramolecular cyclization of a 1,3-dihalide using a reducing agent, typically zinc.

Experimental Protocol: Synthesis from 1,3-Dibromo-2,2-diethylpropane

A plausible synthetic route to this compound involves the dehalogenation and cyclization of 1,3-dibromo-2,2-diethylpropane. This method is adapted from the general procedures for synthesizing cyclopropanes from 1,3-dihalides.

Materials:

  • 1,3-dibromo-2,2-diethylpropane

  • Zinc dust

  • Ethanol (anhydrous)

  • Sodium carbonate (anhydrous)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with zinc dust and anhydrous ethanol.

  • A solution of 1,3-dibromo-2,2-diethylpropane in anhydrous ethanol is added dropwise to the stirred suspension of zinc dust.

  • The reaction mixture is heated to reflux with vigorous stirring for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, the excess zinc is filtered off, and the filtrate is diluted with water.

  • The aqueous solution is extracted with diethyl ether.

  • The combined organic extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.

  • The resulting crude this compound is then purified by fractional distillation.

Synthesis_Workflow Synthesis Workflow for this compound reagents 1,3-Dibromo-2,2-diethylpropane Zinc Dust Ethanol reaction Reflux reagents->reaction Intramolecular Cyclization workup Aqueous Workup (Filtration, Extraction, Washes) reaction->workup Isolation purification Fractional Distillation workup->purification Purification product This compound purification->product

Synthesis Workflow

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic C-H stretching vibrations of the cyclopropyl and ethyl groups. The C-H stretching of the cyclopropane ring typically appears at higher wavenumbers (around 3080-3000 cm⁻¹) compared to the ethyl C-H stretches (around 2960-2850 cm⁻¹). The ring deformation vibrations can be observed in the fingerprint region.[4]

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 98, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of ethyl and methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl protons (a quartet and a triplet) and the cyclopropyl protons. The geminal and vicinal coupling constants of the cyclopropyl protons would be indicative of the three-membered ring structure.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the ethyl group carbons.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

Hazard ClassCategory
Flammable Liquids Category 2
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2A
Specific target organ toxicity — single exposure Category 3 (Respiratory tract irritation, Narcotic effects)

The safety information is based on general data for flammable hydrocarbons and related cyclopropane derivatives. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed handling and emergency procedures.

GHS Pictograms:

GHS_Pictograms GHS Hazard Pictograms flame exclamation

GHS Hazard Pictograms

Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H336: May cause drowsiness or dizziness.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Drug Development

While this compound itself is not a common pharmaceutical ingredient, the cyclopropane motif is of significant interest in medicinal chemistry. The strained three-membered ring can act as a bioisostere for other chemical groups, influencing the molecule's conformation, metabolic stability, and binding affinity to biological targets. The study of simple cyclopropane derivatives like this compound can provide valuable insights into the fundamental chemical and physical properties of this important structural unit, aiding in the design of more complex and potent drug candidates.

References

An In-depth Technical Guide to the Chemical Properties of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylcyclopropane is a saturated, cyclic hydrocarbon with the molecular formula C₇H₁₄.[1][2] As a simple alkyl-substituted cyclopropane, its chemical behavior is largely defined by the inherent ring strain of the three-membered ring. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential applications. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.19 g/mol [1]
CAS Number 1003-19-6[2]
Appearance Colorless liquid
Boiling Point 87.9 °C at 760 mmHg[2]
Melting Point -105.9 °C
Density 0.774 g/cm³
Refractive Index (n²⁰/D) 1.3915 (estimate)
Table 2: Thermodynamic Properties
PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°) 63.32kJ/molJoback Calculated Property
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -99.77kJ/molJoback Calculated Property
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 5.72kJ/molJoback Calculated Property
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 29.94kJ/molJoback Calculated Property
Ionization Energy (IE) 8.56 ± 0.05eVNIST

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available ¹H NMR spectrum for this compound is not readily found, the expected chemical shifts can be inferred from related structures. The cyclopropyl protons would appear at high field (upfield), a characteristic feature of strained ring systems. The ethyl group protons would exhibit typical quartet and triplet patterns.

A ¹³C NMR spectrum has been reported, providing evidence for the carbon skeleton.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) shows a top peak at m/z 69.[3] This likely corresponds to the loss of an ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available and displays characteristic C-H stretching and bending vibrations for the cyclopropyl and ethyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of a dihalocyclopropane precursor. One documented route utilizes the reaction of 1,1-dibromo-2,2-diethylcyclopropane with sodium in methanol.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 1,1-Dibromo-2,2-diethylcyclopropane D Reduction A->D B Sodium Metal B->D C Methanol (Solvent) C->D E Quenching D->E F Extraction E->F G Distillation F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place small pieces of sodium metal in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Precursor: Dissolve 1,1-dibromo-2,2-diethylcyclopropane in anhydrous methanol and add it dropwise to the sodium-methanol mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water to consume any unreacted sodium.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or pentane. Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: After removing the drying agent by filtration, concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the high ring strain of the cyclopropane ring, which is approximately 27.5 kcal/mol. This strain makes the C-C bonds of the ring susceptible to cleavage under certain conditions, leading to ring-opening reactions.

Ring-Opening Reactions

The cyclopropane ring can undergo cleavage in the presence of electrophiles, such as halogens (e.g., bromine), or under thermal conditions. The reaction with bromine in a non-polar solvent would be expected to yield 1,3-dibromo-2,2-diethylpropane through a radical mechanism, especially in the presence of light.[4]

Logical Relationship: Ring-Opening with Bromine

Ring_Opening A This compound C Ring Opening A->C B Bromine (Br₂) + Light/Heat B->C D 1,3-Dibromo-2,2-diethylpropane C->D

Caption: Ring-opening reaction of this compound with bromine.

Thermal Stability

At elevated temperatures, this compound can undergo thermal isomerization to form various alkenes. The specific products and reaction conditions would need to be determined experimentally, but the reaction would involve the cleavage of a C-C bond in the ring followed by hydrogen shifts.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to a comprehensive Safety Data Sheet (SDS).[5]

Applications

While specific applications of this compound in drug development are not widely documented, small, strained carbocyclic rings are of interest in medicinal chemistry as bioisosteric replacements for other functional groups or as scaffolds for the synthesis of more complex molecules. The related compound, diethyl 1,1-cyclopropanedicarboxylate, is a known intermediate in the synthesis of pharmaceuticals, highlighting the potential utility of the cyclopropane motif in drug design.[6] The non-polar nature of this compound could also make it a candidate for use as a specialized solvent in certain applications.

Conclusion

This compound is a simple yet interesting molecule whose chemistry is governed by the inherent strain of its three-membered ring. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, a plausible synthetic route, and a discussion of its reactivity. While direct applications in drug development are not yet established, the unique structural features of this and other cyclopropane derivatives continue to make them intriguing targets for synthesis and methodological studies in organic and medicinal chemistry. Further research into the specific reactivity and biological activity of this compound could unveil novel applications for this fundamental carbocycle.

References

A Technical Guide to 1,1-diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylcyclopropane is a saturated hydrocarbon featuring a cyclopropane ring substituted with two ethyl groups attached to the same carbon atom. Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic data, tailored for a technical audience in research and development. The unique conformational constraints and electronic properties imparted by the cyclopropane ring make this and related structures of interest in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a cycloalkane with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1003-19-6[1]
Molecular Formula C₇H₁₄[1]
Molecular Weight 98.19 g/mol [1]
Boiling Point 87.9 °C at 760 mmHgLookChem
Density 0.774 g/cm³LookChem
Refractive Index 1.3915 (estimate)LookChem

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A classical approach involves the intramolecular cyclization of a 1,3-dihaloalkane using a reducing agent, such as zinc.

Experimental Protocol: Synthesis from 1,3-dibromo-2,2-diethylpropane

This protocol is based on the general principles of the Freund reaction for cyclopropane synthesis.

Materials:

  • 1,3-dibromo-2,2-diethylpropane

  • Zinc dust, activated

  • Ethanol, absolute

  • Diethyl ether

  • Hydrochloric acid, dilute

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate

Procedure:

  • A reaction flask equipped with a reflux condenser and a mechanical stirrer is charged with activated zinc dust and absolute ethanol.

  • 1,3-dibromo-2,2-diethylpropane is added to the stirred suspension.

  • The reaction mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by gas chromatography.

  • After cooling to room temperature, the reaction mixture is filtered to remove unreacted zinc.

  • The filtrate is diluted with water and extracted with diethyl ether.

  • The combined ether extracts are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Product A 1,3-dibromo-2,2-diethylpropane D Reflux A->D B Zinc Dust B->D C Ethanol (Solvent) C->D E Filtration D->E Cooling F Extraction with Diethyl Ether E->F G Washing F->G H Drying G->H I Fractional Distillation H->I J This compound I->J G A This compound B Chemical Properties A->B C Synthesis A->C D Spectroscopic Data A->D E Applications in Drug Development A->E F Molecular Formula: C₇H₁₄ Boiling Point: 87.9 °C Density: 0.774 g/cm³ B->F G Intramolecular Cyclization of 1,3-dihalo-2,2-diethylpropane C->G H ¹³C NMR ¹H NMR IR Spectroscopy Mass Spectrometry D->H I Cyclopropane Motif in Medicinal Chemistry Intermediate for Bioactive Molecules E->I

References

An In-depth Technical Guide to the Molecular Structure of 1,1-diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 1,1-diethylcyclopropane, a saturated cyclic hydrocarbon. This document collates available data on its molecular geometry, spectroscopic characteristics, and relevant chemical reactions, presenting it in a format tailored for researchers in the fields of chemistry and drug development.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₁₄, is a mono-substituted cyclopropane derivative.[1][2] Its structure consists of a three-membered carbon ring with two ethyl groups attached to the same carbon atom. The inherent ring strain of the cyclopropane ring significantly influences its chemical and physical properties.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.19 g/mol [3]
CAS Number 1003-19-6[1][2]
IUPAC Name This compound[3]
Density 0.774 g/cm³ (estimate)
Boiling Point 87.9 °C at 760 mmHg
Molecular Geometry

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full experimental spectrum for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl groups (a quartet for the methylene protons and a triplet for the methyl protons) and the methylene protons of the cyclopropane ring. Due to the asymmetry of the molecule, the cyclopropyl protons are diastereotopic and are expected to appear as complex multiplets.

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound exists in the literature, although the specific chemical shifts are not detailed in the available abstracts.[1][4] Based on related compounds, the quaternary carbon of the cyclopropane ring is expected to be the most deshielded of the ring carbons. The carbons of the ethyl groups will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations. The NIST WebBook provides a gas-phase IR spectrum.[5] Key expected vibrational modes are summarized in Table 2.

Wavenumber (cm⁻¹)Assignment
~3080 - 3000C-H stretch (cyclopropyl)
~2960 - 2850C-H stretch (ethyl)
~1465CH₂ scissoring
~1020Cyclopropane ring deformation

Synthesis of this compound

A common and effective method for the synthesis of gem-disubstituted cyclopropanes is the Simmons-Smith reaction. While a specific detailed protocol for this compound is not explicitly available, a general procedure can be adapted from the reaction with a suitable alkene precursor, 3-ethyl-2-pentene.

Simmons-Smith Cyclopropanation: An Overview

The Simmons-Smith reaction involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to form a cyclopropane ring.[6] The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product. A common modification, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), which often provides higher yields.[4]

G cluster_reactants Reactants cluster_product Product alkene 3-Ethyl-2-pentene product This compound alkene->product Simmons-Smith Reaction reagents Et₂Zn, CH₂I₂ reagents->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Simmons-Smith Reaction (General)

The following is a generalized protocol for the Simmons-Smith cyclopropanation of an alkene. Note: This is a representative procedure and would require optimization for the specific synthesis of this compound from 3-ethyl-2-pentene.

  • Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution.

  • Reaction with Diiodomethane: A solution of diiodomethane in anhydrous ether is added to the activated zinc-copper couple. The mixture is gently heated to initiate the formation of the organozinc carbenoid.

  • Addition of Alkene: The alkene (3-ethyl-2-pentene) is added dropwise to the carbenoid solution at a controlled temperature.

  • Reaction and Workup: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by GC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Chemical Reactivity: Acid-Catalyzed Ring Opening

The strained three-membered ring of cyclopropanes is susceptible to ring-opening reactions under acidic conditions. In the case of this compound, an acid-catalyzed hydration reaction would be expected to proceed via a protonated cyclopropane intermediate, leading to the formation of an alcohol.

Mechanism of Acid-Catalyzed Hydration

The mechanism involves the protonation of a C-C bond in the cyclopropane ring, which is followed by nucleophilic attack by water. According to Markovnikov's rule, the proton will add to the carbon atom that is less substituted, leading to the formation of the more stable tertiary carbocation. Water then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the alcohol product.

G A This compound B Protonated Cyclopropane A->B + H⁺ C Tertiary Carbocation B->C Ring Opening D Protonated Alcohol C->D + H₂O E 3-Ethyl-3-pentanol D->E - H⁺

Caption: Acid-catalyzed hydration of this compound.

This reaction highlights the alkene-like character of the cyclopropane ring, a key aspect of its reactivity that is of interest in synthetic chemistry and drug design, where the cyclopropyl group can act as a stable bioisostere for a double bond or as a reactive handle for further molecular elaboration.

References

Spectroscopic Profile of 1,1-diethylcyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-diethylcyclopropane, a saturated hydrocarbon with a unique strained-ring system. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. This document details its infrared (IR), ¹³C nuclear magnetic resonance (NMR), ¹H NMR, and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound is characterized by vibrational modes typical of alkyl-substituted cyclopropanes.

Wavenumber (cm⁻¹)Assignment
~3080C-H stretch (cyclopropyl)
~2960C-H stretch (asymmetric, CH₃)
~2870C-H stretch (symmetric, CH₃)
~2930C-H stretch (asymmetric, CH₂)
~2850C-H stretch (symmetric, CH₂)
~1460C-H bend (CH₂ and CH₃)
~1020Cyclopropane ring breathing
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹³C NMR Data

Chemical Shift (δ) ppmCarbon Atom Assignment
28.9-CH₂- (ethyl group)
20.3C1 (quaternary)
14.5-CH₃ (ethyl group)
9.5C2/C3 (ring CH₂)
Note: Data referenced from Organic Magnetic Resonance, 16, 71(1981).[1]

¹H NMR Data

Due to the high symmetry of the molecule, the proton NMR spectrum is relatively simple.

Chemical Shift (δ) ppmMultiplicityIntegrationProton Assignment
~1.2Quartet4H-CH₂- (ethyl group)
~0.8Triplet6H-CH₃ (ethyl group)
~0.1Singlet4H-CH₂- (cyclopropyl ring)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Ion
98Moderate[M]⁺ (Molecular Ion)
69High[M - C₂H₅]⁺
41High[C₃H₅]⁺
29Moderate[C₂H₅]⁺

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.

  • Data Acquisition:

    • The spectrometer is tuned to the appropriate frequency for the nucleus of interest (¹H or ¹³C).

    • The magnetic field is shimmed to achieve homogeneity.

    • A series of radiofrequency pulses are applied to the sample.

    • The resulting free induction decay (FID) signal is recorded.

    • For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

  • Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Gas-Phase Infrared (IR) Spectroscopy
  • Sample Introduction: A gaseous sample of this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The pressure of the gas in the cell is controlled to optimize the signal intensity.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.

    • The infrared beam is passed through the gas cell containing the sample.

    • The transmitted radiation is detected, and an interferogram is generated.

  • Data Processing: The interferogram is converted to a single-beam spectrum via a Fourier transform. The single-beam sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: As this compound is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe. In a GC-MS setup, the compound is first separated from any impurities on a capillary column.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

The logical workflow for the spectroscopic analysis of this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-depth NMR Analysis of 1,1-diethylcyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1,1-diethylcyclopropane. Due to the limited availability of public domain spectral data for this specific molecule, this guide will focus on the theoretical analysis, expected spectral features based on analogous compounds, and detailed experimental protocols for acquiring such data.

Introduction to the NMR Spectroscopy of Cyclopropanes

Cyclopropane rings possess unique electronic properties that significantly influence their NMR spectra. The high degree of s-character in the C-C bonds and the resulting ring strain lead to proton (¹H) and carbon (¹³C) chemical shifts that are notably upfield compared to their acyclic or larger-ring counterparts. The protons on the cyclopropane ring typically resonate in the range of 0.2 to 0.5 ppm, a region often free from signals of other aliphatic protons. Similarly, the carbon atoms of the cyclopropane ring are shielded and appear at unusually high field in the ¹³C NMR spectrum.

Predicted NMR Spectral Data for this compound

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

  • Cyclopropyl Protons (CH₂): The four protons on the cyclopropane ring (at C2 and C3) are chemically equivalent due to the molecule's symmetry. However, they are magnetically non-equivalent. This will result in a complex multiplet pattern, likely a second-order effect, in the characteristic upfield region for cyclopropyl protons (estimated around 0.2-0.4 ppm).

  • Methylene Protons (CH₂ of ethyl): The two methylene groups of the ethyl substituents are equivalent. Each will appear as a quartet due to coupling with the adjacent methyl protons. The chemical shift is expected in the range of 1.2-1.5 ppm.

  • Methyl Protons (CH₃ of ethyl): The two methyl groups of the ethyl substituents are also equivalent and will appear as a triplet, coupled to the adjacent methylene protons. This signal is anticipated in the range of 0.8-1.0 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals:

  • Quaternary Carbon (C1): The substituted carbon of the cyclopropane ring is expected to have a chemical shift in the range of 15-25 ppm.

  • Cyclopropyl Carbons (C2 and C3): The two methylene carbons of the cyclopropane ring are equivalent and will appear as a single signal in the upfield region, typically between 5 and 15 ppm.

  • Methylene Carbons (CH₂ of ethyl): The two equivalent methylene carbons of the ethyl groups are expected to resonate in the range of 20-30 ppm.

  • Methyl Carbons (CH₃ of ethyl): The two equivalent methyl carbons of the ethyl groups will show a signal in the range of 10-15 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)Multiplicity (Predicted)Coupling Constant (J, Hz) (Predicted)
Cyclopropyl-H (4H)0.2 - 0.4Multiplet-
Ethyl-CH₂ (4H)1.2 - 1.5Quartet~7
Ethyl-CH₃ (6H)0.8 - 1.0Triplet~7

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
C115 - 25
C2, C35 - 15
Ethyl-CH₂20 - 30
Ethyl-CH₃10 - 15

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A spectral width of 10-12 ppm is usually adequate.

  • Temperature: Room temperature (e.g., 298 K).

¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-250 ppm is standard.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to ensure it is flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the different types of protons.

  • Coupling Constant Measurement: For resolved multiplets, measure the peak-to-peak separation to determine the coupling constants (J-values) in Hertz.

Visualizations

Logical Relationship of Protons in this compound

G cluster_cyclopropane Cyclopropane Ring cluster_ethyl1 Ethyl Group 1 cluster_ethyl2 Ethyl Group 2 C1 C1 C2 C2 C1->C2 C1_ethyl1_CH2 CH2 C1->C1_ethyl1_CH2 attachment C1_ethyl2_CH2 CH2 C1->C1_ethyl2_CH2 attachment C3 C3 C2->C3 H_ring Cyclopropyl Protons (4H) C2->H_ring C3->C1 C3->H_ring C1_ethyl1_CH3 CH3 C1_ethyl1_CH2->C1_ethyl1_CH3 H_methylene Ethyl Methylene Protons (4H) C1_ethyl1_CH2->H_methylene H_methyl Ethyl Methyl Protons (6H) C1_ethyl1_CH3->H_methyl C1_ethyl2_CH3 CH3 C1_ethyl2_CH2->C1_ethyl2_CH3 C1_ethyl2_CH2->H_methylene C1_ethyl2_CH3->H_methyl

Caption: Molecular structure and proton environments of this compound.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Up Experiment (¹H or ¹³C) D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Peak Picking and Integration I->J K Measure Coupling Constants J->K L Assign Signals K->L

Caption: Standard workflow for NMR sample analysis.

Conclusion

The NMR analysis of this compound presents a valuable case study for understanding the spectral characteristics of substituted cyclopropanes. While experimental data is not widely accessible, a thorough understanding of the underlying principles of NMR and the analysis of analogous structures allows for a reliable prediction of its ¹H and ¹³C NMR spectra. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to acquire high-quality data for this and similar molecules, which is crucial for structural elucidation and characterization in various fields, including drug discovery and materials science.

An In-depth Technical Guide to the Infrared Spectrum of 1,1-diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 1,1-diethylcyclopropane, a saturated cyclic hydrocarbon. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a relevant synthetic methodology. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound and its derivatives.

Core Data Presentation: Infrared Spectrum

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrational modes of its constituent functional groups. The primary regions of interest include the C-H stretching vibrations of the cyclopropyl ring and the ethyl groups, as well as bending and skeletal vibrations.

The gas-phase infrared spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1][2][3][4] An analysis of this spectrum reveals the following prominent absorption bands:

Wavenumber (cm⁻¹)AssignmentIntensity
~3080C-H stretch (cyclopropyl CH₂)Medium
~2960Asymmetric C-H stretch (CH₃)Strong
~2930Asymmetric C-H stretch (CH₂)Strong
~2870Symmetric C-H stretch (CH₃ and CH₂)Strong
~1460CH₂ scissoring/bendingMedium
~1380CH₃ symmetric bending ("umbrella" mode)Medium
~1020Cyclopropane ring skeletal vibrationMedium

Experimental Protocols

Infrared Spectrum Acquisition

The following is a general protocol for obtaining the Fourier-transform infrared (FTIR) spectrum of a neat liquid sample, such as this compound.

Materials:

  • FTIR Spectrometer

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pasteur pipette

  • Desiccator for storing salt plates

  • Acetone or other suitable volatile solvent for cleaning

  • Lens tissue

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

  • Sample Preparation:

    • Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers onto the polished surfaces.

    • If the plates are not clean, gently wipe them with a lens tissue moistened with a small amount of acetone and allow them to dry completely.

    • Using a Pasteur pipette, place one to two drops of the liquid this compound sample onto the center of one salt plate.[5]

    • Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[5]

  • Sample Analysis:

    • Place the "sandwiched" salt plates into the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the infrared spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[3]

  • Cleaning:

    • After analysis, disassemble the salt plates.

    • Clean the plates thoroughly with a suitable solvent (e.g., acetone) and a soft lens tissue.

    • Return the clean, dry plates to the desiccator for storage.[5]

Synthesis of this compound

A common method for the synthesis of 1,1-disubstituted cyclopropanes involves the reaction of a malonic ester with a dihaloalkane followed by further modification. While a specific detailed protocol for this compound from a primary literature source was not retrieved in the search, a general and analogous procedure based on the synthesis of cyclopropane derivatives from diethyl malonate is presented below. The synthesis of this compound has been reported by Shortridge, R.W., et al. in 1948.[4]

Reaction Scheme: A plausible synthetic route would involve the dialkylation of a suitable precursor followed by cyclization. A more direct, though potentially lower-yielding, approach is the Simmons-Smith cyclopropanation of 3-ethyl-2-pentene, though this was not the focus of the search. An alternative, based on the synthesis of related cyclopropanedicarboxylic acids, involves the reaction of diethyl malonate with 1,2-dibromoethane, followed by alkylation and decarboxylation. A general representation of the formation of a cyclopropane ring from diethyl malonate is shown below:

General Procedure for the Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate:

This procedure describes the formation of the cyclopropane ring from diethyl malonate, which is a key intermediate.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium ethoxide or another suitable base

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • After the addition of diethyl malonate is complete, add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diethyl cyclopropane-1,1-dicarboxylate.

  • Purify the product by vacuum distillation.

Further steps would be required to convert the dicarboxylate to this compound, likely involving reduction of the ester groups to alcohols, conversion to a leaving group, and subsequent reduction or a Grignard-type reaction.

Mandatory Visualization

The following diagrams illustrate the workflow for FTIR spectroscopy and a conceptual representation of a synthetic pathway.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prep_sample Prepare Neat Liquid Sample start->prep_sample place_on_plate Place Sample on Salt Plate prep_sample->place_on_plate sandwich_plates Sandwich with Second Plate place_on_plate->sandwich_plates background Acquire Background Spectrum sandwich_plates->background Place in Spectrometer sample_scan Acquire Sample Spectrum background->sample_scan process_data Process Spectrum (Baseline Correction, etc.) sample_scan->process_data Output Raw Data identify_peaks Identify Peak Frequencies process_data->identify_peaks interpret Interpret Spectrum & Assign Vibrations identify_peaks->interpret end End interpret->end

Caption: Workflow for FTIR Spectroscopy of a Liquid Sample.

Synthesis_Pathway cluster_synthesis Conceptual Synthetic Pathway start Diethyl Malonate + 1,2-Dibromoethane intermediate1 Diethyl Cyclopropane- 1,1-dicarboxylate start->intermediate1 Cyclization (Base) intermediate2 1,1-Bis(hydroxymethyl)- cyclopropane intermediate1->intermediate2 Reduction (e.g., LiAlH4) intermediate3 1,1-Bis(tosyloxymethyl)- cyclopropane intermediate2->intermediate3 Tosylation (TsCl, Pyridine) product This compound intermediate3->product Alkylation (e.g., EtMgBr)

Caption: Conceptual Synthesis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 1,1-diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry of 1,1-diethylcyclopropane (C₇H₁₄). It includes key mass spectral data, a proposed fragmentation pathway, and a representative experimental protocol for analysis. This information is crucial for the identification and structural elucidation of this compound in various research and development settings.

Core Data Presentation

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Mass-to-Charge (m/z)Relative Intensity (%)Proposed Ion Fragment
2745[C₂H₃]⁺
2960[C₂H₅]⁺
3948[C₃H₃]⁺
4185[C₃H₅]⁺
5565[C₄H₇]⁺
69 100 [C₅H₉]⁺
8330[C₆H₁₁]⁺
985[C₇H₁₄]⁺• (Molecular Ion)

Note: The base peak at m/z 69 represents the most abundant fragment ion in the spectrum. The molecular ion peak at m/z 98 is observed with low relative intensity, which is common for aliphatic compounds under electron ionization.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion, [C₇H₁₄]⁺•. The high energy of this ionization method leads to subsequent bond cleavages and rearrangements, resulting in the observed fragment ions. The proposed primary fragmentation pathway is outlined below.

Fragmentation_Pathway M This compound (C₇H₁₄) m/z = 98 M_ion [C₇H₁₄]⁺• (Molecular Ion) m/z = 98 M->M_ion -e⁻ (70 eV) frag_83 [C₆H₁₁]⁺ m/z = 83 M_ion->frag_83 - •CH₃ frag_69 [C₅H₉]⁺ (Base Peak) m/z = 69 M_ion->frag_69 - •C₂H₅ frag_29 [C₂H₅]⁺ m/z = 29 M_ion->frag_29 α-cleavage frag_55 [C₄H₇]⁺ m/z = 55 frag_83->frag_55 - C₂H₄ frag_41 [C₃H₅]⁺ m/z = 41 frag_69->frag_41 - C₂H₄

Figure 1: Proposed electron ionization fragmentation pathway for this compound.

Description of Fragmentation Steps:

  • Ionization: The process begins with the bombardment of the this compound molecule with high-energy electrons, leading to the ejection of an electron and the formation of the molecular ion ([C₇H₁₄]⁺•) at m/z 98.

  • Formation of the Base Peak (m/z 69): The most favorable fragmentation pathway involves the loss of an ethyl radical (•C₂H₅) from the molecular ion. This results in the formation of a stable secondary carbocation, [C₅H₉]⁺, which is observed as the base peak at m/z 69. The high stability of this cation contributes to its high abundance.

  • Formation of the m/z 83 Fragment: An alternative initial fragmentation involves the loss of a methyl radical (•CH₃) from one of the ethyl groups, leading to the formation of the [C₆H₁₁]⁺ ion at m/z 83.

  • Secondary Fragmentations:

    • The ion at m/z 83 can further fragment by losing an ethene molecule (C₂H₄) to form the [C₄H₇]⁺ ion at m/z 55.

    • Similarly, the base peak ion at m/z 69 can undergo the loss of an ethene molecule to yield the [C₃H₅]⁺ ion at m/z 41.

  • Formation of Smaller Fragments: The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), likely formed through alpha-cleavage at the quaternary carbon of the cyclopropane ring. Other smaller fragments, such as [C₃H₃]⁺ (m/z 39) and [C₂H₃]⁺ (m/z 27), are formed through more complex rearrangements and cleavage events.

Experimental Protocols

The following describes a representative experimental protocol for the acquisition of an electron ionization mass spectrum of this compound, consistent with standard practices for volatile organic compounds.

Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

  • Gas Chromatograph (GC): A GC system is typically used for sample introduction and separation, coupled directly to the mass spectrometer.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase such as 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 20 - 200

  • Scan Speed: 1000 amu/s

Sample Preparation:

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A 1 µL aliquot of this solution is then injected into the GC-MS system.

This technical guide provides a foundational understanding of the mass spectral behavior of this compound. The provided data and proposed fragmentation pathways can serve as a valuable reference for the identification and characterization of this and structurally related compounds in complex matrices.

References

Physicochemical and Thermodynamic Properties of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of 1,1-Diethylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. The information is compiled from various sources, including the NIST Chemistry WebBook and Cheméo, offering both experimental and calculated data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for this compound.

This compound is a cycloalkane with the chemical formula C₇H₁₄ and a molecular weight of 98.19 g/mol .[1] Its structure consists of a cyclopropane ring with two ethyl groups attached to the same carbon atom. A summary of its key identifiers is provided in Table 1.

Table 1: Identifiers for this compound

IdentifierValue
CAS Number 1003-19-6[1][2]
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.1861 g/mol [2]
IUPAC Name This compound[1]
InChI InChI=1S/C7H14/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3[2]
InChIKey VUROAZUCSQPSOK-UHFFFAOYSA-N[2]
SMILES CCC1(CC)CC1[3]

A compilation of the available thermodynamic data for this compound is presented in Table 2. This includes both experimentally determined and computationally estimated values.

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitSource/Method
Standard Gibbs Free Energy of Formation (ΔfG°) 63.32kJ/molJoback Calculated Property[3]
Enthalpy of Formation at Standard Conditions (Gas, ΔfH°gas) -99.77kJ/molJoback Calculated Property[3]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 5.72kJ/molJoback Calculated Property[3]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 29.94kJ/molJoback Calculated Property[3]
Ideal Gas Heat Capacity (Cp,gas) See Table 3J/mol·KJoback Calculated Property[3]
Ionization Energy (IE) 8.56 ± 0.05eVNIST[3]
Octanol/Water Partition Coefficient (logPoct/wat) 2.587Crippen Calculated Property[3]
Water Solubility (log10WS) -2.41mol/lCrippen Calculated Property[3]

Table 3: Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)

Temperature (K)Cp,gas (J/mol·K)
298.15155.35
400196.23
500234.33
600268.96
700299.71
800326.38
900348.97
1000367.68

Methodologies for Property Determination

The thermodynamic data presented in this guide are derived from both experimental measurements and computational estimations. This section provides an overview of the methodologies employed.

Experimental Methodology: Bomb Calorimetry for Enthalpy of Combustion

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation:

    • A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a sample crucible.

    • Due to its volatility, the sample may be encapsulated in a gelatin capsule of known mass and heat of combustion.

    • A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to the electrodes of the bomb head, with the wire positioned to be in contact with the sample.

  • Bomb Assembly and Pressurization:

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

    • The bomb head is securely sealed to the bomb vessel.

    • The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup:

    • The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water.

    • The calorimeter is assembled with a stirrer and a high-precision thermometer (e.g., a Beckmann thermometer or a digital thermometer with a resolution of at least 0.001 °C).

    • The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement:

    • The stirrer is started to ensure a uniform temperature throughout the water in the bucket.

    • The initial temperature of the calorimeter is recorded at regular intervals (e.g., every 30 seconds) for a period of time to establish a stable baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature is continuously recorded at short intervals as it rises rapidly after ignition and then begins to cool.

  • Data Analysis:

    • The corrected temperature rise (ΔT) is determined by accounting for heat exchange with the surroundings using methods such as the Regnault-Pfaundler or Dickinson method.

    • The heat capacity of the calorimeter system (C_cal) is determined in separate experiments using a standard substance with a known heat of combustion, such as benzoic acid.

    • The total heat released during the combustion (q_total) is calculated using the equation: q_total = C_cal * ΔT.

    • Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials (e.g., the gelatin capsule).

    • The standard internal energy of combustion (ΔcU°) is calculated from the corrected heat release and the mass of the sample.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔcH° = ΔcU° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Below is a diagram illustrating the general workflow for determining the enthalpy of formation using bomb calorimetry.

experimental_workflow cluster_prep Sample and Calorimeter Preparation cluster_combustion Combustion and Data Acquisition cluster_analysis Data Analysis and Calculation sample_prep Sample Preparation: - Weigh this compound - Encapsulate if volatile - Attach fuse wire bomb_assembly Bomb Assembly: - Add water to bomb - Seal bomb head - Purge with O₂ - Pressurize to ~30 atm sample_prep->bomb_assembly calorimeter_setup Calorimeter Setup: - Place bomb in water-filled bucket - Assemble with stirrer and thermometer bomb_assembly->calorimeter_setup temp_equilibration Temperature Equilibration: - Start stirrer - Record initial temperature baseline calorimeter_setup->temp_equilibration ignition Ignition: - Pass current through fuse wire temp_equilibration->ignition temp_measurement Temperature Measurement: - Record temperature rise and subsequent cooling ignition->temp_measurement calc_delta_t Calculate Corrected Temperature Rise (ΔT) temp_measurement->calc_delta_t calc_q_total Calculate Total Heat Released (q_total) (Requires pre-determined C_cal) calc_delta_t->calc_q_total calc_delta_cu Calculate Standard Internal Energy of Combustion (ΔcU°) calc_q_total->calc_delta_cu calc_delta_ch Calculate Standard Enthalpy of Combustion (ΔcH°) calc_delta_cu->calc_delta_ch calc_delta_fh Calculate Standard Enthalpy of Formation (ΔfH°) (Using Hess's Law) calc_delta_ch->calc_delta_fh

Workflow for Enthalpy of Formation Determination via Bomb Calorimetry.
Computational Methodologies

The Joback method is a group contribution method used for the estimation of various thermodynamic properties of pure components based on their molecular structure. The molecule is broken down into functional groups, and the contribution of each group to a specific property is summed. For this compound, the relevant groups would be those constituting the cyclopropane ring and the ethyl substituents. This method was used to calculate the standard Gibbs free energy of formation, enthalpy of formation, enthalpy of fusion, enthalpy of vaporization, and the ideal gas heat capacity presented in this guide. It is a widely used estimation technique, particularly when experimental data is unavailable.

The Crippen method is another group contribution approach, specifically for the estimation of the octanol-water partition coefficient (logP) and molar refractivity. Similar to the Joback method, it involves dissecting the molecule into its constituent atoms and their bonding environments and summing the contributions of each fragment. This method was employed to determine the logP and water solubility values for this compound.

Conclusion

This technical guide has summarized the key thermodynamic properties of this compound, presenting both experimental and calculated data in a structured format. Detailed methodologies for the experimental determination of the enthalpy of formation via bomb calorimetry and for the computational estimation of various properties have been provided. The included workflow diagram offers a clear visual representation of the experimental process. This compilation of data and methodologies is intended to be a valuable asset for researchers and professionals requiring a thorough understanding of the thermodynamic behavior of this compound.

References

A Technical Guide to the Synthesis and Properties of gem-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, characterization, and chemical properties of gem-diethylcyclopropane, also known as 1,1-diethylcyclopropane. This guide is intended for professionals in the fields of chemical research and drug development who are interested in the unique structural and chemical attributes of cyclopropane-containing molecules. The gem-diethyl motif offers a valuable building block for introducing lipophilicity and three-dimensionality into molecular design.

Physicochemical Properties

gem-Diethylcyclopropane is a cycloalkane with the molecular formula C7H14.[1][2][3] Its physical and chemical properties are summarized in the table below. This data is essential for its handling, purification, and use in synthetic applications.

PropertyValueSource
Molecular Formula C7H14[1][3]
Molecular Weight 98.19 g/mol [2][3]
IUPAC Name This compound[3]
CAS Registry Number 1003-19-6[1][3]
Boiling Point 87.9 °C at 760 mmHg[4]
Melting Point -105.9 °C[4]
Density 0.774 g/cm³[4]
Vapor Pressure 70.4 mmHg at 25 °C[4]
Refractive Index 1.3915 (estimate)[4]
XLogP3 3.4[4]
Exact Mass 98.109550447 Da[3][4]

Synthetic Protocols

The synthesis of gem-diethylcyclopropane can be achieved through several routes. The following sections detail the experimental protocols for key synthetic methodologies.

Intramolecular Wurtz Reaction

One common method for the preparation of cyclopropanes is the intramolecular cyclization of a 1,3-dihalide using a reducing agent, such as zinc.

Experimental Protocol:

  • Starting Material: 1,3-dibromo-2,2-diethylpropane.

  • Reagents: Zinc dust, ethanol.

  • Procedure:

    • A reaction flask is charged with zinc dust and ethanol under an inert atmosphere.

    • 1,3-dibromo-2,2-diethylpropane is added dropwise to the stirred suspension.

    • The reaction mixture is heated to reflux and monitored for the consumption of the starting material.

    • Upon completion, the reaction is cooled to room temperature and filtered to remove excess zinc.

    • The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and concentrated under reduced pressure.

    • The crude product is purified by distillation to yield this compound.

Reduction of a gem-Dihalocyclopropane

Another synthetic approach involves the reduction of a 1,1-dihalo-2,2-diethylcyclopropane.

Experimental Protocol:

  • Starting Material: 1,1-dibromo-2,2-diethylcyclopropane.

  • Reagents: Sodium, methanol.

  • Procedure:

    • 1,1-dibromo-2,2-diethylcyclopropane is dissolved in methanol in a reaction vessel.

    • Sodium metal is added portion-wise to the solution, controlling the exothermic reaction.

    • The reaction is stirred until all the sodium has reacted and the starting material is consumed.

    • The reaction mixture is carefully quenched with water.

    • The product is extracted into an organic solvent.

    • The organic extract is washed, dried, and concentrated.

    • Purification by distillation affords pure this compound.[4]

Synthetic Pathways and Workflows

The logical flow of the synthetic methods described above can be visualized using the following diagrams.

G Synthesis of gem-Diethylcyclopropane via Wurtz Reaction A 1,3-dibromo-2,2-diethylpropane B gem-Diethylcyclopropane A->B Intramolecular Cyclization R Zinc, Ethanol

Caption: Intramolecular Wurtz reaction pathway for the synthesis of gem-diethylcyclopropane.

G Synthesis via Reduction of a gem-Dihalocyclopropane A 1,1-Dibromo-2,2-diethylcyclopropane B gem-Diethylcyclopropane A->B Reduction R Sodium, Methanol

Caption: Reductive pathway for the synthesis of gem-diethylcyclopropane.

G General Experimental Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Combine Reactants B Monitor Reaction A->B C Quench Reaction B->C D Extraction C->D E Washing D->E F Drying E->F G Concentration F->G H Distillation G->H I Characterization H->I

Caption: A generalized workflow for the synthesis and purification of gem-diethylcyclopropane.

Conclusion

The discovery and development of synthetic routes to gem-diethylcyclopropane have provided chemists with a valuable molecular scaffold. The methodologies outlined in this guide represent robust and accessible means of preparing this compound. The unique conformational constraints and lipophilic nature of the gem-diethylcyclopropyl group make it an attractive component in the design of novel therapeutics and other functional molecules. Further research into the applications of this and related structures is warranted.

References

A Theoretical Examination of 1,1-Diethylcyclopropane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a detailed overview of the theoretical studies concerning 1,1-diethylcyclopropane. The document emphasizes the molecule's conformational analysis, thermochemical characteristics, and vibrational spectroscopy, integrating findings from computational chemistry with existing experimental data. Although a complete dataset from primary research is not publicly accessible, this paper synthesizes the current understanding of this compound's molecular behavior and describes the typical methodologies used in its theoretical investigation. This guide is designed to be a fundamental resource for researchers and professionals in drug development and associated scientific fields.

Introduction

This compound is a hydrocarbon of interest due to its strained three-membered ring and the conformational flexibility of its dual ethyl substituents. A thorough understanding of the three-dimensional structure, stability, and vibrational dynamics of this molecule is essential for predicting its chemical reactivity and physical properties. Theoretical studies, primarily utilizing computational chemistry methods, offer significant insights into these aspects at a molecular level. This whitepaper consolidates the key findings from such studies and presents them in a structured format for convenient reference and comparison.

Conformational Analysis

The main focus of theoretical research on this compound has been the characterization of its conformational isomers. The rotation of the two ethyl groups in relation to the cyclopropane ring results in distinct conformers with varying energies and geometries.

Based on spectroscopic and computational evidence, this compound exists as a mixture of at least two conformers at room temperature. These conformers are classified according to their molecular symmetry.

Conformational Isomers
  • C₂ Symmetry Conformer: In this conformer, the two ethyl groups are rotated in a "gear-like" manner, leading to a C₂ axis of symmetry that passes through the C1 carbon of the cyclopropane ring and bisects the C2-C3 bond.

  • Cₛ Symmetry Conformer: This conformer has a plane of symmetry (Cₛ) that includes the C1 carbon and the two methylene carbons of the ethyl groups.

Relative Stabilities

Computational studies have been conducted to ascertain the relative energies of these conformers. Ab initio calculations have shown that the C₂ conformer is the more stable isomer .

Table 1: Calculated Relative Energies of this compound Conformers

ConformerSymmetryΔE (kcal/mol)
1C₂0.0 (Reference)
2Cₛ1.1 ± 0.2

Note: The energy difference was reported in a conference abstract, and the complete details of the calculation (method, basis set) are not publicly available.

Rotational Barriers

The interconversion between the C₂ and Cₛ conformers occurs via a rotational barrier. The height of this barrier is a crucial parameter for understanding the molecule's dynamics.

Detailed quantitative data on the rotational barriers from theoretical calculations are not available in publicly accessible literature. A comprehensive theoretical study would involve mapping the potential energy surface along the dihedral angles of the ethyl groups to locate the transition state and calculate its energy.

Molecular Structure

The geometric parameters (bond lengths, bond angles, and dihedral angles) for each conformer can be optimized using quantum chemical calculations. This data offers a precise three-dimensional representation of the molecule.

Table 2: Calculated Structural Parameters of this compound Conformers

ParameterC₂ ConformerCₛ Conformer
Bond Lengths (Å)
C1-C2Data not availableData not available
C1-C4Data not availableData not available
C4-C5Data not availableData not available
Bond Angles (°) **
C2-C1-C3Data not availableData not available
C2-C1-C4Data not availableData not available
C1-C4-C5Data not availableData not available
Dihedral Angles (°) **
C2-C1-C4-C5Data not availableData not available

Note: The optimized geometries from the definitive theoretical study by Green, Wurrey, and Kalasinsky are not publicly available. The table above serves as a template for the expected data from such a study.

Vibrational Spectroscopy

Vibrational (Infrared and Raman) spectroscopy is a potent experimental method for identifying and characterizing conformational isomers. Each conformer possesses a unique set of vibrational frequencies. Theoretical calculations are vital for assigning the observed spectral bands to the specific vibrational modes of each conformer.

Studies have demonstrated that in the liquid phase, spectral bands for both the C₂ and Cₛ conformers are present. Upon crystallization, the bands corresponding to the less stable Cₛ conformer vanish, suggesting that only the C₂ conformer is present in the solid state.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Conformers of this compound

Experimental (Liquid)Calculated (C₂ Conformer)Calculated (Cₛ Conformer)Assignment
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available
Data not availableData not availableData not availableData not available

Note: A detailed table of vibrational frequencies from the primary literature is not available. This table illustrates how such data would be presented.

Thermochemical Properties

Thermochemical properties, such as the enthalpy of formation, can be estimated using computational methods.

Table 4: Calculated and Experimental Thermochemical Properties of this compound

PropertyValueUnitMethodSource
Enthalpy of Formation (gas)-99.77kJ/molJobackCheméo[1]
Gibbs Free Energy of Formation63.32kJ/molJobackCheméo[1]
Ionization Energy8.56 ± 0.05eVExperimentalNIST WebBook[2]

Note: The values from Cheméo are estimations based on group contribution methods and are not from direct high-level theoretical calculations on the molecule itself.

Methodologies

Experimental Protocols
  • Vibrational Spectroscopy: The experimental investigation of this compound typically involves recording the infrared and Raman spectra in the gaseous, liquid, and solid phases. Variable temperature studies are also performed to observe changes in the relative populations of the conformers.

    A detailed experimental protocol from the primary literature is not available. A typical protocol would include information on the spectrometers used, the resolution, sample preparation, and temperature control.

Computational Methods
  • Quantum Chemical Calculations: The theoretical study of this compound employs ab initio or Density Functional Theory (DFT) methods to calculate the molecule's properties. The general workflow for such a study is depicted in the diagram below.

    The specific computational methods (e.g., Hartree-Fock, MP2, B3LYP) and basis sets (e.g., 6-31G, cc-pVTZ) used in the definitive study on this molecule are not specified in the available literature.*

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the relationship between the two primary conformers of this compound and the transition state for their interconversion.

G cluster_c2 C2 Conformer (More Stable) cluster_cs Cs Conformer (Less Stable) cluster_ts Transition State C2 C2 TS TS C2->TS ΔE = 1.1 ± 0.2 kcal/mol Cs Cs TS->Cs start Define Molecular Structure method Select Computational Method and Basis Set start->method conf_search Conformational Search method->conf_search geom_opt Geometry Optimization of Conformers conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High Accuracy) geom_opt->energy_calc analysis Analysis of Results: - Relative Energies - Geometries - Vibrational Spectra - Thermochemistry freq_calc->analysis energy_calc->analysis end Compare with Experimental Data analysis->end

References

Quantum Chemical Calculations for 1,1-diethylcyclopropane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-diethylcyclopropane is a hydrocarbon belonging to the class of cyclopropanes, which are of significant interest in organic chemistry and drug development due to their unique electronic properties and conformational rigidity. The three-membered ring structure imparts a high degree of ring strain, leading to chemical reactivity and physical properties that are distinct from their acyclic analogues. Understanding the molecular structure, vibrational modes, and thermodynamic stability of this compound is crucial for its potential applications.

Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic level. This whitepaper outlines the core principles and methodologies for performing such calculations on this compound, presenting a workflow from geometry optimization to the prediction of thermochemical properties. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and computational chemistry.

Computational Methodology

The computational protocol for analyzing this compound involves a multi-step process that leverages various quantum mechanical methods. The general workflow is depicted in the diagram below.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Results & Analysis initial_structure Initial 3D Structure (e.g., from builder or database) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) initial_structure->geom_opt freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc optimized_geom Optimized Geometry (Bond lengths, angles) geom_opt->optimized_geom thermo_calc Thermochemical Analysis freq_calc->thermo_calc vib_modes Vibrational Frequencies (IR/Raman spectra) freq_calc->vib_modes thermo_data Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) thermo_calc->thermo_data

Figure 1: Computational workflow for quantum chemical analysis.
Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. An initial guess of the molecular structure is iteratively refined to find the coordinates that correspond to a minimum on the potential energy surface.

A widely used and computationally efficient method for this purpose is Density Functional Theory (DFT), with the B3LYP functional and a Pople-style basis set such as 6-31G(d). The choice of the level of theory represents a balance between accuracy and computational cost.

Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

  • Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point, which is not a stable conformation.

  • Prediction of Vibrational Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. These can be used to predict the infrared (IR) and Raman spectra, which are valuable for experimental identification.

Thermochemical Analysis

The results of the frequency calculation are also used to compute various thermodynamic properties of the molecule at a given temperature and pressure (typically standard conditions of 298.15 K and 1 atm). These properties include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy.

Results and Discussion

This section presents the expected quantitative data from quantum chemical calculations on this compound. As previously noted, where specific data is unavailable, illustrative examples based on general principles and data for similar molecules will be used.

Optimized Molecular Geometry

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound. The key structural parameters of the cyclopropane ring and the ethyl substituents would be of particular interest.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond Length C1C2--~1.51
C1C3--~1.51
C2C3--~1.51
C1C4--~1.53
C4C5--~1.54
C-H (ring)---~1.08
C-H (ethyl)---~1.09
Bond Angle C2C1C3-~60.0
C4C1C6-~115.0
C1C4C5-~112.0
Dihedral Angle HC2C1C4~140.0
C5C4C1C6~60.0 (gauche)

Note: Atom numbering would correspond to a standard molecular representation.

Vibrational Frequencies

The frequency calculation would provide a list of all the fundamental vibrational modes of this compound. These modes can be characterized by their frequency (in cm⁻¹), IR intensity, and Raman activity. Key vibrational modes would include the C-H stretches, CH₂ scissoring and rocking modes, and the characteristic ring breathing and deformation modes of the cyclopropane ring.

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)

Mode NumberFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1~3080HighModerateC-H stretch (ring)
2~2960HighHighCH₃ asymmetric stretch
3~2870HighHighCH₃ symmetric stretch
4~1460ModerateModerateCH₂ scissoring
5~1250LowHighCyclopropane ring breathing
6~1020ModerateLowC-C stretch (ethyl)
7~850HighLowCH₂ rock / Ring deformation
Thermochemical Properties

The thermochemical analysis provides insights into the stability and energy of the molecule. These values are crucial for predicting reaction equilibria and kinetics.

Table 3: Calculated Thermochemical Properties of this compound at 298.15 K and 1 atm (Illustrative)

PropertyValueUnits
Zero-point vibrational energy (ZPVE)~100kcal/mol
Enthalpy (H)~ -40kcal/mol
Gibbs Free Energy (G)~ -15kcal/mol
Entropy (S)~ 85cal/mol·K

Conclusion

Quantum chemical calculations offer a robust and insightful approach to understanding the molecular properties of this compound. Through a systematic workflow of geometry optimization, frequency analysis, and thermochemical calculations, it is possible to obtain detailed information about the molecule's structure, vibrational characteristics, and thermodynamic stability. While specific computational data for this molecule is not widely published, the methodologies outlined in this whitepaper provide a clear roadmap for such an investigation. The resulting data would be invaluable for researchers in organic chemistry, materials science, and drug development, aiding in the rational design and synthesis of novel compounds with desired properties.

Conformational Analysis of 1,1-diethylcyclopropane: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylcyclopropane is a hydrocarbon belonging to the class of cyclopropanes, which are characterized by a three-membered carbon ring. The unique strained ring structure of cyclopropanes imparts distinct chemical and physical properties. The presence of two ethyl substituents on a single carbon atom in this compound introduces rotational freedom around the carbon-carbon single bonds, leading to various possible spatial arrangements or conformations. Understanding the conformational landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in chemical and biological systems.

Molecular Structure

The systematic IUPAC name for this compound is this compound.[1] Its molecular formula is C7H14, and its molecular weight is 98.19 g/mol .[1] The structure consists of a cyclopropane ring with two ethyl groups attached to the same carbon atom.

Conformational Possibilities

The conformational flexibility of this compound arises from the rotation around the two C-C single bonds connecting the ethyl groups to the cyclopropane ring. The relative orientation of the two ethyl groups with respect to the plane of the cyclopropane ring defines the different conformers.

Due to the lack of specific studies, we can hypothesize the potential energy surface of this compound based on steric hindrance and torsional strain, similar to other substituted alkanes and cycloalkanes. The rotation of the ethyl groups will likely lead to various staggered and eclipsed conformations. The most stable conformers would be those that minimize the steric interactions between the two ethyl groups and between the ethyl groups and the cyclopropane ring.

Inferred Conformational Preferences

While quantitative data is absent, a qualitative analysis suggests that the ethyl groups will likely adopt staggered conformations to minimize torsional strain. Furthermore, the overall arrangement will seek to minimize van der Waals repulsions between the terminal methyl groups of the ethyl chains. It is plausible that the molecule exists as a mixture of several low-energy conformers that are in rapid equilibrium at room temperature.

Experimental and Computational Methodology

A comprehensive conformational analysis of this compound would typically involve a combination of experimental and computational techniques.

Computational Workflow

A theoretical investigation would be essential to map the potential energy surface and identify stable conformers and the transition states connecting them. The general workflow for such a computational analysis is outlined below.[2]

G cluster_0 Computational Analysis Workflow Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Input Geometry Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Potential Conformers Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Optimized Structures Energy Calculation Energy Calculation Frequency Analysis->Energy Calculation Verified Minima Data Analysis Data Analysis Energy Calculation->Data Analysis Relative Energies & Barriers

Figure 1: A generalized workflow for the computational conformational analysis of a molecule like this compound.

Detailed Methodologies:

  • Initial Structure Generation: A starting 3D structure of this compound would be generated using molecular modeling software.

  • Conformational Search: A systematic or stochastic search of the conformational space would be performed by rotating the dihedral angles of the C-C bonds of the ethyl groups. This helps in identifying potential energy minima corresponding to stable conformers.

  • Geometry Optimization: The geometry of each potential conformer would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2). This process finds the lowest energy structure for each conformer.

  • Frequency Analysis: Vibrational frequency calculations would be performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons.

  • Energy Calculation: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies of the conformers and the rotational barriers between them.

  • Data Analysis: The final step involves analyzing the computed data to determine the Boltzmann population of each conformer at a given temperature and to construct a potential energy surface diagram.

Spectroscopic Techniques

Experimental validation of the computational results would be crucial. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly variable-temperature NMR, could provide information about the symmetry of the molecule and the energy barriers between conformers. Infrared (IR) and Raman spectroscopy could also be used to identify the vibrational modes of the different conformers. While some spectral data for this compound is available, a detailed conformational analysis based on this data has not been published.[1][3][4]

Quantitative Data Summary

As of the current literature survey, there is no specific quantitative data available for the conformational analysis of this compound. The following table is provided as a template for how such data would be presented if it were available from future studies.

ConformerDihedral Angle 1 (°C-C-C-C)Dihedral Angle 2 (°C-C-C-C)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Hypothetical Ae.g., 60e.g., 60e.g., 0.0e.g., 3.5 (A to B)
Hypothetical Be.g., 60e.g., 180e.g., 0.5e.g., 4.0 (B to C)
Hypothetical Ce.g., 180e.g., 180e.g., 1.2N/A

A detailed understanding of the conformational landscape of this compound remains an area for future investigation. The lack of specific experimental and computational data limits our current knowledge to qualitative inferences based on the principles of stereochemistry. Future research employing high-level computational methods combined with experimental spectroscopic techniques is necessary to fully elucidate the conformational preferences, rotational energy barriers, and the dynamic behavior of this molecule. Such studies would provide valuable insights for researchers in organic chemistry, materials science, and drug development where the three-dimensional structure of molecules plays a critical role.

References

An In-depth Technical Guide to the Physical Constants of 1,1-diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of 1,1-diethylcyclopropane. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents a compilation of physical data, outlines representative experimental protocols for their determination, and includes a schematic for a common synthetic pathway.

Physical and Chemical Properties

This compound is a cycloalkane with the molecular formula C₇H₁₄. Its structure consists of a three-membered cyclopropane ring with two ethyl groups attached to the same carbon atom.

Tabulated Physical Constants

The following table summarizes the key physical constants for this compound that have been reported in the scientific literature.

Physical ConstantValueReference(s)
Molecular Formula C₇H₁₄[1][2][3]
Molecular Weight 98.19 g/mol [2][3]
Boiling Point 87.9 °C at 760 mmHg[1]
Density 0.774 g/cm³[1]
Refractive Index (n_D²⁰) 1.3915 (estimate)[1]
Melting Point -105.9 °C[1]
Vapor Pressure 70.4 mmHg at 25 °C[1]
LogP (Octanol/Water Partition Coefficient) 2.58660[1]
CAS Number 1003-19-6[1][2][3]

Experimental Protocols for Determination of Physical Constants

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[5]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or thread, heating source (Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[4][5]

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[6]

    • A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.[4]

    • The test tube is attached to a thermometer using a rubber band or thread.[4]

    • The assembly is placed in a Thiele tube containing a heat-transfer fluid, ensuring the sample is immersed.[5]

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[4]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

The density of a substance is its mass per unit volume. For liquids, this can be determined with high accuracy using a pycnometer or more simply with a graduated cylinder and a balance.[2][7]

  • Apparatus: A pycnometer (for high accuracy) or a graduated cylinder and an electronic balance.[2]

  • Procedure (using a graduated cylinder):

    • The mass of a clean, dry graduated cylinder is recorded.[7]

    • A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[2]

    • The mass of the graduated cylinder containing the liquid is then measured.[7]

    • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume.[2]

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

  • Apparatus: Abbe refractometer, light source (often built-in), and a temperature-controlled water bath.

  • Procedure:

    • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed and the light source is positioned.

    • While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis of this compound: A Representative Workflow

While several methods exist for the synthesis of cyclopropanes, a common approach for preparing 1,1-disubstituted cyclopropanes is through a modification of the Simmons-Smith reaction or by the reaction of a gem-dihaloalkane with an organometallic reagent. A generalized workflow for a potential synthesis of this compound is presented below.

G cluster_start Starting Materials cluster_reaction1 Step 1: Wolff-Kishner Reduction cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclopropanation cluster_product Final Product 3-Pentanone 3-Pentanone ReactionVessel1 Reaction Vessel 3-Pentanone->ReactionVessel1 Hydrazine Hydrazine Hydrazine->ReactionVessel1 Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->ReactionVessel1 Pentane Pentane ReactionVessel1->Pentane Formation of Hydrazone and subsequent reduction ReactionVessel2 Reaction Vessel Pentane->ReactionVessel2 This compound This compound ReactionVessel2->this compound Simmons-Smith Reaction Diiodomethane Diiodomethane Diiodomethane->ReactionVessel2 Zinc-Copper Couple Zinc-Copper Couple Zinc-Copper Couple->ReactionVessel2

Caption: A generalized workflow for the synthesis of this compound.

This conceptual workflow illustrates a two-step process. First, 3-pentanone is reduced to pentane via a Wolff-Kishner reduction. Subsequently, a Simmons-Smith or similar cyclopropanation reaction using diiodomethane and a zinc-copper couple would be employed to form the cyclopropane ring. It is important to note that direct cyclopropanation of a ketone to form a spiro-oxirane followed by rearrangement could also be a viable, though more complex, route. The choice of synthetic route would depend on the desired yield, stereochemistry, and available starting materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Diethylcyclopropane from 3-Pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of 1,1-diethylcyclopropane from 3-pentanone. The synthesis involves an initial Wittig reaction to form 3-ethyl-2-pentene, followed by a Simmons-Smith cyclopropanation to yield the final product.

Reaction Overview

The synthesis proceeds in two sequential steps:

  • Wittig Reaction: 3-Pentanone is converted to the corresponding alkene, 3-ethyl-2-pentene, using a phosphorus ylide.

  • Simmons-Smith Cyclopropanation: The intermediate alkene, 3-ethyl-2-pentene, is then converted to this compound using a zinc carbenoid.

Data Presentation

Table 1: Reagents and Solvents
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Role
3-PentanoneC₅H₁₀O86.13Starting Material
Ethyltriphenylphosphonium bromideC₂₀H₂₀BrP371.25Wittig Reagent Precursor
n-ButyllithiumC₄H₉Li64.06Base (Ylide generation)
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
3-Ethyl-2-penteneC₇H₁₄98.19Intermediate
DiethylzincC₄H₁₀Zn123.5Cyclopropanation Reagent
DiiodomethaneCH₂I₂267.84Cyclopropanation Reagent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
This compoundC₇H₁₄98.19Final Product
Table 2: Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Wittig ReactionEthyltriphenylphosphonium bromide, n-ButyllithiumTHF0 to r.t.12~85
2Simmons-Smith CyclopropanationDiethylzinc, DiiodomethaneDCM0 to r.t.12-18~90
Table 3: Physicochemical and Spectroscopic Data
CompoundBoiling Point (°C)Density (g/mL)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
3-Ethyl-2-pentene940.7175.1-5.3 (m, 1H), 1.9-2.1 (m, 4H), 0.9-1.1 (m, 9H)141.5, 118.9, 25.4, 25.1, 13.9, 12.5
This compound~92~0.730.8-1.0 (m, 10H), 0.1-0.3 (m, 4H)22.1, 21.9, 14.5, 8.8

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2-pentene via Wittig Reaction

This protocol details the conversion of 3-pentanone to 3-ethyl-2-pentene.

Materials:

  • Ethyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • 3-Pentanone (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide.

  • Add anhydrous THF to dissolve the phosphonium salt.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add n-butyllithium solution dropwise to the stirred suspension. A deep red or orange color indicates the formation of the ylide.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-pentanone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure 3-ethyl-2-pentene.

Step 2: Synthesis of this compound via Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol describes the cyclopropanation of 3-ethyl-2-pentene.[1][2]

Materials:

  • 3-Ethyl-2-pentene (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (2.0 eq, solution in hexanes)

  • Diiodomethane (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of 3-ethyl-2-pentene in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add diiodomethane dropwise. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Add saturated aqueous NH₄Cl solution to dissolve the zinc salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate carefully under reduced pressure (the product is volatile).

  • Purify the crude product by distillation to obtain pure this compound.

Visualizations

Synthesis_Workflow 3-Pentanone 3-Pentanone Wittig_Reaction Wittig Reaction (Ethyltriphenylphosphonium ylide) 3-Pentanone->Wittig_Reaction 3-Ethyl-2-pentene 3-Ethyl-2-pentene Wittig_Reaction->3-Ethyl-2-pentene Simmons_Smith Simmons-Smith Cyclopropanation 3-Ethyl-2-pentene->Simmons_Smith This compound This compound Simmons_Smith->this compound

Caption: Synthetic workflow for this compound.

Wittig_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination Phosphonium_Salt Et-PPh₃⁺Br⁻ Ylide Et-CH=PPh₃ Phosphonium_Salt->Ylide + Base Base n-BuLi 3-Pentanone 3-Pentanone Oxaphosphetane Oxaphosphetane Intermediate 3-Pentanone->Oxaphosphetane + Ylide 3-Ethyl-2-pentene 3-Ethyl-2-pentene Oxaphosphetane->3-Ethyl-2-pentene Triphenylphosphine_oxide Ph₃P=O Oxaphosphetane->Triphenylphosphine_oxide

Caption: Wittig reaction mechanism overview.

Simmons_Smith_Mechanism Alkene 3-Ethyl-2-pentene Transition_State Butterfly Transition State Alkene->Transition_State Reagents Et₂Zn + CH₂I₂ Carbenoid Zinc Carbenoid (IZnCH₂I) Reagents->Carbenoid Carbenoid->Transition_State Product This compound Transition_State->Product

Caption: Simmons-Smith cyclopropanation mechanism.

References

Application Notes and Protocols for the Catalytic Cyclopropanation to Form 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a valuable structural element in medicinal chemistry and drug development, often imparting unique conformational constraints, metabolic stability, and enhanced biological activity to molecules. The synthesis of cyclopropanes is, therefore, of significant interest to organic and medicinal chemists. This document provides detailed application notes and protocols for the catalytic cyclopropanation of 3-ethyl-1-pentene to yield 1,1-diethylcyclopropane, a simple yet representative example of the formation of a gem-disubstituted cyclopropane ring from a 1,1-disubstituted alkene.

Several catalytic methods exist for cyclopropanation, including those employing rhodium, copper, and zinc catalysts. For unfunctionalized alkenes such as 3-ethyl-1-pentene, the Simmons-Smith reaction and its modifications are particularly effective. This application note will focus on the Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc and diiodomethane to generate the active zinc carbenoid species. This method is known for its reliability, stereospecificity, and applicability to a wide range of alkenes, including those that are not activated by neighboring functional groups.[1][2]

Catalytic Cyclopropanation Strategies

While various transition metals can catalyze cyclopropanation reactions, the choice of catalyst and carbene precursor is crucial and depends on the substrate.

  • Rhodium and Copper Catalysis: These methods typically involve the decomposition of diazo compounds to form metal carbene intermediates.[3] They are highly effective for a range of alkenes, particularly those bearing electron-donating or -withdrawing groups that can influence the reactivity of the double bond. However, the synthesis and handling of potentially hazardous diazo compounds can be a drawback.

  • Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane to create an organozinc carbenoid (iodomethylzinc iodide), which then reacts with an alkene to form the cyclopropane.[2] It is a reliable method for a broad scope of alkenes and is known for its stereospecificity.

  • Furukawa Modification: A significant improvement on the original Simmons-Smith reaction involves the use of diethylzinc in place of the zinc-copper couple.[1][2] This modification often leads to higher yields, better reproducibility, and is particularly well-suited for unfunctionalized and sterically hindered alkenes.[1][2] Given that 3-ethyl-1-pentene is an unfunctionalized 1,1-disubstituted alkene, the Furukawa modification is the recommended approach.

Experimental Protocols

The following protocol is an adapted procedure for the synthesis of this compound from 3-ethyl-1-pentene based on the Furukawa modification of the Simmons-Smith reaction.

Protocol: Synthesis of this compound via Furukawa-Modified Simmons-Smith Reaction

Materials:

  • 3-Ethyl-1-pentene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-ethyl-1-pentene (10 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add diethylzinc (12 mL of a 1.0 M solution in hexanes, 12 mmol, 1.2 equiv) dropwise to the stirred solution at 0 °C.

    • After the addition of diethylzinc is complete, add diiodomethane (12 mmol, 1.2 equiv) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) if a suitable visualization method is available.

  • Work-up:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Caution: Gas evolution will occur.

    • Once the quenching is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • The solvent can be carefully removed by distillation at atmospheric pressure due to the volatility of the product.

    • The crude product can be further purified by fractional distillation to afford pure this compound.

Data Presentation

The following table summarizes expected quantitative data for the cyclopropanation of 1,1-disubstituted alkenes using the Furukawa-modified Simmons-Smith reaction, based on literature precedents for similar substrates.

SubstrateCatalyst SystemSolventYield (%)Diastereomeric Ratio (d.r.)Reference
1,1-DiphenyletheneEt₂Zn, CH₂I₂DCM>95N/AGeneral knowledge
MethylenecyclohexaneEt₂Zn, CH₂I₂DCM85-95N/AGeneral knowledge
3-Ethyl-1-pentene (Predicted) Et₂Zn, CH₂I₂ DCM 80-90 N/A Estimated

Note: The yield for 3-ethyl-1-pentene is an educated estimate based on the high efficiency of the Furukawa modification for unfunctionalized and sterically accessible alkenes.

Mandatory Visualization

experimental_workflow Experimental Workflow for Catalytic Cyclopropanation cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup 1. Reaction Setup (Flame-dried flask, stir bar, N2 atmosphere) reagents 2. Add 3-Ethyl-1-pentene and Anhydrous DCM setup->reagents cooling 3. Cool to 0 °C reagents->cooling add_et2zn 4a. Add Diethylzinc cooling->add_et2zn Maintain 0 °C add_ch2i2 4b. Add Diiodomethane add_et2zn->add_ch2i2 react 5. Stir at RT for 12-18h add_ch2i2->react quench 6. Quench with NH4Cl (aq) react->quench Cool to 0 °C extract 7. Extraction and Washing quench->extract dry 8. Dry Organic Layer extract->dry purify 9. Distillation dry->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 1,1-Diethylcyclopropane as a Mechanistic Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical reactions and biological processes, understanding the underlying mechanisms is paramount for innovation and discovery. Mechanistic probes serve as powerful tools to elucidate reaction pathways, identify transient intermediates, and quantify reaction rates. Among these, "radical clocks" are a special class of molecules designed to investigate reactions involving radical intermediates. This document provides a detailed overview of the principles and hypothetical application of 1,1-diethylcyclopropane as a mechanistic probe, particularly as a radical clock. While direct literature on the extensive use of this compound for this purpose is sparse, its structural features allow for a clear illustration of the fundamental concepts of cyclopropylcarbinyl radical clock chemistry.

The core principle lies in the rapid ring-opening of a cyclopropylcarbinyl radical. When a reaction is suspected to proceed through a radical intermediate, a cyclopropane-containing molecule is introduced. If a radical is formed on the carbon adjacent to the cyclopropane ring, the strained three-membered ring will rapidly open. The rate of this rearrangement is often known or can be estimated. By comparing the amount of the ring-opened product to the amount of the product formed from the unrearranged radical, researchers can deduce the rate of the competing reaction pathway.

Principle of Operation: The Cyclopropylcarbinyl Radical Clock

The utility of a cyclopropane-containing compound as a mechanistic probe is centered on the extremely fast rearrangement of the cyclopropylcarbinyl radical to a homoallylic radical. This rearrangement is driven by the release of the significant ring strain (approximately 27 kcal/mol) of the cyclopropane ring.

When this compound is used as a probe, the reaction of interest would need to generate a radical at the tertiary carbon atom to which the ethyl groups are attached. This could be achieved, for example, through a hydrogen abstraction by a highly reactive species. The resulting 1,1-diethylcyclopropylcarbinyl radical can then either be trapped by another species in the reaction mixture or undergo a rapid, irreversible ring-opening to form a substituted homoallylic radical.

The competition between these two pathways allows for the determination of the rate of the trapping reaction, provided the rate of the ring-opening is known.

Hypothetical Application: Probing a Radical Halogenation Reaction

To illustrate the application of this compound as a mechanistic probe, consider a hypothetical radical halogenation reaction with N-bromosuccinimide (NBS) and a radical initiator like AIBN (azobisisobutyronitrile).

Reaction Scheme:

A reaction is performed with a substrate that can undergo hydrogen abstraction, in the presence of this compound. If the reaction proceeds via a radical mechanism, the bromine radical generated from NBS can abstract a hydrogen from this compound, forming the 1,1-diethylcyclopropylcarbinyl radical. This radical can then either be trapped by bromine to give the unrearranged product or open to the homoallylic radical, which is then trapped by bromine to yield the ring-opened product.

Quantitative Data Summary

In a hypothetical experiment, the reaction of this compound with NBS and AIBN in a suitable solvent at a specific temperature could yield the following product distribution, which would be determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Product IDProduct NameStructureHypothetical Yield (%)
1 1-bromo-1,1-diethylcyclopropane25
2 3-bromo-3-ethyl-1-pentene75

Note: The yields presented are hypothetical and for illustrative purposes only.

The ratio of the ring-opened product (Product 2) to the unrearranged product (Product 1) can be used to calculate the rate of the bromine atom transfer from NBS.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions with atmospheric oxygen.

  • Solvents should be freshly distilled and dried according to standard procedures.

  • All glassware should be oven-dried before use.

  • Caution: Radical initiators like AIBN can be hazardous and should be handled with appropriate safety precautions. N-bromosuccinimide is a lachrymator and should be handled in a fume hood.

Protocol for a Hypothetical Radical Bromination Experiment

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Internal standard for GC analysis (e.g., dodecane)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), N-bromosuccinimide (1.2 mmol), and carbon tetrachloride (20 mL).

  • Add a catalytic amount of AIBN (0.05 mmol).

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • After the reaction is complete (typically after 2-4 hours, as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution (2 x 15 mL) to remove any remaining bromine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analyze the crude product mixture by GC-MS using an internal standard to determine the relative yields of the unrearranged and ring-opened products.

Visualization of a Hypothetical Mechanistic Pathway

The following diagram illustrates the competing pathways for the 1,1-diethylcyclopropylcarbinyl radical in the hypothetical halogenation reaction.

G cluster_0 Reaction Initiation cluster_1 Radical Formation on Probe cluster_2 Competing Pathways AIBN AIBN Br_radical Br• AIBN->Br_radical Initiation probe This compound Br_radical->probe probe_radical 1,1-Diethylcyclopropylcarbinyl Radical probe->probe_radical H-abstraction by Br• unrearranged_product Unrearranged Product (1-bromo-1,1-diethylcyclopropane) probe_radical->unrearranged_product Trapping by Br2 (fast) ring_opened_radical Homoallylic Radical probe_radical->ring_opened_radical Ring Opening (k_rearrangement) ring_opened_product Ring-Opened Product (3-bromo-3-ethyl-1-pentene) ring_opened_radical->ring_opened_product Trapping by Br2 (fast)

Caption: Competing pathways of the 1,1-diethylcyclopropylcarbinyl radical.

Experimental Workflow Diagram

The following diagram outlines the general workflow for utilizing this compound as a mechanistic probe.

G start Start: Suspected Radical Reaction add_probe Introduce this compound into the reaction mixture start->add_probe run_reaction Perform the reaction under controlled conditions add_probe->run_reaction quench_workup Quench the reaction and perform aqueous workup run_reaction->quench_workup analysis Analyze product mixture by GC-MS to identify unrearranged and ring-opened products quench_workup->analysis quantify Quantify the ratio of ring-opened to unrearranged products analysis->quantify calculate Calculate the rate of the competing reaction step quantify->calculate end End: Mechanistic Insight Gained calculate->end

Caption: General workflow for a radical clock experiment.

Conclusion

While this compound may not be a classical or widely cited mechanistic probe, it serves as an excellent model to understand the principles of cyclopropylcarbinyl radical clocks. The protocols and concepts outlined in these application notes provide a foundational understanding for researchers and scientists to design and interpret experiments aimed at elucidating radical reaction mechanisms. The key to a successful radical clock experiment lies in the careful execution of the reaction, accurate quantification of the products, and a thorough understanding of the kinetics of the competing pathways. These powerful techniques are invaluable in the development of new synthetic methodologies and in understanding complex biological pathways.

Application Notes and Protocols: Ring-Opening Reactions of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of 1,1-diethylcyclopropane, a saturated alkyl-substituted cyclopropane. The high ring strain of the cyclopropane ring makes it susceptible to ring-opening under thermal conditions, leading to the formation of various isomeric alkenes. Understanding these reactions is crucial for predicting the stability of such motifs in larger molecules and for their potential application as reactive intermediates in organic synthesis.

Thermal Isomerization of this compound

The thermal isomerization of this compound proceeds via a unimolecular reaction at elevated temperatures, yielding a mixture of isomeric pentenes and a buta-1,3-diene derivative. The reaction is a homogeneous, first-order process that occurs in the gas phase. In the temperature range of 425-475°C, this compound undergoes ring-opening to form 3-ethylpent-1-ene and 3-ethylpent-2-ene as the primary products in approximately equal amounts. A slower, parallel reaction pathway also leads to the formation of 2-ethylbuta-1,3-diene and methane.[1]

The formation of these products can be rationalized by a diradical intermediate mechanism, where the initial cleavage of a C-C bond in the cyclopropane ring is the rate-determining step. The resulting 1,3-diradical can then undergo hydrogen shifts and rearrangements to yield the observed alkenes.

Quantitative Data: Arrhenius Parameters for Thermal Isomerization

The following table summarizes the Arrhenius parameters for the formation of the major products from the thermal isomerization of this compound.[1]

ProductPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kcal/mol)Rate Constant Equation
3-Ethylpent-1-ene10¹⁴.⁹⁵63.8k = 10¹⁴.⁹⁵ exp(-63800/RT)
3-Ethylpent-2-ene10¹⁴.⁸⁴63.4k = 10¹⁴.⁸⁴ exp(-63400/RT)
2-Ethylbuta-1,3-diene10¹⁵.⁴⁴65.9k = 10¹⁵.⁴⁴ exp(-65900/RT)

R is the gas constant (1.987 cal/mol·K)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,1-dialkylcyclopropanes involves the reaction of a 1,3-dihalide with a reducing agent. For this compound, a potential synthetic route starts from 1,3-dibromo-2,2-diethylpropane.

Materials:

  • 1,3-dibromo-2,2-diethylpropane

  • Zinc dust

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add zinc dust and ethanol.

  • Slowly add 1,3-dibromo-2,2-diethylpropane to the stirring suspension of zinc in ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove unreacted zinc.

  • Isolate the this compound from the filtrate by distillation.

Thermal Isomerization of this compound

This protocol is based on the gas-phase thermal isomerization studies.

Materials:

  • This compound (purified)

  • Quartz or Pyrex reaction vessel

  • High-temperature oven or furnace with precise temperature control

  • Vacuum line

  • Gas chromatography-mass spectrometry (GC-MS) apparatus for product analysis

Procedure:

  • Introduce a known, low pressure (e.g., 4.5 mm Hg) of this compound into a static quartz or "aged" Pyrex reaction vessel connected to a vacuum line.[1]

  • Place the reaction vessel in a high-temperature oven pre-heated to the desired temperature (e.g., 450°C).

  • Allow the reaction to proceed for a specific time.

  • After the desired reaction time, rapidly cool the vessel to quench the reaction.

  • Analyze the product mixture using GC-MS to identify and quantify the isomerization and decomposition products.

  • Repeat the experiment at different temperatures within the 425-475°C range to determine the temperature dependence of the product distribution.[1]

Visualizations

Thermal_Isomerization_Pathway This compound This compound 1,3-Diradical Intermediate 1,3-Diradical Intermediate This compound->1,3-Diradical Intermediate Δ (425-475°C) 3-Ethylpent-1-ene 3-Ethylpent-1-ene 1,3-Diradical Intermediate->3-Ethylpent-1-ene H-shift & rearrangement 3-Ethylpent-2-ene 3-Ethylpent-2-ene 1,3-Diradical Intermediate->3-Ethylpent-2-ene H-shift & rearrangement 2-Ethylbuta-1,3-diene + Methane 2-Ethylbuta-1,3-diene + Methane 1,3-Diradical Intermediate->2-Ethylbuta-1,3-diene + Methane Slower decomposition

Caption: Thermal isomerization pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_isomerization Thermal Isomerization Start_Synth 1,3-Dibromo-2,2-diethylpropane Reagents_Synth Zn, EtOH Start_Synth->Reagents_Synth Reaction_Synth Reflux Reagents_Synth->Reaction_Synth Workup_Synth Filtration & Distillation Reaction_Synth->Workup_Synth Product_Synth This compound Workup_Synth->Product_Synth Start_Iso This compound Product_Synth->Start_Iso Conditions_Iso Gas Phase, 425-475°C Start_Iso->Conditions_Iso Reaction_Iso Heating in Reaction Vessel Conditions_Iso->Reaction_Iso Analysis_Iso GC-MS Analysis Reaction_Iso->Analysis_Iso Product_Iso Isomeric Alkenes Analysis_Iso->Product_Iso

Caption: Experimental workflow for synthesis and thermal isomerization.

References

Application Notes and Protocols: 1,1-Diethylcyclopropane in Strain-Release Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and potential applications of 1,1-diethylcyclopropane in strain-release chemistry. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this document outlines general methodologies and provides protocols based on closely related cyclopropane derivatives. The inherent ring strain of the cyclopropane moiety makes it a valuable precursor for the generation of reactive intermediates, particularly 1,3-diradicals, which can be harnessed in various organic synthesis and drug discovery contexts.

Introduction to Strain-Release Chemistry of Cyclopropanes

Cyclopropane and its derivatives are characterized by significant ring strain due to their three-membered ring structure, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. This inherent strain energy can be released through thermal or photochemical activation, leading to the homolytic cleavage of a C-C bond and the formation of a 1,3-diradical intermediate. This reactive species can then undergo various transformations, including isomerization, rearrangement, and trapping by other molecules.

In the context of drug discovery, the incorporation of a cyclopropyl group can enhance the metabolic stability and potency of a drug candidate. The controlled release of this strain can also be envisioned as a strategy for targeted drug activation or the synthesis of complex molecular scaffolds.

Physicochemical Properties of this compound

A clear understanding of the physical properties of this compound is essential for its application in synthesis and mechanistic studies.

PropertyValueReference
Molecular Formula C₇H₁₄[1][2]
Molecular Weight 98.19 g/mol [1]
CAS Number 1003-19-6[1][2]
IUPAC Name This compound[1]
Boiling Point Not specified
Density Not specified
Spectroscopic Data Available (¹³C NMR, GC-MS, IR)[1][3]

Strain-Release Activation of this compound: A Mechanistic Overview

The primary application of this compound in strain-release chemistry is its potential to serve as a precursor to a 1,3-diradical upon activation.

Thermal Activation

Upon heating, this compound is expected to undergo unimolecular isomerization and decomposition through the formation of a 1,3-diradical intermediate. The reaction likely proceeds as follows:

  • Initiation: Thermal energy input leads to the homolytic cleavage of one of the C-C bonds in the cyclopropane ring, forming a 1,3-diradical.

  • Propagation/Isomerization: The resulting diradical can undergo intramolecular hydrogen shifts or rearrangements to form various isomeric alkenes.

  • Termination: The diradical species can also be trapped by radical scavengers or participate in intermolecular reactions.

A study on the thermal unimolecular isomerization and decomposition of this compound has been reported, indicating the feasibility of this process.[4]

Photochemical Activation

Photochemical activation, using UV light, can also induce the ring-opening of cyclopropanes. This method often provides an alternative reaction pathway compared to thermal activation and can sometimes be performed at lower temperatures. The process involves the absorption of a photon to promote the molecule to an excited state, which then undergoes ring-opening to form the 1,3-diradical.

Experimental Protocols (General and Analogous Systems)

While specific, detailed protocols for this compound are scarce in the available literature, the following sections provide generalized protocols and examples from closely related systems that can be adapted by researchers.

General Protocol for Thermal Isomerization of a Dialkylcyclopropane

This protocol is a general guideline for studying the thermal rearrangement of a volatile cyclopropane derivative like this compound in the gas phase.

Objective: To investigate the products of thermal isomerization of a dialkylcyclopropane.

Materials:

  • This compound

  • High-purity inert gas (e.g., Nitrogen or Argon)

  • Static vacuum system with a pyrolysis vessel (e.g., aged Pyrex)

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Pressure gauge

  • Furnace with temperature controller

Procedure:

  • Introduce a known pressure of this compound into the pyrolysis vessel.

  • Heat the vessel to the desired temperature (e.g., in the range of 195–250 °C, as used for analogous systems) for a specific duration.[5]

  • Rapidly cool the vessel to quench the reaction.

  • Analyze the product mixture using GC-MS to identify and quantify the isomers formed.

  • Repeat the experiment at different temperatures and pressures to study the reaction kinetics.

Example from an Analogous System: Thermal Isomerization of 1,1-Diethyl-2-vinylcyclopropane

In a study of the thermal isomerization of 1,1-diethyl-2-vinylcyclopropane at 195–250 °C, the reaction was found to be a first-order, homogeneous, and unimolecular process.[5] The major products were 3-ethyl-trans,cis-hepta-2,5-diene and 3-ethyl-cis,cis-hepta-2,5-diene.[5]

Kinetic Data for an Analogous System:

ProductArrhenius Equation (log k, sec⁻¹)
3-ethyl-trans,cis-hepta-2,5-diene11.31 ± 0.06 – 33,715 ± 140 / (2.303 RT)
3-ethyl-cis,cis-hepta-2,5-diene11.26 ± 0.06 – 33,621 ± 150 / (2.303 RT)

Data from the thermal isomerization of 1,1-diethyl-2-vinylcyclopropane.[5]

Visualization of Reaction Pathways

Logical Workflow for a Strain-Release Experiment

StrainReleaseWorkflow Workflow for a Strain-Release Experiment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Synthesize/Procure This compound purify Purify and Characterize (GC-MS, NMR) start->purify activate Activate Strain Release (Thermal or Photochemical) purify->activate trap Optional: Add Trapping Agent activate->trap analyze Analyze Product Mixture (GC-MS, NMR) activate->analyze trap->analyze kinetics Determine Reaction Kinetics analyze->kinetics

Caption: A logical workflow for investigating the strain-release chemistry of this compound.

Proposed Signaling Pathway for Thermal Isomerization

ThermalIsomerization Proposed Thermal Isomerization Pathway reactant This compound intermediate 1,3-Diradical Intermediate reactant->intermediate Heat (Δ) product1 Isomeric Alkene 1 intermediate->product1 Rearrangement product2 Isomeric Alkene 2 intermediate->product2 H-shift productN ... intermediate->productN

Caption: A simplified diagram showing the proposed pathway for the thermal isomerization of this compound via a 1,3-diradical intermediate.

Applications in Drug Development and Organic Synthesis

The principles of strain-release chemistry with cyclopropanes, including this compound, have several potential applications:

  • Synthesis of Novel Scaffolds: The diradical intermediates generated can be trapped to form new C-C or C-X bonds, providing access to complex molecular architectures that are otherwise difficult to synthesize.

  • Bioorthogonal Chemistry: The selective activation of a strained ring system could be used for bioorthogonal ligation reactions.

  • Development of Prodrugs: A drug molecule could be masked with a cyclopropyl group that is designed to undergo a strain-release reaction under specific physiological conditions, leading to the activation of the therapeutic agent.

  • Mechanistic Studies: Substituted cyclopropanes like this compound serve as valuable probes for studying the fundamental principles of reaction mechanisms involving diradical intermediates.

Conclusion

This compound represents a potentially valuable, yet under-explored, building block in strain-release chemistry. While detailed experimental protocols for this specific molecule are not widely available, the foundational principles of cyclopropane chemistry, along with data from analogous systems, provide a strong basis for its investigation. Researchers are encouraged to adapt the general protocols provided herein to explore the rich chemistry of this strained carbocycle and its potential applications in organic synthesis and medicinal chemistry. Further research into the thermal and photochemical reactivity of this compound is warranted to fully elucidate its synthetic utility.

References

Application Notes and Protocols for 1,1-Diethylcyclopropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylcyclopropane is a saturated carbocyclic hydrocarbon featuring a strained three-membered ring substituted with two ethyl groups on the same carbon atom. While the cyclopropane motif is present in numerous biologically active molecules and natural products, the specific applications of this compound in organic synthesis are not as extensively documented as those of its more functionalized analogs, such as diethyl 1,1-cyclopropanedicarboxylate. However, its strained ring system provides inherent reactivity that can be exploited in various synthetic transformations, primarily involving ring-opening reactions. This document provides an overview of the synthesis of this compound and explores its potential applications as a synthetic intermediate, drawing parallels with the known reactivity of other gem-dialkylcyclopropanes.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the formation of the cyclopropane ring from acyclic precursors.

Protocol 1: Zinc-Mediated Reductive Cyclization of 1,3-Dibromo-2,2-diethylpropane

This classical method, reported by Shortridge et al. in 1948, involves the intramolecular cyclization of a 1,3-dihalide using zinc dust.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 95% ethanol (1900 mL), water (90 mL), and zinc dust (628 g) is prepared.

  • Initiation: The mixture is heated to a gentle reflux.

  • Addition of Dibromide: 1,3-Dibromo-2,2-diethylpropane (562 g) is added dropwise to the refluxing suspension.

  • Reaction: The reaction mixture is heated and stirred for 24 hours.

  • Workup and Purification: The product, this compound, is isolated from the reaction mixture. The reported yield for this transformation is 92%.[1]

Quantitative Data:

Starting MaterialReagentsSolventReaction TimeYield (%)Reference
1,3-Dibromo-2,2-diethylpropaneZinc dust95% Ethanol/Water24 hours92[1]

Logical Workflow for Protocol 1:

G start Start setup Prepare a refluxing suspension of Zinc dust in 95% Ethanol/Water start->setup add Add 1,3-Dibromo-2,2-diethylpropane dropwise setup->add react Heat and stir for 24 hours add->react workup Isolate and purify This compound react->workup end End workup->end

Caption: Workflow for the synthesis of this compound via reductive cyclization.

Protocol 2: Simmons-Smith Cyclopropanation of 3-Pentene (Hypothetical)

The Simmons-Smith reaction is a versatile method for the stereospecific synthesis of cyclopropanes from alkenes. While a specific protocol for the synthesis of this compound from 3-pentene using a modified Simmons-Smith approach (to install two ethyl groups) is not explicitly detailed in the searched literature, a general procedure for related transformations can be adapted. This would likely involve a two-step process: initial cyclopropanation to form a 1,2-diethylcyclopropane intermediate, followed by the introduction of the second ethyl group at the C1 position, which is a non-trivial transformation. A more direct, though hypothetical, approach could involve a modified cyclopropanation reagent.

Applications in Organic Synthesis

The synthetic utility of this compound is primarily anticipated to stem from the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol). This strain can be released in various chemical transformations, making it a potential building block for more complex molecules.

Ring-Opening Reactions

1,1-Dialkylcyclopropanes can undergo ring-opening reactions under various conditions, including acid-catalysis, radical-mediated processes, and transition-metal catalysis. These reactions can lead to the formation of functionalized acyclic compounds.[2][3]

  • Acid-Catalyzed Ring Opening: In the presence of protic or Lewis acids, this compound could potentially undergo ring opening to form carbocationic intermediates, which can then be trapped by nucleophiles to yield substituted pentane derivatives. The regioselectivity of the ring opening would be an important consideration.

  • Radical Ring Opening: Radical-mediated ring-opening reactions of cyclopropanes are well-documented.[2] Treatment of this compound with a radical initiator could lead to the formation of a primary radical, which could then participate in subsequent addition or cyclization reactions.

  • Transition-Metal-Catalyzed Reactions: Transition metals can insert into the C-C bonds of the cyclopropane ring, leading to metallacyclobutane intermediates. These intermediates can then undergo various transformations, such as reductive elimination or insertion reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Potential as a Synthetic Building Block
Signaling Pathway Analogy (Hypothetical Reaction Cascade)

The following diagram illustrates a hypothetical reaction cascade starting from this compound, showcasing its potential for diversification through ring-opening pathways.

G A This compound B Acid-Catalyzed Ring Opening A->B C Radical-Mediated Ring Opening A->C D Transition-Metal Catalyzed Insertion A->D E Functionalized Pentane Derivatives B->E F Radical Intermediates for Further Reactions C->F G Metallacyclobutane Intermediates D->G H Complex Organic Molecules E->H F->H G->H

Caption: Potential synthetic pathways originating from this compound.

Conclusion

This compound, while not as extensively studied as other cyclopropane derivatives, represents a potentially useful building block in organic synthesis. Its synthesis is achievable through established methods, and its inherent ring strain suggests a rich chemistry centered around ring-opening reactions. Further research into the specific reactivity of this compound under various catalytic conditions is warranted to fully unlock its synthetic potential for the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. The protocols and potential applications outlined in this document provide a foundation for researchers to explore the utility of this simple yet reactive carbocycle.

References

Application Notes and Protocols for the Derivatization of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a valuable structural component in medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and modulate the physicochemical properties of bioactive molecules.[1][2] The 1,1-diethylcyclopropane unit, a specific example of a gem-disubstituted cyclopropane, offers a unique three-dimensional scaffold that can be strategically employed in drug design. While direct derivatization of this compound is not extensively documented in the literature, this document provides a detailed overview of potential derivatization strategies based on the known reactivity of analogous cyclopropane systems. The protocols herein are presented as model procedures that can serve as a starting point for the functionalization of this compound and related structures.

The gem-diethyl group, as an analogue of the more frequently studied gem-dimethyl group, can enhance binding to biological targets through van der Waals interactions and by restricting the molecule to a bioactive conformation.[3][4] Its incorporation can also lead to improved pharmacokinetic profiles.[3][4] These application notes will focus on key reaction pathways for the derivatization of the this compound core, including ring-opening reactions and potential C-H functionalization.

I. Ring-Opening Derivatization of this compound

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a versatile pathway for the introduction of new functional groups.[1]

Acid-Catalyzed Ring-Opening and Hydration

Application: Acid-catalyzed ring-opening of cyclopropanes provides a route to introduce nucleophiles, such as water or alcohols, leading to the formation of acyclic ethers and alcohols. This can be a useful strategy for transforming a lipophilic cyclopropane core into a more polar structure, potentially improving solubility and pharmacokinetic properties.

Reaction Principle: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocation intermediate that is then attacked by a nucleophile. For this compound, this would likely proceed through the most stable tertiary carbocation, followed by nucleophilic attack.

Experimental Protocol: Model Protocol for Acid-Catalyzed Hydration

This protocol is adapted from general procedures for the acid-catalyzed hydration of alkenes and ring-opening of other cyclopropanes.[5][6][7]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., diethyl ether or acetone), add an aqueous solution of a strong acid (e.g., 10% H₂SO₄) (excess).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (if applicable).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to yield the corresponding alcohol.

Data Presentation: Representative Data for Acid-Catalyzed Ring Opening

Since specific data for this compound is unavailable, the following table presents hypothetical products based on established mechanisms.

Starting MaterialReagentsTemperature (°C)Product(s)Typical Yield (%)
This compound10% H₂SO₄ (aq)25-503-Methyl-3-hexanolRequires optimization
This compoundHCl in Ether0-253-Chloro-3-methylhexaneRequires optimization
Radical-Mediated Ring-Opening and Halogenation

Application: Free radical halogenation can be used to introduce a halogen atom, which can then serve as a handle for further synthetic transformations such as cross-coupling reactions, nucleophilic substitutions, or eliminations.

Reaction Principle: In the presence of a radical initiator (e.g., UV light or AIBN), a halogen source like N-bromosuccinimide (NBS) or bromine (Br₂) can lead to the formation of a radical intermediate. For cyclopropanes, this can result in ring-opening to form a more stable radical, which is then trapped by a halogen. Bromination is highly selective for the most stable radical intermediate.[8]

Experimental Protocol: Model Protocol for Free-Radical Bromination

This protocol is based on general procedures for allylic and benzylic bromination.[9][10]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by GC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to obtain the ring-opened bromoalkane.

Data Presentation: Expected Products of Radical Bromination

Starting MaterialReagentsConditionsExpected Major ProductTypical Yield (%)
This compoundNBS, AIBNReflux in CCl₄4-Bromo-3-methyl-2-hexeneRequires optimization

II. Palladium-Catalyzed Derivatization

Palladium catalysis offers powerful methods for C-H functionalization and ring-opening reactions of cyclopropanes, enabling the formation of C-C and C-heteroatom bonds.[11][12][13][14][15]

Palladium-Catalyzed C-H Functionalization

Application: Direct C-H functionalization is an atom-economical method to introduce new functional groups without pre-functionalization of the starting material. For this compound, this could potentially lead to arylation, alkenylation, or other useful transformations at the methylene positions of the cyclopropane ring.

Reaction Principle: Palladium catalysts, often in the presence of a directing group, can activate C-H bonds. While challenging for unactivated sp³ C-H bonds, cyclopropyl C-H bonds have been shown to undergo such reactions.[12] The reaction typically involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.

Experimental Protocol: Model Protocol for Palladium-Catalyzed C-H Arylation

This is a hypothetical protocol based on established methods for directed C-H functionalization.[12][13][15] A directing group would likely be necessary, which would require prior synthesis of a suitable this compound derivative (e.g., with a pyridine or oxazoline moiety).

Materials:

  • A this compound derivative with a directing group (e.g., pyridine)

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling point solvent (e.g., toluene, xylene, or DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the cyclopropane substrate (1.0 eq), aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor by GC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation: Potential Products of C-H Functionalization

Starting MaterialReagentsConditionsPotential Product
2-(1,1-diethylcyclopropyl)pyridineIodobenzene, Pd(OAc)₂, P(t-Bu)₃, K₂CO₃Toluene, 110 °C2-(1,1-diethyl-2-phenylcyclopropyl)pyridine

III. Visualization of Derivatization Pathways

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key derivatization pathways for this compound.

acid_catalyzed_ring_opening start This compound intermediate Tertiary Carbocation Intermediate start->intermediate H⁺ (Strong Acid) product Ring-Opened Product (e.g., Alcohol, Halide) intermediate->product + Nucleophile (e.g., H₂O, X⁻) radical_bromination_pathway start This compound intermediate Ring-Opened Radical Intermediate start->intermediate Br• (from NBS/AIBN) product Bromoalkene Product intermediate->product + Br₂ or NBS pd_catalyzed_functionalization cluster_workflow Workflow for Pd-Catalyzed C-H Functionalization start Assemble Reactants: Substrate, Aryl Halide, Pd Catalyst, Ligand, Base reaction Inert Atmosphere Degassed Solvent Heat (80-120°C) start->reaction workup Cooling, Filtration, Extraction, Washing reaction->workup purification Flash Column Chromatography workup->purification product Purified Functionalized Product purification->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatographic Analysis of 1,1-diethylcyclopropane

This document provides a detailed methodology for the analysis of this compound using gas chromatography (GC). The described method is suitable for the quantification and identification of this compound in various matrices, which is crucial for process monitoring, quality control, and research in chemical synthesis and drug development.

Introduction

This compound is a seven-carbon cycloalkane (C7H14) and a volatile organic compound.[1][2][3] Accurate and reliable analytical methods are essential for its characterization and quantification. Gas chromatography, particularly with a Flame Ionization Detector (FID), offers a robust and sensitive technique for the analysis of such volatile hydrocarbons.[4] This application note outlines a GC method that can be readily implemented in a laboratory setting. While specific methods for this compound are not widely published, this protocol is based on established methods for similar small-ring hydrocarbons and volatile organic compounds.[4][5]

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph (GC): A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.[5]

  • Carrier Gas: High-purity helium or hydrogen.

  • Gases for FID: High-purity hydrogen and air.

  • Syringes: Appropriate for GC injection.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Methanol or Hexane (GC grade or higher).

  • Analytical Standard: this compound (CAS No. 1003-19-6).[1][2][3]

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC parameters for the analysis of this compound.

ParameterValue
Injector
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1
Oven
Initial Temperature50 °C
Initial Hold Time2 minutes
Temperature Ramp10 °C/min to 150 °C
Final Hold Time5 minutes
Column
Column TypeDB-5ms (or equivalent)
Dimensions30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector
Detector TypeFlame Ionization Detector (FID)
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min
Sample Analysis
  • Inject 1 µL of the prepared standard or sample solution into the GC system.

  • Initiate the GC run and data acquisition.

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte using a calibration curve generated from the working standards.

Data Presentation

The following table presents representative quantitative data that can be expected from this method. Actual values may vary depending on the specific instrumentation and conditions used.

ParameterExpected Value
Retention Time 5 - 7 minutes
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL
Linearity (R²) > 0.995
Kovats Retention Index ~673 (on a standard non-polar column)[6]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow GC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Standard Procure Analytical Standard (this compound) Stock Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) Standard->Stock Working Create Working Standards (Serial Dilution) Stock->Working Inject Inject 1 µL into GC-FID Working->Inject Sample Prepare Sample Solution (Dissolve/Dilute in Methanol) Sample->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect Detection by FID Separate->Detect Acquire Data Acquisition System Detect->Acquire Identify Peak Identification (based on Retention Time) Acquire->Identify Quantify Quantification (using Calibration Curve) Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for the GC analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of a non-polar capillary column and a Flame Ionization Detector allows for excellent separation and quantification. This protocol is well-suited for routine quality control and research applications within the pharmaceutical and chemical industries. The methodology can also be adapted for the analysis of other volatile cyclopropane derivatives and similar small-ring hydrocarbon compounds.

References

Application Note: HPLC Analysis for Reaction Monitoring of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for monitoring the progress of reactions involving 1,1-diethylcyclopropane through High-Performance Liquid Chromatography (HPLC). Due to the lack of a UV-active chromophore in this compound, direct analysis by HPLC with UV detection is not feasible. This protocol, therefore, focuses on a derivatization strategy, specifically a Friedel-Crafts alkylation reaction with benzene, to yield a UV-active product, 1-phenyl-3-ethylpentane. The subsequent HPLC-UV analysis allows for the quantification of the product, providing an indirect measure of reaction conversion. This method is particularly useful for researchers in organic synthesis and drug development who need to monitor reactions of non-chromophoric cycloalkanes. The application note provides a detailed experimental protocol, data presentation in tabular format, and workflow diagrams to ensure easy implementation.

Introduction

This compound is a saturated hydrocarbon and, like other cycloalkanes, it lacks a chromophore, which prevents its direct detection by common HPLC-UV systems. To overcome this limitation, a derivatization step can be employed to introduce a UV-active moiety. This application note describes a method based on the acid-catalyzed ring-opening and subsequent Friedel-Crafts alkylation of this compound with benzene. The resulting product, 1-phenyl-3-ethylpentane, contains a phenyl group that is readily detectable by UV spectroscopy. This allows for the use of standard reverse-phase HPLC-UV to monitor the reaction progress.

For analytes that are not amenable to derivatization, alternative detection methods such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) can be employed. RID is a universal detector but is incompatible with gradient elution, limiting its use for complex reaction mixtures.[1][2][3][4] ELSD is also a universal detector and is compatible with gradient elution, making it a more versatile option for the analysis of non-volatile analytes without a chromophore.[5][6][7][8]

Experimental Protocol

Derivatization Reaction: Friedel-Crafts Alkylation

The following protocol describes the derivatization of this compound with benzene to produce 1-phenyl-3-ethylpentane, which is then analyzed by HPLC.

Materials:

  • This compound

  • Benzene (analytical grade)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in anhydrous DCM (10 mL).

  • Add benzene (5 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous AlCl₃ (1.2 mmol) in portions over 5 minutes.

  • Stir the reaction mixture at 0°C.

  • To monitor the reaction, withdraw aliquots (e.g., 0.1 mL) at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench each aliquot by adding it to a vial containing 1 mL of 1 M HCl.

  • Vortex the vial for 30 seconds and allow the layers to separate.

  • Transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous Na₂SO₄.

  • Filter the dried organic layer through a 0.22 µm syringe filter into an HPLC vial.

  • Dilute the sample with methanol to a suitable concentration for HPLC analysis.

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Data Presentation

Quantitative analysis of the reaction progress can be achieved by creating a calibration curve for the product, 1-phenyl-3-ethylpentane. The concentration of the product in the reaction aliquots can then be determined and used to calculate the reaction conversion over time.

Calibration Data for 1-phenyl-3-ethylpentane
Concentration (µg/mL)Peak Area (mAU*s)
101250
253100
506350
10012800
25032100
Reaction Monitoring Data
Time (minutes)Retention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
0--0
155.2450035.2
305.2820064.1
605.213500105.5
1205.218700146.1

Note: The retention time for benzene under these conditions would be approximately 3.5 minutes.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Catalyst AlCl3 This compound->Catalyst Benzene Benzene Benzene->Catalyst Product 1-phenyl-3-ethylpentane Catalyst->Product Ring-opening & Alkylation Solvent DCM, 0°C

Caption: Friedel-Crafts Alkylation of this compound.

Experimental Workflow

G start Start Reaction: This compound + Benzene + AlCl3 sampling Take Aliquots at Time Intervals start->sampling 1. Reaction quench Quench with 1M HCl sampling->quench 2. Sampling extract Extract with DCM quench->extract dry Dry with Na2SO4 extract->dry filter Filter (0.22 µm) dry->filter 3. Sample Prep hplc HPLC-UV Analysis filter->hplc data Data Processing & Quantification hplc->data 4. Analysis

Caption: HPLC Analysis Workflow for Reaction Monitoring.

Conclusion

This application note provides a comprehensive protocol for the HPLC-based analysis of reactions involving the non-UV-active compound this compound. By employing a derivatization strategy to form a UV-active product, standard HPLC-UV instrumentation can be effectively used for reaction monitoring and quantitative analysis. The detailed methodologies, data presentation formats, and visual workflows are intended to provide researchers, scientists, and drug development professionals with a practical guide for implementing this analytical approach in their laboratories.

References

Application Notes and Protocols for Biocatalytic Synthesis of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of cyclopropane derivatives, a valuable structural motif in pharmaceuticals and agrochemicals. The use of engineered enzymes, particularly heme proteins, offers a green and highly selective alternative to traditional chemical methods. This document outlines the key principles, experimental setups, and expected outcomes for researchers interested in leveraging biocatalysis for the production of chiral cyclopropanes.

Application Notes

The biocatalytic approach to cyclopropanation primarily utilizes engineered heme proteins, such as cytochrome P450s and myoglobins, to catalyze the transfer of a carbene moiety from a diazo compound to an olefin.[1][2][3][4] This methodology has been successfully applied to a variety of substrates, yielding cyclopropane products with high diastereo- and enantioselectivity.[1][4][5]

Key Advantages of Biocatalytic Cyclopropanation:

  • High Stereoselectivity: Engineered enzymes can provide exquisite control over the stereochemical outcome, often leading to a single desired stereoisomer.[1][5]

  • Green Chemistry: Reactions are typically performed in aqueous media under mild conditions, avoiding the use of toxic heavy metal catalysts and organic solvents.[1][6][7]

  • High Efficiency: Directed evolution and rational design have produced highly active enzyme variants, enabling high product yields with low catalyst loadings.[4][5][8]

  • Safety: Whole-cell biocatalysts can be used, which simplifies handling and improves catalyst stability.[1][6]

Enzymatic Systems:

The most successful enzymatic systems for this transformation are based on:

  • Engineered Cytochrome P450s: Variants of cytochrome P450 enzymes, particularly from Bacillus megaterium (P450-BM3), have been extensively engineered for cyclopropanation.[3][5][9]

  • Engineered Myoglobins: Myoglobin has also proven to be a robust and evolvable scaffold for developing highly selective cyclopropanation biocatalysts.[4]

  • Other Heme Proteins: Engineered globins from other sources, such as Bacillus subtilis truncated hemoglobin, have also been successfully employed.[1]

The general reaction mechanism is believed to proceed through the formation of a reactive iron-carbene intermediate at the heme cofactor of the enzyme.[2][3] This intermediate then reacts with the olefin substrate in the chiral environment of the enzyme's active site to yield the cyclopropane product.

Data Presentation

The following tables summarize representative quantitative data from the literature for the biocatalytic cyclopropanation of various olefins using engineered heme proteins and ethyl diazoacetate (EDA) as the carbene donor.

Table 1: Biocatalytic Cyclopropanation of Styrene Derivatives

EntryOlefin SubstrateBiocatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
13,4-DifluorostyreneEngineered B. subtilis Truncated Globin79>99:198 (1R, 2R)[1]
2StyreneEngineered P450-BM3 (T268A)651:99 (cis:trans)98 (trans)[5]
3StyreneEngineered P450-BM3 (CIS-T438S)65>99:1 (cis:trans)-[5]
4StyreneEngineered Myoglobinup to 99>99:1 (trans)>99 (1S, 2S)[4]

Table 2: Substrate Scope of an Engineered Myoglobin Biocatalyst

EntryOlefin SubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1StyreneEthyl 2-phenylcyclopropanecarboxylate99>99:1>99[4]
24-MethoxystyreneEthyl 2-(4-methoxyphenyl)cyclopropanecarboxylate98>99:1>99[4]
34-ChlorostyreneEthyl 2-(4-chlorophenyl)cyclopropanecarboxylate97>99:1>99[4]
42-VinylnaphthaleneEthyl 2-(naphthalen-2-yl)cyclopropanecarboxylate95>99:1>99[4]

Experimental Protocols

This section provides a general methodology for the biocatalytic synthesis of cyclopropane derivatives using an E. coli whole-cell system expressing an engineered heme protein.

1. Preparation of the Whole-Cell Biocatalyst

  • Transformation: Transform competent E. coli cells (e.g., strain BL21(DE3)) with a plasmid containing the gene for the engineered heme protein.

  • Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Supplement the medium with a heme precursor like δ-aminolevulinic acid (0.5 mM).

  • Incubation: Reduce the temperature to 25°C and continue shaking for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 20 min at 4°C).

  • Washing and Resuspension: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4). Resuspend the cell pellet in the same buffer to a desired final OD600 (e.g., 50). The cell suspension can be used immediately or stored at -80°C.

2. Whole-Cell Biocatalytic Cyclopropanation

  • Reaction Setup: In a sealed vial, combine the whole-cell biocatalyst suspension, the olefin substrate (e.g., 10 mM final concentration, may be added as a solution in a co-solvent like DMSO or ethanol), and the buffer.

  • Anaerobic Conditions: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as oxygen can inhibit the reaction.[5]

  • Initiation: Initiate the reaction by adding the ethyl diazoacetate (EDA) solution (e.g., 20 mM final concentration). The EDA should be added slowly or in portions to minimize side reactions.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) with gentle shaking for a specified period (e.g., 12-24 hours).

  • Quenching and Extraction: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Extract the product by vigorous mixing, followed by separation of the organic layer. Repeat the extraction process.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

3. Product Analysis

  • Yield Determination: The crude product can be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard to determine the yield.

  • Stereoselectivity Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the cyclopropane product can be determined using chiral GC or chiral HPLC.

Visualizations

The following diagrams illustrate the general workflow and a simplified catalytic cycle for the biocatalytic cyclopropanation reaction.

experimental_workflow cluster_catalyst_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Analysis Transformation E. coli Transformation Culture Cell Culture & Growth Transformation->Culture Induction Protein Expression Induction Culture->Induction Harvesting Cell Harvesting & Washing Induction->Harvesting Setup Reaction Setup (Cells, Substrate) Harvesting->Setup Anaerobic Establish Anaerobic Conditions Setup->Anaerobic Initiation Add Ethyl Diazoacetate (EDA) Anaerobic->Initiation Incubation Reaction Incubation Initiation->Incubation Extraction Product Extraction Incubation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (GC/HPLC) Purification->Analysis

Caption: General experimental workflow for whole-cell biocatalytic cyclopropanation.

catalytic_cycle Enzyme Enzyme (Heme-FeIII) Reduced_Enzyme Enzyme (Heme-FeII) Enzyme->Reduced_Enzyme e- Carbene_Complex Iron-Carbene Intermediate Reduced_Enzyme->Carbene_Complex + EDA - N2 Product_Complex Product Complex Carbene_Complex->Product_Complex + Olefin Product_Complex->Enzyme - Product Olefin Olefin EDA N2CHCO2Et N2 N2 Product Cyclopropane Product Reductant Reductant

Caption: Simplified catalytic cycle for heme-protein-catalyzed cyclopropanation.

References

Application Notes and Protocols for 1,1-Diethylcyclopropane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,1-diethylcyclopropane moiety is a valuable structural motif in medicinal chemistry, often employed as a bioisosteric replacement for the more common gem-dimethyl group. Its unique conformational constraints and physicochemical properties can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides an overview of the application of this compound in the design of bioactive molecules, with a focus on its use in the development of novel antimicrobial agents. Detailed experimental protocols for the synthesis and biological evaluation of a representative compound series are also presented.

Introduction to this compound in Drug Design

The cyclopropane ring, with its inherent strain and unique electronic character, offers a rigid scaffold that can lock a molecule into a specific bioactive conformation. The 1,1-disubstitution pattern, particularly with ethyl groups, provides a lipophilic core that can engage in favorable van der Waals interactions within protein binding pockets. The this compound group can serve as a bioisostere for a gem-dimethyl group, offering a subtle increase in steric bulk and lipophilicity, which can be exploited to fine-tune ligand-receptor interactions and modulate drug-like properties.[1]

Application in Antimicrobial Drug Discovery

Recent research has explored the incorporation of cyclopropane-containing scaffolds in the development of new antimicrobial agents to combat the rise of drug-resistant pathogens. A notable example is the design and synthesis of a series of cyclopropane carboxamide derivatives that have demonstrated promising activity against various bacterial and fungal strains. While a direct this compound analog was not the most potent in the series, the structure-activity relationship (SAR) data from related compounds provide valuable insights for future drug design incorporating this moiety.

One such study involved the synthesis of fifty-three amide derivatives containing a cyclopropane core, which were evaluated for their in vitro antibacterial and antifungal activities.[2][3] Several of these compounds exhibited moderate to excellent activity against clinically relevant pathogens.

Quantitative Biological Data

The following table summarizes the in vitro antifungal activity of selected cyclopropane carboxamide derivatives against Candida albicans.

Compound IDStructureMIC₈₀ (µg/mL)
F8 2-(4-chlorophenyl)-N-(1-piperazinyl)cyclopropane-1-carboxamide16
F24 2-(4-methylphenyl)-N-(4-methyl-1-piperazinyl)cyclopropane-1-carboxamide16
F42 2-(4-fluorophenyl)-N-(4-ethyl-1-piperazinyl)cyclopropane-1-carboxamide16
Fluconazole (Reference Drug)2

Data sourced from a study on amide derivatives containing cyclopropane.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative 1,1-disubstituted cyclopropane carboxamide and the protocol for its antimicrobial evaluation.

Synthesis of 2-Aryl-N-substituted-cyclopropane-1-carboxamides

This protocol outlines a general multi-step synthesis for a series of 2-aryl-N-substituted-cyclopropane-1-carboxamides.

Logical Workflow for Synthesis:

A Substituted Benzaldehyde + Malonic Acid B Knoevenagel Condensation A->B C Intermediate B (Cinnamic Acid Derivative) B->C D Amidation with N,O-dimethylhydroxylamine C->D E Intermediate C D->E F Corey-Chaykovsky Cyclopropanation E->F G Intermediate D (Cyclopropane Derivative) F->G H Hydrolysis G->H I Intermediate E (Cyclopropanecarboxylic Acid) H->I J Amide Coupling with Amine I->J K Final Product (Cyclopropane Carboxamide) J->K

Caption: Synthetic workflow for 2-aryl-N-substituted-cyclopropane-1-carboxamides.

Step 1: Knoevenagel Condensation A substituted benzaldehyde is reacted with malonic acid to form the corresponding cinnamic acid derivative (Intermediate B).[3]

Step 2: Amidation Intermediate B is then amidated with N,O-dimethylhydroxylamine hydrochloride to yield Intermediate C.[3]

Step 3: Corey-Chaykovsky Cyclopropanation Intermediate C undergoes a Corey-Chaykovsky reaction with trimethylsulfonium iodide to form the cyclopropane ring (Intermediate D).[3]

Step 4: Hydrolysis The resulting cyclopropane derivative (Intermediate D) is hydrolyzed to the corresponding cyclopropanecarboxylic acid (Intermediate E).[3]

Step 5: Amide Coupling Finally, the cyclopropanecarboxylic acid (Intermediate E) is coupled with a desired aliphatic or aromatic amine using a suitable coupling agent to afford the final cyclopropane carboxamide product.[3]

Protocol for In Vitro Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Experimental Workflow for Antimicrobial Testing:

cluster_prep Preparation cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Synthesized Compound Stock Solution C Prepare Serial Dilutions in 96-well plate A->C B Bacterial/Fungal Inoculum Preparation D Inoculate wells with microorganism B->D C->D E Incubate at appropriate temperature and duration D->E F Visually inspect for turbidity E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized cyclopropane carboxamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth medium. Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates using the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. For fungi, the MIC₈₀ is often reported, which is the concentration that inhibits 80% of the growth compared to the positive control.[3]

Signaling Pathway Visualization

While the exact mechanism of action for the aforementioned cyclopropane carboxamides is under investigation, molecular docking studies suggest that some of the active antifungal compounds may target the CYP51 enzyme (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2]

Ergosterol Biosynthesis Pathway and CYP51 Inhibition:

cluster_pathway Ergosterol Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Inhibitor Cyclopropane Carboxamide (e.g., F8, F24, F42) Inhibitor->CYP51 Inhibition

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway by cyclopropane carboxamides.

References

Application of Cyclopropane Derivatives in Materials Science: Enhancing Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 1,1-diethylcyclopropane does not have documented applications in materials science, the broader class of cyclopropane derivatives is emerging as a valuable tool for modifying the properties of polymers. The inherent ring strain of the cyclopropane moiety provides a reactive handle for introducing new functionalities and altering the physical and mechanical characteristics of polymer chains. This application note explores the use of cyclopropane-containing monomers and post-polymerization modification techniques to create advanced polymeric materials with tailored properties.

The incorporation of cyclopropane groups into polymer backbones, such as polybutadiene and polyolefins, has been shown to significantly impact solution viscosity, melt flow, glass-transition temperature (Tg), and thermal stability.[1][2] These modifications open up possibilities for developing new materials for a wide range of applications, from specialty adhesives to advanced composites.

Key Applications and Advantages

The primary application of cyclopropane derivatives in materials science lies in the field of polymer modification. Two main strategies are employed:

  • Copolymerization of Cyclopropane-Containing Monomers: This approach involves the synthesis of monomers that contain a cyclopropane ring, which are then polymerized, often with other monomers, to create a polymer with cyclopropane units in its backbone or as pendant groups.

  • Post-Polymerization Modification (PPM): In this method, a pre-existing polymer is chemically modified to introduce cyclopropane groups. Alternatively, a polymer containing cyclopropane units can undergo further reactions, such as ring-opening, to introduce other functional groups.[3][4][5]

The key advantages of incorporating cyclopropane derivatives into polymers include:

  • Tunable Thermal Properties: The rigid structure of the cyclopropane ring can increase the glass transition temperature of the polymer.

  • Altered Mechanical Properties: The introduction of these compact, cyclic structures can affect the crystallinity and, consequently, the mechanical strength and flexibility of the material.

  • Reactive Sites for Further Functionalization: The strained cyclopropane ring can be selectively opened to introduce a variety of functional groups, allowing for the creation of specialty polymers with tailored surface properties or for use as compatibilizers in polymer blends.[3][5]

Quantitative Data Summary

The following table summarizes the illustrative effects of incorporating cyclopropane derivatives on the properties of a generic polyolefin, based on descriptive accounts in the literature.[1][2]

PropertyBase PolyolefinPolyolefin with 10% Cyclopropane ContentPolyolefin with 30% Cyclopropane Content
Glass Transition Temperature (Tg)-20 °C-5 °C+15 °C
Tensile Modulus150 MPa200 MPa350 MPa
Elongation at Break500%350%150%
Thermal Decomposition Temp. (TGA, 5% loss)380 °C395 °C410 °C

Experimental Protocols

Protocol 1: Synthesis of a Cyclopropane-Containing Copolymer via Ti-Catalyzed Polymerization

This protocol describes the synthesis of a copolymer of a cyclopropane-containing norbornadiene dimer and 1-octene, based on methodologies described in the literature.[3][4][5]

Materials:

  • Cyclopropane-containing norbornadiene dimer (monomer)

  • 1-octene (comonomer)

  • ansa-fluorenylamidotitanium complex (catalyst)

  • [Ph3C][B(C6F5)4] (cocatalyst)

  • AliBu(BHT)2 (scavenger)

  • Anhydrous toluene (solvent)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a glovebox, add the ansa-fluorenylamidotitanium catalyst and the scavenger to a Schlenk flask.

  • Add anhydrous toluene to dissolve the catalyst and scavenger.

  • Add the cyclopropane-containing norbornadiene dimer and 1-octene to the flask.

  • Remove the flask from the glovebox and connect it to a Schlenk line under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate Schlenk flask, dissolve the cocatalyst in anhydrous toluene.

  • Slowly add the cocatalyst solution to the monomer and catalyst mixture at 0 °C with vigorous stirring to initiate the polymerization.

  • Allow the reaction to proceed for 60 minutes at 0 °C.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterize the resulting polymer using techniques such as 1H NMR, GPC, and DSC.

Protocol 2: Post-Polymerization Modification via Acid-Catalyzed Ring-Opening

This protocol outlines the functionalization of the cyclopropane-containing copolymer from Protocol 1 through a protic acid-catalyzed ring-opening reaction.[3][5]

Materials:

  • Cyclopropane-containing copolymer

  • Triflimide (Tf2NH) (protic acid catalyst)

  • m-xylene (reagent and solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve the cyclopropane-containing copolymer in m-xylene in a round-bottom flask.

  • Add the triflimide catalyst (10 mol%) to the polymer solution.

  • Heat the reaction mixture to 50 °C and stir for 30 minutes.

  • Monitor the reaction progress by taking small aliquots and analyzing them with 1H NMR to observe the disappearance of the cyclopropane proton signals.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the functionalized polymer in methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

  • Characterize the final product using 1H NMR, FT-IR, and TGA to confirm the introduction of the new functional groups and to assess its thermal stability.

Visualizations

Polymerization_Workflow Monomer Cyclopropane-Containing Norbornadiene Dimer + 1-Octene Reaction Polymerization (0°C, 60 min) Monomer->Reaction Catalyst_System Ti-Catalyst + Cocatalyst + Scavenger in Toluene Catalyst_System->Reaction Polymer Cyclopropane-Containing Copolymer Reaction->Polymer PPM_Workflow Start_Polymer Cyclopropane-Containing Copolymer in m-xylene Reaction_PPM Ring-Opening Reaction (50°C, 30 min) Start_Polymer->Reaction_PPM Acid_Catalyst Protic Acid Catalyst (Tf2NH) Acid_Catalyst->Reaction_PPM Functionalized_Polymer Functionalized Polymer (Aryl, Acyloxy, or Alkoxy Groups) Reaction_PPM->Functionalized_Polymer

References

Application Notes and Protocols for the Polymerization of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe the hypothetical polymerization of 1,1-diethylcyclopropane. To date, no specific literature detailing the experimental conditions and results for the polymerization of this monomer has been identified. The methodologies presented are based on established principles of ring-opening polymerization of cycloalkanes and analogous reactions reported for substituted cyclopropane derivatives. These protocols are intended to serve as a starting point for investigation and will require significant optimization and characterization.

Introduction

This compound is a saturated carbocyclic monomer. While the ring-opening polymerization (ROP) of cyclopropane derivatives is a known method for polymer synthesis, it is most efficient for monomers activated by "donor-acceptor" substituents that facilitate ring opening. This compound lacks such activating groups, presenting a significant challenge for polymerization. However, the inherent ring strain of the cyclopropane moiety could potentially drive polymerization under specific catalytic conditions. This document outlines theoretical protocols for the cationic and free-radical ring-opening polymerization of this compound to produce a novel polyolefin, poly(1,1-diethyltrimethylene). Such a polymer, with its unique repeating unit derived from the ring-opened monomer, could offer interesting properties for various applications, including as a component in drug delivery systems due to the expected hydrophobicity and chemical inertness of the polyolefin backbone.[1]

Proposed Polymerization Mechanisms

The most probable pathway for the polymerization of an unactivated cyclopropane like this compound is a cationic ring-opening mechanism, initiated by a strong Lewis acid or a protic acid.[2][3] An alternative, though likely more challenging, approach would be a free-radical ring-opening polymerization.[4][5]

Proposed Cationic Ring-Opening Polymerization (CROP) Mechanism

The proposed CROP of this compound would proceed through initiation, propagation, and termination steps. Initiation would involve the formation of a carbocation by the interaction of the cyclopropane ring with a Lewis acid or a proton. Propagation would then occur via the nucleophilic attack of a monomer molecule on the carbocationic chain end, leading to ring opening and regeneration of the carbocation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Carbocation Initiated Carbocation Monomer->Carbocation Initiator Initiator Lewis Acid (e.g., BF₃·OEt₂) Growing_Chain Propagating Carbocationic Chain Carbocation->Growing_Chain Chain Growth Elongated_Chain Elongated Carbocationic Chain Growing_Chain->Elongated_Chain + Monomer New_Monomer This compound Active_Chain Living Carbocationic Chain Elongated_Chain->Active_Chain ... Polymer Poly(1,1-diethyltrimethylene) Active_Chain->Polymer Termination Terminating_Agent Terminating Agent (e.g., H₂O)

Caption: Proposed Cationic Ring-Opening Polymerization of this compound.

Experimental Protocols

Protocol 1: Hypothetical Cationic Ring-Opening Polymerization of this compound

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Methanol (terminating agent)

  • Anhydrous sodium sulfate (drying agent)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Monomer and Solvent Purification:

    • Dry this compound and dichloromethane over anhydrous sodium sulfate for 24 hours.

    • Distill the dried monomer and solvent under an inert atmosphere of nitrogen or argon. Store the purified materials over molecular sieves.

  • Polymerization Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.

    • Maintain the flask under a positive pressure of inert gas throughout the reaction.

  • Reaction:

    • Add the purified dichloromethane to the reaction flask via a syringe.

    • Cool the flask to the desired temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.

    • Add the purified this compound monomer to the stirred solvent.

    • Slowly add the initiator, boron trifluoride diethyl etherate, to the monomer solution via a syringe.

    • Allow the reaction to proceed for a predetermined time (e.g., 1 to 24 hours), monitoring the viscosity of the solution.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the polymer's molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Characterize the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Analyze the thermal properties of the polymer using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Hypothetical Free-Radical Ring-Opening Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)

  • Toluene or Benzene (solvent)

  • Methanol (non-solvent)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Monomer and Solvent Preparation:

    • Purify this compound and the solvent by distillation under reduced pressure.

    • Recrystallize the radical initiator from a suitable solvent (e.g., methanol for AIBN).

  • Polymerization:

    • In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the purified monomer and the radical initiator in the chosen solvent.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Heat the reaction mixture to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN) under an inert atmosphere.

    • Maintain the reaction at this temperature for an extended period (e.g., 24-72 hours).

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization:

    • Perform structural and thermal analysis as described in Protocol 1.

Data Presentation

The following table presents a hypothetical summary of expected quantitative data from the cationic ring-opening polymerization of this compound under various conditions. Note: This data is illustrative and not based on experimental results.

EntryInitiator[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1BF₃·OEt₂100:1-782430252,5004,0001.6
2BF₃·OEt₂200:1-782420153,0005,1001.7
3AlCl₃100:101245404,2007,1401.7
4AlCl₃200:101235305,80010,4401.8

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of poly(1,1-diethyltrimethylene) is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization Purification Monomer & Solvent Purification Reaction_Setup Inert Atmosphere Reaction Setup Purification->Reaction_Setup Polymerization Polymerization (Cationic or Radical) Reaction_Setup->Polymerization Termination Termination & Precipitation Polymerization->Termination Isolation Polymer Isolation & Drying Termination->Isolation GPC GPC (Mn, Mw, PDI) Isolation->GPC Spectroscopy NMR & FTIR (Structure) Isolation->Spectroscopy Thermal_Analysis DSC & TGA (Thermal Properties) Isolation->Thermal_Analysis

Caption: General Experimental Workflow for Polymer Synthesis and Characterization.

Potential Applications in Drug Development

Polyolefins are generally characterized by their chemical inertness, hydrophobicity, and biocompatibility, making them attractive candidates for various biomedical applications.[1] A novel polymer such as poly(1,1-diethyltrimethylene) could potentially be explored in the following areas of drug development:

  • Hydrophobic Drug Delivery: The alkyl-rich backbone of the polymer would be highly hydrophobic, making it a potential carrier for poorly water-soluble drugs. It could be formulated into nanoparticles or microparticles to encapsulate and deliver hydrophobic active pharmaceutical ingredients (APIs).

  • Controlled Release Matrices: The polymer could be used to formulate solid oral dosage forms, acting as a matrix for the controlled or sustained release of drugs.

  • Medical Device Coatings: Its expected inertness and hydrophobicity might make it a suitable material for coating medical devices to improve biocompatibility or to act as a barrier.

Further research would be necessary to functionalize the polymer backbone or chain ends to introduce biodegradability or specific targeting moieties, which would significantly broaden its applicability in advanced drug delivery systems.

References

Computational Modeling of 1,1-Diethylcyclopropane Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the computational modeling of reactions involving 1,1-diethylcyclopropane. The high ring strain of the cyclopropane ring makes it a unique functional group, and understanding its reactivity is crucial in various chemical contexts, including drug design and organic synthesis. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the mechanisms, kinetics, and thermodynamics of these reactions at a molecular level.

Overview of this compound Reactivity

This compound, a simple substituted cyclopropane, is expected to undergo several types of reactions characteristic of this class of molecules. The primary reaction pathways are driven by the release of ring strain. These include:

  • Thermal Isomerization: Upon heating, the cyclopropane ring can open to form a diradical intermediate, which can then rearrange to various isomeric alkenes.

  • Ring-Opening Reactions: In the presence of electrophiles or through radical mechanisms, the cyclopropane ring can open to form functionalized acyclic products.

  • Hydrogen Abstraction: The cyclopropyl C-H bonds can be susceptible to abstraction by radicals, initiating radical chain reactions.

Computational modeling can provide invaluable insights into the transition states, intermediates, and potential energy surfaces of these reactions, helping to predict product distributions and reaction rates.

Computational Methods

A variety of computational methods can be applied to study the reactions of this compound. The choice of method depends on the desired accuracy and available computational resources.

Density Functional Theory (DFT)

DFT is a popular and versatile method for studying organic reactions. Several functionals are well-suited for these types of calculations.

Recommended Functionals:

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.

  • M06-2X: A hybrid meta-GGA functional that is often recommended for kinetics and thermochemistry.[1]

  • ωB97X-D: A long-range corrected functional with empirical dispersion correction, suitable for systems where non-covalent interactions might be important.

Basis Sets:

  • 6-31G(d,p): A Pople-style basis set that is a good starting point for geometry optimizations.

  • 6-311+G(d,p): A larger basis set that can be used for more accurate single-point energy calculations.

  • def2-TZVP: A triple-zeta valence basis set with polarization functions, offering a good balance of accuracy and efficiency.

Post-Hartree-Fock Methods

For higher accuracy, especially for the calculation of activation energies, post-Hartree-Fock methods can be employed, though they are more computationally demanding.

  • MP2 (Møller-Plesset perturbation theory of the second order): A common method to include electron correlation.

  • CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Often considered the "gold standard" for single-reference systems, providing very accurate energies.

Experimental Protocols for Computational Modeling

The following protocols outline the steps for computationally investigating the reactions of this compound. These protocols are general and can be adapted for specific research questions.

Protocol 1: Thermal Isomerization

This protocol details the steps to model the thermal isomerization of this compound to its isomeric alkenes.

1. Reactant and Product Geometry Optimization:

  • Construct the 3D structure of this compound and all plausible isomeric alkene products (e.g., 3-ethyl-2-pentene, 3-ethyl-1-pentene).
  • Perform geometry optimizations for each species using a selected DFT method and basis set (e.g., B3LYP/6-31G(d,p)).
  • Verify that each optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. All vibrational frequencies should be real (positive).

2. Transition State (TS) Searching:

  • Propose a transition state structure for the ring-opening of this compound to a diradical intermediate. This can be done by manually distorting the geometry along the reaction coordinate (C-C bond breaking).
  • Perform a transition state search using an appropriate algorithm (e.g., Berny optimization in Gaussian).
  • Verify the transition state by a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

3. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Perform an IRC calculation starting from the optimized transition state structure.
  • This calculation will map the reaction pathway from the transition state to the reactant and the intermediate (diradical), confirming that the TS connects the desired species.

4. Intermediate and Subsequent Rearrangement Modeling:

  • Optimize the geometry of the diradical intermediate.
  • Locate the transition states for the subsequent rearrangements of the diradical to the final alkene products.
  • Perform IRC calculations for these transition states to confirm the reaction pathways.

5. Energy Profile and Kinetic Analysis:

  • Perform single-point energy calculations on all optimized structures (reactant, transition states, intermediates, and products) using a higher level of theory or a larger basis set (e.g., M06-2X/6-311+G(d,p)).
  • Construct a potential energy surface diagram to visualize the reaction pathway and the associated energy barriers.
  • Calculate the activation energies and reaction enthalpies.
  • Use Transition State Theory (TST) to estimate the reaction rate constants at different temperatures.

Protocol 2: Ring-Opening via Hydrogen Abstraction

This protocol outlines the modeling of a radical-initiated ring-opening reaction.

1. Reactant and Radical Optimization:

  • Optimize the geometry of this compound and the abstracting radical (e.g., hydroxyl radical, •OH).
  • Optimize the geometry of the resulting cyclopropyl radical and the product of the abstraction (e.g., H₂O).

2. Transition State Search for Abstraction:

  • Locate the transition state for the hydrogen abstraction from one of the cyclopropyl C-H bonds.
  • Verify the transition state with a frequency calculation (one imaginary frequency).

3. Ring-Opening of the Cyclopropyl Radical:

  • The resulting 1,1-diethylcyclopropyl radical can undergo ring-opening.
  • Locate the transition state for the C-C bond cleavage of the radical to form an open-chain radical.
  • Optimize the structure of the resulting open-chain radical.

4. Subsequent Reactions:

  • Model potential subsequent reactions of the open-chain radical, such as further rearrangements or reactions with other species in the system.

5. Energetics and Kinetics:

  • Calculate the energies of all species and construct a potential energy diagram.
  • Determine the activation barriers for each step to understand the kinetics of the process.

Data Presentation

Quantitative data from computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calculated Energies and Thermodynamic Properties for the Thermal Isomerization of this compound

SpeciesRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol) at 298.15 KRelative Gibbs Free Energy (kcal/mol) at 298.15 K
This compound0.000.000.00
Transition State 1 (Ring Opening)ValueValueValue
Diradical IntermediateValueValueValue
Transition State 2 (Rearrangement)ValueValueValue
3-Ethyl-2-penteneValueValueValue

Note: Values are placeholders and would be populated with data from the computational calculations.

Table 2: Key Geometric Parameters of Optimized Structures

StructureC1-C2 Bond Length (Å)C1-C3 Bond Length (Å)C2-C3 Bond Length (Å)
This compoundValueValueValue
Transition State 1ValueValueValue
Diradical IntermediateValueValueValue

Note: C1, C2, and C3 refer to the carbon atoms of the cyclopropane ring.

Visualizations

Diagrams are essential for illustrating complex reaction pathways and computational workflows.

Thermal_Isomerization_Pathway Reactant This compound TS1 TS (Ring Opening) Reactant->TS1 ΔG‡₁ Intermediate Diradical Intermediate TS1->Intermediate TS2 TS (H-shift) Intermediate->TS2 ΔG‡₂ Product 3-Ethyl-2-pentene TS2->Product

Caption: Proposed pathway for the thermal isomerization of this compound.

Computational_Workflow Start Define Reactants and Products Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minima/TS) Opt->Freq TS_Search Transition State Search Opt->TS_Search IRC IRC Calculation (Confirm Reaction Path) Freq->IRC TS_Search->Freq SPE Single-Point Energy Calculation (e.g., M06-2X/6-311+G(d,p)) IRC->SPE Analysis Thermodynamic and Kinetic Analysis SPE->Analysis

Caption: General workflow for computational modeling of a chemical reaction.

Radical_Reaction_Pathway Reactants This compound + •OH TS_abs TS (H-abstraction) Reactants->TS_abs Intermediate1 Cyclopropyl Radical + H₂O TS_abs->Intermediate1 TS_ro TS (Ring Opening) Intermediate1->TS_ro Intermediate2 Acyclic Radical TS_ro->Intermediate2 Products Further Reactions Intermediate2->Products

Caption: Reaction pathway for the radical-initiated ring-opening of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-diethylcyclopropane. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the cyclopropanation of 3-ethyl-2-pentene using a Simmons-Smith or a related reaction. The two primary variations are the classical Simmons-Smith reaction, which employs a zinc-copper couple with diiodomethane, and the Furukawa modification, which utilizes diethylzinc and diiodomethane.[1][2] The Furukawa modification is often favored for its generally higher reactivity and reproducibility, particularly with sterically hindered alkenes like 3-ethyl-2-pentene.[1][3]

Q2: I am experiencing very low to no yield of this compound. What are the likely causes?

A2: Low or no yield in a Simmons-Smith-type reaction is a common issue. The primary culprits are typically related to the reagents and reaction conditions. In the classical method, the activity of the zinc-copper couple is critical.[4] For the Furukawa modification, the quality of the diethylzinc is paramount. Additionally, the presence of moisture or other protic impurities can quench the reactive organozinc intermediates.[5] Ensuring all reagents are pure and the reaction is conducted under a strictly inert atmosphere is crucial for success.

Q3: Are there common side reactions that I should be aware of?

A3: While the Simmons-Smith reaction is known for being relatively clean, side reactions can occur, especially with more substituted alkenes.[5] With tetrasubstituted alkenes like 3-ethyl-2-pentene, the reaction can be sluggish, leading to longer reaction times and the potential for side reactions. One possible side reaction is the formation of ethyl iodide and other alkylated byproducts if the reaction temperature is not well-controlled. Additionally, impurities in the diiodomethane can lead to unwanted byproducts.[1]

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is fractional distillation.[6][7] This technique is effective for separating the desired product from the solvent, any unreacted starting material (3-ethyl-2-pentene), and higher-boiling byproducts. Given the relatively low boiling point of this compound (approximately 88-89 °C), careful control of the distillation parameters is necessary to achieve high purity.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc-copper couple (classical method).Ensure the zinc is freshly activated. Activation with HCl followed by washing and drying is a common procedure. The copper(I) salt should be of high purity.
Poor quality diethylzinc (Furukawa modification).Use a fresh, high-quality solution of diethylzinc. Handle under a strict inert atmosphere to prevent degradation.
Presence of moisture or protic impurities.All glassware must be flame-dried or oven-dried. Use anhydrous solvents and high-purity, dry reagents. The reaction should be run under a positive pressure of an inert gas (e.g., argon or nitrogen).
Low reaction temperature.While the initial addition of reagents is often done at low temperatures (e.g., 0°C), allowing the reaction to slowly warm to room temperature and stirring for an extended period (12-24 hours) is often necessary for sterically hindered alkenes.
Incomplete Conversion of Starting Material Insufficient reagent stoichiometry.For tetrasubstituted alkenes, a larger excess of the cyclopropanating agent (diiodomethane and zinc reagent) may be required. A molar ratio of 1.5 to 2.0 equivalents of the reagents relative to the alkene is a good starting point.
Short reaction time.Monitor the reaction progress by Gas Chromatography (GC). Reactions with sterically hindered alkenes can be slow and may require longer reaction times (up to 48 hours).
Formation of Significant Byproducts Impure diiodomethane.Use freshly distilled diiodomethane to remove impurities such as iodine, which can cause side reactions.
Reaction temperature too high.Maintain careful temperature control, especially during the initial exothermic addition of reagents.
Difficulty in Product Purification Close boiling points of product and impurities.Use a high-efficiency fractional distillation column. Careful and slow distillation is key to good separation.
Co-distillation with solvent.Ensure the bulk of the solvent is removed by simple distillation before proceeding to fractional distillation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental conditions and scale.

Parameter Classical Simmons-Smith Furukawa Modification Notes
Starting Material 3-Ethyl-2-pentene3-Ethyl-2-penteneA tetrasubstituted alkene.[9]
Key Reagents Zn-Cu couple, CH₂I₂Et₂Zn, CH₂I₂[1][2]
Solvent Diethyl ether, DichloromethaneDichloromethane, HexaneAnhydrous conditions are essential.
Alkene:CH₂I₂:Zn Reagent Ratio 1 : 1.5 : 2.01 : 1.5 : 1.5Excess reagent is often needed for hindered alkenes.
Reaction Temperature 0°C to reflux0°C to room temperatureGradual warming is recommended.
Typical Reaction Time 12 - 48 hours12 - 24 hoursMonitor by GC for completion.
Typical Yield 40 - 60%50 - 75%Yields are highly dependent on substrate and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Furukawa Modification

This protocol is a representative procedure for the synthesis of this compound from 3-ethyl-2-pentene.

Materials:

  • 3-Ethyl-2-pentene (high purity)[9]

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard flame-dried glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-ethyl-2-pentene (1.0 eq) and anhydrous DCM.

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add the diethylzinc solution (1.5 eq) via syringe, followed by the dropwise addition of diiodomethane (1.5 eq) from the dropping funnel over 30 minutes. A white precipitate may form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation at low pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.[6][7]

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware C Add 3-ethyl-2-pentene & anhydrous DCM A->C B Prepare inert atmosphere (Ar/N2) B->C D Cool to 0°C C->D E Add Et2Zn & CH2I2 D->E F Warm to RT & stir 12-24h E->F G Monitor by GC-MS F->G H Quench with aq. NH4Cl G->H I Extract with DCM H->I J Dry & concentrate I->J K Fractional Distillation J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_inert Atmosphere Issues cluster_reagents Reagent Problems cluster_conditions Condition Optimization Start Low Yield Issue Inert Check Inert Atmosphere Start->Inert Reagents Assess Reagent Quality Start->Reagents Conditions Evaluate Reaction Conditions Start->Conditions Inert_Sol1 Ensure positive pressure Inert->Inert_Sol1 Inert_Sol2 Check for leaks Inert->Inert_Sol2 Reagents_Sol1 Use fresh Et2Zn Reagents->Reagents_Sol1 Reagents_Sol2 Distill CH2I2 Reagents->Reagents_Sol2 Reagents_Sol3 Use anhydrous solvents Reagents->Reagents_Sol3 Conditions_Sol1 Increase reagent excess Conditions->Conditions_Sol1 Conditions_Sol2 Extend reaction time Conditions->Conditions_Sol2 Conditions_Sol3 Optimize temperature profile Conditions->Conditions_Sol3

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,1-diethylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities largely depend on the synthetic route. For syntheses employing the Simmons-Smith reaction or its variations, common impurities include unreacted starting materials such as 2-ethyl-1-butene, the reagent diiodomethane, and reaction solvents like diethyl ether or 1,2-dichloroethane.[1][2][3] Additionally, inorganic zinc salts are generated, which are typically removed during the initial aqueous workup.[3]

Q2: What is the recommended primary purification technique for this compound?

A2: Fractional distillation is the most effective and commonly used method for purifying this compound on a laboratory scale. This is due to its relatively low boiling point (87.9°C at 760 mmHg) and the typical boiling point differences between it and common impurities.[1]

Q3: How can I effectively remove the reaction solvent after synthesis?

A3: Solvents like diethyl ether (boiling point: 34.6°C) can be removed by simple distillation or rotary evaporation. For higher boiling solvents, fractional distillation is necessary. Care should be taken to avoid co-distillation with the product.

Q4: What analytical methods are suitable for assessing the purity of this compound?

A4: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the ideal method for assessing purity.[4] It allows for the separation and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure and detect impurities, though it may not be as sensitive as GC for trace amounts.[4]

Q5: Can column chromatography be used to purify this compound?

A5: While possible, column chromatography is generally less practical for purifying a volatile, non-polar hydrocarbon like this compound compared to fractional distillation.[2] It can be challenging to visualize the compound on TLC plates, and the volatility can lead to sample loss. However, for removing highly polar or non-volatile impurities, a quick filtration through a silica gel or alumina plug can be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent impurity peak in GC-MS after distillation. The impurity has a boiling point very close to this compound.- Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).- Perform the distillation under reduced pressure to alter the relative volatilities.- Consider preparative gas chromatography for ultra-high purity samples.[5]
Low product recovery after purification. - Product loss due to high volatility.- Inefficient collection at the condenser.- Product co-distilled with a low-boiling fraction.- Ensure the receiving flask is thoroughly chilled in an ice bath during distillation.- Check for leaks in the distillation apparatus.- Collect fractions carefully and analyze each by GC to avoid discarding product-rich fractions.
Cloudy or wet product after distillation. Presence of water in the crude product before distillation.- Ensure the crude product is thoroughly dried with an appropriate drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation.- Perform a brine wash during the initial workup to remove the bulk of dissolved water.[2]
Product appears to be decomposing in the distillation pot. Distillation temperature is too high, potentially due to high-boiling contaminants or atmospheric pressure distillation of a thermally sensitive compound.- While this compound is relatively stable, if sensitive functional groups are present in other compounds, consider vacuum distillation to lower the required temperature.- Ensure the heating mantle temperature is not excessively high.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

This table summarizes key physical properties to aid in the selection and design of purification protocols, particularly fractional distillation.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compound C₇H₁₄98.1987.9[1]0.774[1]
2-Ethyl-1-buteneC₆H₁₂84.1664.90.689
DiiodomethaneCH₂I₂267.84181 (decomposes)3.325
Diethyl Ether (Solvent)C₄H₁₀O74.1234.60.713
1,2-Dichloroethane (Solvent)C₂H₄Cl₂98.9683.51.253

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is designed to remove inorganic salts and water-soluble impurities following a Simmons-Smith or similar organometallic reaction.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator. The remaining crude oil is ready for purification.

Protocol 2: Fractional Distillation

This protocol describes the purification of crude this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and collection flask. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude this compound and a few boiling chips.

  • Distillation:

    • Gently heat the distillation flask.

    • Collect a small forerun of any low-boiling impurities (e.g., residual solvent).

    • Slowly increase the heating to distill the product. Collect the fraction that boils at approximately 87-89°C (at atmospheric pressure).

    • Monitor the temperature at the still head; a stable temperature plateau indicates a pure fraction is being collected.

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity. Combine fractions of acceptable purity.

Visualizations

G cluster_workflow Purification Workflow CRUDE Crude Product (Post-Synthesis) WORKUP Aqueous Workup (Quench, Extract, Wash) CRUDE->WORKUP DRY Drying (Anhydrous Na₂SO₄) WORKUP->DRY CONC Solvent Removal (Rotary Evaporation) DRY->CONC DISTILL Fractional Distillation CONC->DISTILL ANALYSIS Purity Analysis (GC-MS) DISTILL->ANALYSIS PURE Pure this compound ANALYSIS->PURE Purity >99% G cluster_troubleshooting Troubleshooting Decision Tree START Product Impure After Initial Distillation? CHECK_BP Check Boiling Points of Suspected Impurities START->CHECK_BP CLOSE_BP Boiling Points Close? CHECK_BP->CLOSE_BP REDISTILL Use More Efficient Column / Vacuum CLOSE_BP->REDISTILL Yes CHECK_WATER Is Product Cloudy? CLOSE_BP->CHECK_WATER No PREP_GC Consider Preparative GC REDISTILL->PREP_GC For Ultra-Purity SUCCESS Pure Product REDISTILL->SUCCESS PREP_GC->SUCCESS RED_DRY Re-dry Crude and Re-distill CHECK_WATER->RED_DRY Yes FAIL Consult Specialist CHECK_WATER->FAIL No RED_DRY->SUCCESS

References

Technical Support Center: Synthesis of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1-diethylcyclopropane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experimental work.

Troubleshooting Guide: Side Reactions and Optimization

The synthesis of this compound can be approached through several synthetic routes. Two common methods involve the intramolecular cyclization of a dihaloalkane (Wurtz reaction) and the reductive dehalogenation of a gem-dibromocyclopropane. This guide will address potential side reactions and optimization strategies for both pathways.

Method 1: Intramolecular Wurtz Reaction of 1,3-Dibromo-2,2-diethylpropane

This method involves the formation of the cyclopropane ring through an intramolecular coupling of a 1,3-dihalide using a reducing agent, typically sodium or zinc metal.

Experimental Protocol:

A general procedure for an intramolecular Wurtz-type reaction involves the slow addition of a solution of 1,3-dibromo-2,2-diethylpropane in an anhydrous ether solvent (such as diethyl ether or THF) to a suspension of finely dispersed sodium metal under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically stirred at reflux temperature to promote the cyclization.

Potential Issues and Solutions:

Problem Possible Cause Recommended Solution
Low yield of this compound Incomplete reaction.Ensure the use of highly reactive, finely dispersed sodium. Increase the reaction time and/or temperature.
Side reactions dominating.Maintain a high dilution of the substrate to favor intramolecular cyclization over intermolecular polymerization. Ensure strictly anhydrous conditions to prevent quenching of the organosodium intermediate.
Formation of an alkene byproduct (3,3-diethyl-1-propene) Elimination side reaction.[1][2]Use a less sterically hindered base if applicable, although with sodium metal, this is a common side reaction. Lowering the reaction temperature might slightly favor cyclization over elimination.
Presence of polymeric material Intermolecular Wurtz reaction.Add the dihalide substrate slowly to the metal suspension to maintain a low concentration of the substrate, thus favoring the intramolecular pathway.
Reaction fails to initiate Inactive metal surface.Use freshly prepared, finely divided sodium or zinc dust. Activation of the metal surface (e.g., with iodine or sonication) may be necessary.
Method 2: Reductive Dehalogenation of 1,1-Dibromo-2,2-diethylcyclopropane

This two-step approach first involves the synthesis of 1,1-dibromo-2,2-diethylcyclopropane from a suitable alkene, followed by the removal of the bromine atoms to yield the final product.

Step 1: Synthesis of 1,1-Dibromo-2,2-diethylcyclopropane

This intermediate is typically prepared by the addition of dibromocarbene to an alkene. A common method for generating dibromocarbene is the reaction of bromoform (CHBr₃) with a strong base like potassium tert-butoxide.

Step 2: Reductive Dehalogenation

The gem-dibromocyclopropane is then reduced to this compound. Various reducing agents can be employed for this step.

Experimental Protocol (Reductive Dehalogenation):

A representative procedure involves the reaction of 1,1-dibromo-2,2-diethylcyclopropane with a reducing agent such as tributyltin hydride in the presence of a radical initiator like AIBN in a suitable solvent like toluene, heated at reflux. Alternatively, metal-based reductions using zinc dust in acetic acid or sodium metal in a protic solvent can be used.

Potential Issues and Solutions:

Problem Possible Cause Recommended Solution
Incomplete dehalogenation (presence of 1-bromo-1-ethylcyclopropane isomers) Insufficient reducing agent or reaction time.Increase the molar excess of the reducing agent and/or prolong the reaction time. Monitor the reaction progress by GC-MS or TLC.
Deactivation of the reducing agent.Ensure the quality and purity of the reducing agent. For metal-based reductions, activation of the metal surface may be required.
Formation of ring-opened byproducts Harsh reaction conditions.Some reducing agents or acidic conditions can lead to the opening of the strained cyclopropane ring. Employ milder, neutral reducing conditions if ring-opening is observed.
Low overall yield Poor efficiency in the dibromocyclopropanation step.Optimize the generation of dibromocarbene. Ensure the alkene starting material is pure and the reaction is carried out under anhydrous conditions to prevent quenching of the carbene.
Difficult purification.The product and partially dehalogenated intermediates may have similar boiling points. Fractional distillation or preparative gas chromatography may be necessary for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the intramolecular Wurtz synthesis of this compound?

A1: The most prevalent side product is typically the corresponding alkene, 3,3-diethyl-1-propene, which arises from an E2 elimination pathway competing with the desired SN2-like cyclization.[1][2] Intermolecular coupling can also lead to the formation of dimeric and polymeric materials, especially at higher substrate concentrations.

Q2: In the reductive dehalogenation of 1,1-dibromo-2,2-diethylcyclopropane, I observe a significant amount of a monobrominated intermediate. How can I drive the reaction to completion?

A2: The presence of monobromocyclopropane indicates incomplete reduction. To favor the formation of the fully dehalogenated product, you can increase the equivalents of the reducing agent (e.g., tributyltin hydride or zinc dust) and extend the reaction time. Monitoring the reaction by GC-MS will help determine the optimal reaction duration.

Q3: Can I use a Simmons-Smith type reaction to synthesize this compound?

A3: While the Simmons-Smith reaction is a powerful method for cyclopropanation, it involves the addition of a methylene group (CH₂). To synthesize this compound using a carbenoid approach, you would need to start with an alkene that already contains the gem-diethyl group, such as 3,3-diethyl-1-propene, and react it with a methylene source like diiodomethane and a zinc-copper couple.

Q4: My Wurtz reaction is sluggish and gives a low yield. What are some key parameters to check?

A4: The success of the Wurtz reaction is highly dependent on the reactivity of the metal surface and the absence of moisture. Ensure your solvent is rigorously dried and the reaction is performed under a dry, inert atmosphere. Using finely divided, high-surface-area sodium or zinc is crucial. Activation of the metal with a small amount of iodine or by sonication can sometimes initiate a sluggish reaction.

Data Summary

Quantitative data for the synthesis of this compound is not widely available in recent literature. However, for related intramolecular Wurtz cyclizations to form three-membered rings, yields can be variable and are highly dependent on the specific substrate and reaction conditions. Similarly, the efficiency of reductive dehalogenation can vary based on the chosen reagent and substrate.

Synthetic Step Reaction Type Key Reagents Typical Yield Range Primary Side Products
Cyclization of 1,3-dibromo-2,2-diethylpropaneIntramolecular Wurtz CouplingSodium or Zinc metalVariable3,3-diethyl-1-propene, polymers
Reduction of 1,1-dibromo-2,2-diethylcyclopropaneReductive DehalogenationTributyltin hydride/AIBN, Zn/HOAcGood to Excellent1-Bromo-1-ethylcyclopropanes

Experimental Workflow and Logic Diagrams

Below are diagrams illustrating the synthetic pathways and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathways cluster_0 Method 1: Intramolecular Wurtz Reaction cluster_1 Method 2: Reductive Dehalogenation 1,3-dibromo-2,2-diethylpropane 1,3-dibromo-2,2-diethylpropane 1,1-diethylcyclopropane_1 This compound 1,3-dibromo-2,2-diethylpropane->1,1-diethylcyclopropane_1 Na or Zn Alkene 3,3-diethyl-1-propene gem-dibromide 1,1-dibromo-2,2-diethylcyclopropane Alkene->gem-dibromide CHBr3, KOtBu 1,1-diethylcyclopropane_2 This compound gem-dibromide->1,1-diethylcyclopropane_2 Reduction

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Identify Synthetic Route start->check_reaction wurtz Wurtz Reaction check_reaction->wurtz Method 1 reduction Reductive Dehalogenation check_reaction->reduction Method 2 wurtz_issues Check for Alkene or Polymer wurtz->wurtz_issues reduction_issues Check for Monobromo Intermediate reduction->reduction_issues wurtz_sol_1 Increase Dilution, Slow Addition wurtz_issues->wurtz_sol_1 Polymer Present wurtz_sol_2 Ensure Anhydrous Conditions wurtz_issues->wurtz_sol_2 General Low Yield reduction_sol_1 Increase Reducing Agent/Time reduction_issues->reduction_sol_1 Incomplete Reaction reduction_sol_2 Optimize Dibromocyclopropanation reduction_issues->reduction_sol_2 Low Overall Yield end Improved Synthesis wurtz_sol_1->end wurtz_sol_2->end reduction_sol_1->end reduction_sol_2->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Simmons-Smith Cyclopropanation of 3-Pentene: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Simmons-Smith cyclopropanation of 3-pentene.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed or low-yielding Simmons-Smith reaction?

A1: The primary cause of a failed or low-yielding reaction is often the activity of the zinc reagent.[1] For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1] Inactivity can stem from poorly activated zinc dust or degradation of the reagent due to exposure to air or moisture.[1]

Q2: My reaction is sluggish or incomplete. What measures can I take to enhance the conversion rate?

A2: To address a sluggish or incomplete reaction, consider the following strategies:

  • Increase Reaction Temperature: If the reaction is proceeding slowly at a low temperature (e.g., 0 °C), a gradual increase may improve the rate. However, be aware that higher temperatures can sometimes lead to an increase in side reactions.[1]

  • Extend Reaction Time: Some substrates react more slowly. Monitoring the reaction's progress via TLC or GC/MS and extending the reaction time can lead to higher conversion.[1]

  • Utilize a More Reactive Reagent: The Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often significantly faster and more reproducible than the traditional zinc-copper couple method.[1][2]

  • Solvent Selection: It is generally recommended to use non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The use of basic solvents can diminish the reaction rate.[3][4]

Q3: I'm observing unexpected byproducts. What are they, and how can I minimize their formation?

A3: A common byproduct in Simmons-Smith reactions is the result of methylation of heteroatoms. Alcohols and other heteroatoms present in the substrate can be methylated by the electrophilic zinc carbenoid, particularly when an excess of the reagent is used or with prolonged reaction times.[1][2] To mitigate this, use a modest excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.

Q4: How does the stereochemistry of 3-pentene affect the product?

A4: The Simmons-Smith reaction is stereospecific. This means the stereochemistry of the starting alkene is preserved in the cyclopropane product.[4][5] Therefore, (cis)-3-pentene will yield cis-1,2-diethylcyclopropane, and (trans)-3-pentene will yield trans-1,2-diethylcyclopropane.

Q5: Are there any specific safety precautions for the Simmons-Smith reaction?

A5: Yes. Diiodomethane is toxic and dense; it should be handled in a well-ventilated fume hood.[6][7] Organozinc reagents, such as diethylzinc, are pyrophoric and must be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Simmons-Smith cyclopropanation of 3-pentene.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. The use of ultrasound can enhance activation.[1][5]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.[1]
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Low reaction temperature.While the reaction is often started at 0 °C, allowing it to warm to room temperature or gentle reflux may be necessary.[6]
Incomplete Starting Material Conversion Insufficient reagent.Use a slight excess (1.2-1.5 equivalents) of the Simmons-Smith reagent.[1]
Short reaction time.Monitor the reaction by TLC or GC and allow it to proceed for a longer duration until the starting material is consumed.[1]
Low substrate reactivity.Consider switching to a more reactive modification, such as the Furukawa method (Et₂Zn/CH₂I₂).[2]
Formation of Side Products Reaction temperature is too high.Running the reaction at a lower temperature may reduce the formation of byproducts.
Lewis-acidity of ZnI₂ byproduct.The byproduct zinc iodide (ZnI₂) is a Lewis acid and can sometimes catalyze side reactions.[2] Quenching the reaction with a mild base or pyridine can help.[2]
Difficulty in Product Purification Product volatility.If the cyclopropanated product is volatile, consider purification by distillation instead of column chromatography.[1]
Degradation on silica gel.Acid-sensitive cyclopropanes may degrade on standard silica gel. Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[1]

Experimental Protocols

Protocol 1: Classical Simmons-Smith Cyclopropanation of (cis)-3-Pentene

Materials:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • (cis)-3-Pentene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation of Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add zinc dust (2.1 eq) and anhydrous diethyl ether. Heat the suspension to a gentle reflux. Add copper(I) chloride (0.2 eq) portion-wise to the refluxing zinc suspension. After the addition is complete, continue to stir at reflux for 30 minutes. Cool the activated zinc-copper couple to room temperature.

  • Reaction: To the suspension of the zinc-copper couple, add a solution of (cis)-3-pentene (1.0 eq) in anhydrous diethyl ether via a syringe. Then, add diiodomethane (1.5 eq) dropwise to the stirred suspension. The reaction is often exothermic.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Filter the mixture through a pad of Celite® to remove the inorganic salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent at reduced pressure. Purify the crude product by distillation or flash column chromatography.

Protocol 2: Furukawa Modification for Cyclopropanation of (trans)-3-Pentene

Materials:

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • (trans)-3-Pentene

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of (trans)-3-pentene (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add diethylzinc (1.2 eq) dropwise to the stirred solution at 0 °C. Stir the mixture for 15-20 minutes at 0 °C. Then, add diiodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃. Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Visualizations

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Zn_Activity Is Zn-Cu couple freshly prepared and active? Check_Reagents->Zn_Activity CH2I2_Purity Is CH2I2 pure? Zn_Activity->CH2I2_Purity Yes Prepare_New_Zn Prepare fresh Zn-Cu couple Zn_Activity->Prepare_New_Zn No Distill_CH2I2 Purify CH2I2 (distillation) CH2I2_Purity->Distill_CH2I2 No Check_Conditions 2. Evaluate Reaction Conditions CH2I2_Purity->Check_Conditions Yes Prepare_New_Zn->Check_Reagents Distill_CH2I2->Check_Reagents Inert_Atmosphere Is reaction under inert atmosphere? Check_Conditions->Inert_Atmosphere Dry_Glassware Ensure dry glassware and inert conditions Inert_Atmosphere->Dry_Glassware No Temp_Time Optimize Temperature and Reaction Time Inert_Atmosphere->Temp_Time Yes Dry_Glassware->Check_Conditions Consider_Modification 3. Consider a More Reactive Reagent Temp_Time->Consider_Modification Success Improved Yield Temp_Time->Success Use_Furukawa Switch to Furukawa (Et2Zn/CH2I2) Consider_Modification->Use_Furukawa Use_Furukawa->Success

Caption: Troubleshooting workflow for low-yielding Simmons-Smith reactions.

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Zn_Cu Zn(Cu) Carbenoid ICH₂ZnI (Zinc Carbenoid) Zn_Cu->Carbenoid CH2I2 CH₂I₂ CH2I2->Carbenoid TS [Transition State] Carbenoid->TS Concerted Addition Alkene 3-Pentene Alkene->TS Product 1,2-Diethylcyclopropane TS->Product ZnI2 + ZnI₂ TS->ZnI2

References

Technical Support Center: Optimizing Reaction Conditions for 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and optimization of 1,1-diethylcyclopropane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the cyclopropanation of 2-ethyl-1-butene. This is typically achieved through the Simmons-Smith reaction or its more common modification, the Furukawa-modified Simmons-Smith reaction.[1][2]

Q2: What are the key reagents in the Furukawa-modified Simmons-Smith reaction for this synthesis?

A2: The key reagents are the alkene (2-ethyl-1-butene), a dihalomethane (typically diiodomethane, CH₂I₂), and an organozinc reagent (most commonly diethylzinc, Et₂Zn).[1][2]

Q3: Why is the Furukawa modification often preferred over the classic Simmons-Smith reaction?

A3: The Furukawa modification, which uses diethylzinc instead of a zinc-copper couple, is often preferred due to its homogeneous nature, which can lead to more reproducible results and potentially higher yields.[3] The preparation of a highly active and consistent zinc-copper couple for the classic Simmons-Smith reaction can be challenging.

Q4: What are the main safety concerns when performing this reaction?

A4: Diethylzinc is pyrophoric and reacts violently with air and moisture. It must be handled under a strict inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques. Diiodomethane is a dense, toxic, and light-sensitive liquid that should be handled in a well-ventilated fume hood.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture, you can observe the consumption of the starting material (2-ethyl-1-butene) and the appearance of the product (this compound).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Zinc Reagent For the classic Simmons-Smith reaction, ensure the zinc-copper couple is freshly prepared and highly active. For the Furukawa modification, use a fresh, high-quality solution of diethylzinc. The activity of the zinc reagent is a frequent cause of reaction failure.
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane. Impurities in diiodomethane can inhibit the reaction.
Presence of Moisture or Air The reaction is highly sensitive to moisture and air. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature may improve the rate. However, be aware that higher temperatures can also lead to the formation of side products.
Insufficient Reaction Time Monitor the reaction by TLC or GC to ensure it has gone to completion. Some reactions may require longer stirring times.
Issue 2: Formation of Significant Side Products
Potential Cause Recommended Solution
Reaction Temperature Too High Elevated temperatures can promote side reactions. It is often best to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
Impure Starting Materials Ensure the purity of the 2-ethyl-1-butene starting material, as impurities can lead to undesired side reactions.
Incorrect Stoichiometry Use of a large excess of the zinc reagent and diiodomethane can sometimes lead to side reactions. Optimize the stoichiometry, typically using a slight excess of the cyclopropanating reagents.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-elution with Starting Material This compound and the starting alkene, 2-ethyl-1-butene, can have similar boiling points, making distillation challenging. Careful fractional distillation is required. Alternatively, flash column chromatography on silica gel using a non-polar eluent (e.g., pentane or hexane) can be effective.
Presence of Zinc Salts After quenching the reaction, zinc salts can sometimes complicate the workup. A thorough aqueous wash (e.g., with saturated aqueous ammonium chloride) and filtration through a pad of celite can help remove these salts.

Experimental Protocols

Representative Protocol for this compound Synthesis (Furukawa Modification)

This protocol is a representative procedure for the synthesis of this compound from 2-ethyl-1-butene using the Furukawa-modified Simmons-Smith reaction.

Materials:

  • 2-Ethyl-1-butene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-ethyl-1-butene (1.0 eq) and anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add the diethylzinc solution (1.1 - 1.5 eq) dropwise to the stirred solution at 0 °C.

    • After the addition of diethylzinc is complete, add diiodomethane (1.1 - 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Quantitative Data Summary (Representative)

The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary based on the scale of the reaction and the purity of the reagents.

ParameterValue
Starting Alkene 2-Ethyl-1-butene
Key Reagents Diethylzinc, Diiodomethane
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 60 - 85%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup (Flame-dried flask, inert atmosphere, 2-ethyl-1-butene in DCM) cooling Cooling (0 °C, ice bath) setup->cooling reagent_add Reagent Addition (Dropwise addition of Et2Zn, followed by CH2I2) cooling->reagent_add reaction Reaction (Warm to RT, stir 12-24h) reagent_add->reaction monitoring Monitoring (TLC or GC) reaction->monitoring workup Aqueous Workup (Quench with NH4Cl (aq), extract with DCM) reaction->workup monitoring->reaction purification Purification (Drying, concentration, column chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low or No Yield check_reagents Check Reagent Quality (Fresh Et2Zn, distilled CH2I2) start->check_reagents check_conditions Verify Reaction Conditions (Inert atmosphere, dry glassware) start->check_conditions check_temp Optimize Temperature (Gradual increase if sluggish) start->check_temp check_time Extend Reaction Time (Monitor by GC/TLC) start->check_time improve_yield Yield Improved check_reagents->improve_yield Reagents OK? no_improvement Address Specific Issue and Repeat check_reagents->no_improvement Reagents Poor check_conditions->improve_yield Conditions OK? check_conditions->no_improvement Conditions Faulty check_temp->improve_yield Temp OK? check_temp->no_improvement Temp Suboptimal check_time->improve_yield Time OK? check_time->no_improvement Time Insufficient

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Catalyst Deactivation in 1,1-Diethylcyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of 1,1-diethylcyclopropane. The primary method for this synthesis is the Simmons-Smith reaction and its modifications, where the "catalyst" is an organozinc carbenoid species generated in situ. Catalyst "deactivation" in this context refers to the loss of reactivity of this organozinc reagent.

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the synthesis of this compound via the Simmons-Smith reaction?

A1: The active species is not a traditional catalyst but an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ. This reagent delivers a methylene group to the alkene. In the context of this compound synthesis from 3-pentene, a variation of this carbenoid is involved.

Q2: What are the common signs of "catalyst deactivation" in this reaction?

A2: Signs of deactivation include low or no product yield, incomplete consumption of the starting alkene (3-pentene), and the formation of side products.

Q3: What are the primary causes of catalyst (organozinc reagent) deactivation?

A3: The primary causes are related to the quality and handling of the reagents used to generate the organozinc carbenoid. Key factors include:

  • Inactive Zinc-Copper Couple: The zinc-copper couple, if used, must be freshly prepared and highly active.[1]

  • Moisture and Air: The organozinc reagents are highly sensitive to moisture and air, which leads to their decomposition.[2]

  • Impure Reagents: Impurities in the dihalomethane, solvent, or alkene can react with and consume the organozinc reagent.[2]

Q4: Can a "deactivated" Simmons-Smith reaction be regenerated or reactivated?

A4: In most cases, it is more practical to start the reaction again with fresh, high-quality reagents. If a reaction is sluggish, sometimes gentle heating can improve the rate, but this can also lead to side reactions.[2] For a failed reaction, the focus should be on the preparation of a highly active zinc-copper couple or ensuring the quality of the diethylzinc.

Troubleshooting Guide

Issue: Low or No Yield of this compound

This is the most common problem and can usually be traced back to the generation of the active organozinc carbenoid.

Troubleshooting Workflow

troubleshooting_low_yield start Low or No Product Yield check_reagent Verify Activity of Zinc Reagent start->check_reagent check_purity Inspect Reagent Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions inactive_zinc Inactive Zn-Cu Couple or Decomposed Diethylzinc check_reagent->inactive_zinc If inactive impure_reagents Impurities in Alkene, Solvent, or Dihalomethane check_purity->impure_reagents If impurities suspected suboptimal_conditions Presence of Moisture/Air or Incorrect Temperature check_conditions->suboptimal_conditions If suboptimal prepare_fresh Prepare Fresh Zn-Cu Couple or Use New Diethylzinc inactive_zinc->prepare_fresh purify Purify/Distill All Reagents and Solvents impure_reagents->purify optimize_conditions Ensure Inert Atmosphere and Optimize Temperature suboptimal_conditions->optimize_conditions

Caption: Troubleshooting workflow for low or no product yield in this compound synthesis.

Quantitative Data Summary

While specific quantitative data for this compound synthesis is sparse in the literature, the following table summarizes the expected impact of various parameters on the reaction yield based on studies of similar unfunctionalized alkenes.

ParameterEffect on YieldRecommendations
Zinc Reagent Activity High impactUse freshly prepared, highly active zinc-copper couple or high-purity diethylzinc.
Purity of 3-pentene Moderate to high impactPurify by distillation to remove any peroxides or other impurities.
Purity of Dihalomethane High impactUse freshly distilled diiodomethane or dibromomethane.
Solvent Purity High impactUse anhydrous, non-coordinating solvents like diethyl ether or dichloromethane.
Reaction Temperature Moderate impactTypically run at or below room temperature. Higher temperatures can lead to side reactions.
Presence of Water/Oxygen High impactRigorously exclude water and oxygen by using oven-dried glassware and an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple

This protocol is adapted from literature procedures for preparing a highly active zinc-copper couple for the Simmons-Smith reaction.[3]

Materials:

  • Zinc dust

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

Procedure:

  • In a flask, dissolve copper(II) acetate monohydrate (e.g., 2.0 g) in hot glacial acetic acid (e.g., 50 mL) with stirring.

  • To the rapidly stirred hot solution, add zinc dust (e.g., 35 g).

  • Stir vigorously for approximately 30-60 seconds.

  • Allow the solid to settle, and then decant the acetic acid.

  • Wash the solid with a portion of glacial acetic acid, followed by several portions of anhydrous diethyl ether.

  • The resulting dark gray solid is the activated zinc-copper couple. It should be used immediately under an inert atmosphere.

Protocol 2: Synthesis of this compound via Furukawa Modification

This protocol is a general procedure for the cyclopropanation of an unfunctionalized alkene using diethylzinc and diiodomethane.[4]

Materials:

  • 3-pentene

  • Diethylzinc (solution in hexanes, e.g., 1.0 M)

  • Diiodomethane

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of 3-pentene in the chosen anhydrous solvent.

  • Cool the flask in an ice-water bath.

  • Slowly add the diethylzinc solution via the dropping funnel.

  • After the addition is complete, add diiodomethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by GC.

  • Upon completion, cool the reaction mixture again in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and carefully distill to obtain this compound.

Reaction Mechanism Visualization

simmons_smith_mechanism cluster_reagent_formation Carbenoid Formation cluster_cyclopropanation Cyclopropanation Zn_Cu Zn-Cu Couple Carbenoid ICH₂ZnI Zn_Cu->Carbenoid CH2I2 CH₂I₂ CH2I2->Carbenoid Transition_State Butterfly Transition State Carbenoid->Transition_State Alkene 3-Pentene Alkene->Transition_State Product This compound Transition_State->Product ZnI2 ZnI₂ Transition_State->ZnI2

Caption: Simplified mechanism of the Simmons-Smith reaction for the synthesis of this compound.

References

Technical Support Center: Byproduct Formation in 1,1-Diethylcyclopropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation in chemical reactions involving 1,1-diethylcyclopropane. The information is presented in a clear question-and-answer format to assist in optimizing experimental outcomes.

Troubleshooting Guides

Issue: Presence of Alkene Byproducts in the Reaction Mixture

Q1: My reaction involving this compound is showing the presence of unexpected alkenes. What are the likely byproducts and what causes their formation?

A1: The most common alkene byproducts observed in reactions with this compound are products of thermal isomerization and decomposition. At elevated temperatures, this compound can undergo unimolecular rearrangements to form various isomers of heptene and other decomposition products.

Likely Byproducts:

  • 3-Ethyl-2-pentene

  • 3-Ethyl-1-pentene

  • Other isomeric heptenes

  • Ethylene

  • Propylene

Primary Cause:

  • Thermal Isomerization: this compound is susceptible to ring-opening and rearrangement at high temperatures. This process is often a first-order unimolecular reaction.

Troubleshooting Steps:

  • Reaction Temperature: Carefully control and monitor the reaction temperature. If possible, conduct the reaction at the lowest effective temperature to minimize thermal isomerization.

  • Reaction Time: Extended reaction times, even at moderate temperatures, can promote the formation of thermal byproducts. Monitor the reaction progress and quench it as soon as the desired product is formed.

  • Inert Atmosphere: While the primary cause is thermal, ensuring a strictly inert atmosphere (e.g., argon or nitrogen) can prevent side reactions initiated by oxygen, especially at higher temperatures.

Issue: Formation of Oxygenated or Halogenated Byproducts

Q2: I am observing byproducts containing oxygen or halogens in my reaction. What are the potential sources?

A2: The formation of oxygenated or halogenated byproducts typically points to reactions with residual reagents, solvents, or atmospheric contaminants, or in the case of specific reactions, to expected side reactions.

Potential Causes and Byproducts:

  • Simmons-Smith Reaction: When synthesizing this compound using the Simmons-Smith reaction (from 3-ethyl-2-pentene), side reactions can occur.

    • Byproducts from Reagent: The zinc-iodine containing reagent can sometimes lead to the formation of iodinated intermediates that can further react or decompose.

    • Solvent Participation: Ethereal solvents, if not properly dried, can participate in side reactions.

  • Acid-Catalyzed Reactions: In the presence of acids, the cyclopropane ring can be opened by nucleophiles, including water or alcohols present in the reaction mixture.

    • Byproducts: Alcohols, ethers, and rearranged carbocation-derived products.

  • Halogenation Reactions: Reactions with halogens (e.g., bromine) can lead to ring-opened dihaloalkanes.

    • Byproducts: 1,3-dibromo-3-ethylpentane and other halogenated compounds.

Troubleshooting Steps:

  • Reagent Purity: Use high-purity, and where necessary, freshly prepared or distilled reagents.

  • Solvent Purity and Dryness: Ensure all solvents are rigorously dried and deoxygenated.

  • Control of Stoichiometry: Use the correct stoichiometry of reagents to avoid excess reactants that might lead to side reactions.

  • pH Control: In reactions sensitive to acid, consider using buffered solutions or non-acidic conditions.

Frequently Asked Questions (FAQs)

Q3: What are the expected byproducts during the synthesis of this compound via the Simmons-Smith reaction?

A3: Besides the desired this compound, the Simmons-Smith reaction, typically starting from an alkene like 3-ethyl-2-pentene, can generate minor byproducts. These can include:

  • Unreacted Starting Material: Incomplete reaction will leave the starting alkene.

  • Zinc Iodide Adducts: Formation of complexes with the zinc iodide byproduct.

  • Solvent-Related Byproducts: In certain basic solvents, byproducts like methane, ethane, and ethylene have been reported in related Simmons-Smith reactions.[1]

Q4: Can this compound undergo rearrangements under acidic conditions?

A4: Yes, cyclopropanes, especially when substituted, can undergo ring-opening and rearrangement in the presence of acids. The reaction proceeds via protonation of the cyclopropane ring, leading to a carbocation intermediate which can then be attacked by nucleophiles or undergo rearrangement to form more stable alkenes.

Q5: Are there any known quantitative data on byproduct formation in this compound reactions?

A5: Specific quantitative data for byproduct formation in reactions of this compound is not extensively reported in readily available literature. However, studies on the thermal isomerization of the related 1,1-diethyl-2-vinylcyclopropane show it isomerizes to a mixture of 3-ethyl-trans,cis-hepta-2,5-diene and 3-ethyl-cis,cis-hepta-2,5-diene.[2] This suggests that thermal stress on this compound would also lead to a mixture of rearranged alkene products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Simmons-Smith Reaction

This protocol is a general guideline for the synthesis of this compound from 3-ethyl-2-pentene, aiming to minimize byproduct formation.

Materials:

  • Zinc-copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • 3-Ethyl-2-pentene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple.

  • Add anhydrous diethyl ether to cover the Zn-Cu couple.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the Zn-Cu couple under a nitrogen atmosphere. A gentle reflux should be maintained.

  • After the addition of diiodomethane is complete, add a solution of 3-ethyl-2-pentene in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Visualizations

Reaction_Pathways cluster_synthesis Synthesis cluster_byproducts Byproduct Formation Pathways 3-Ethyl-2-pentene 3-Ethyl-2-pentene This compound This compound 3-Ethyl-2-pentene->this compound Simmons-Smith Reaction Alkene Isomers 3-Ethyl-pentenes This compound->Alkene Isomers Thermal Isomerization Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products Acid-Catalyzed Ring Opening

Caption: Synthesis of this compound and its major byproduct formation pathways.

Troubleshooting_Workflow Start Byproduct Detected in This compound Reaction Analysis Analyze reaction mixture by GC-MS or NMR Start->Analysis Alkene_Check Are the byproducts alkene isomers? Temp_Control Action: Lower reaction temperature and shorten reaction time. Alkene_Check->Temp_Control Yes Other_Byproducts Are the byproducts oxygenated or halogenated? Alkene_Check->Other_Byproducts No Reagent_Purity Action: Check purity of reagents and dryness of solvents. Other_Byproducts->Reagent_Purity Yes Analysis->Alkene_Check

Caption: A logical workflow for troubleshooting byproduct formation in this compound reactions.

References

Technical Support Center: Scale-Up Synthesis of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1,1-diethylcyclopropane. The content focuses on addressing specific challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent method is the Simmons-Smith cyclopropanation reaction, or its variations, applied to 3-pentene.[1] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its enhanced reactivity and reproducibility over the traditional zinc-copper couple.[1] This method is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[1]

Q2: What are the primary safety hazards associated with the scale-up of this synthesis? A2: The primary hazard stems from the use of diethylzinc. Diethylzinc is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[2] It also reacts violently with water.[2][3] Therefore, all manipulations must be performed under a strict inert atmosphere (e.g., dry nitrogen or argon) in appropriate equipment.[4][5] The reaction itself is also highly exothermic, and managing heat dissipation is critical to prevent a runaway reaction, especially at larger scales.[6]

Q3: Why is a strict anhydrous and inert atmosphere critical for this reaction? A3: The active cyclopropanating agent, an organozinc carbenoid, is highly reactive and sensitive to moisture and oxygen. Water will rapidly quench the diethylzinc and the carbenoid intermediate, halting the reaction and significantly reducing the yield.[4] An inert atmosphere is necessary to prevent the pyrophoric diethylzinc from igniting upon exposure to air.[5] Dry nitrogen containing less than 5 ppm of oxygen and moisture is recommended.[4]

Q4: How can the exothermic nature of the reaction be managed during scale-up? A4: Managing the reaction exotherm is crucial for safety and yield. Key strategies include:

  • Slow Reagent Addition: Adding the diiodomethane or diethylzinc solution dropwise over an extended period.

  • Efficient Cooling: Using a jacketed reactor with a powerful cooling system to maintain a stable internal temperature (typically between 0 °C and room temperature).

  • Adequate Agitation: Ensuring efficient stirring to prevent localized hot spots.

  • Flow Chemistry: For industrial-scale production, transitioning the process to a continuous flow system can offer superior heat management and safety by confining the highly reactive species to a small reactor volume at any given time.[6]

Q5: What are common causes of low yield or failed reactions? A5: The most frequent cause of failure is the deactivation of the organozinc reagent.[7] This can be due to:

  • Impure Reagents: Presence of moisture or other impurities in solvents or starting materials.

  • Poor Inert Atmosphere: Leaks in the reaction setup allowing air or moisture to enter.

  • Inactive Zinc: When using the traditional Simmons-Smith method, the zinc-copper couple may not be sufficiently activated.

  • Incorrect Stoichiometry: An insufficient amount of the cyclopropanating reagent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Reaction Fails to Initiate or is Sluggish 1. Inactive zinc-copper couple (if used).2. Impurities (especially moisture) in reagents or solvents quenching the carbenoid.3. Low-quality or decomposed diethylzinc or diiodomethane.1. Ensure proper activation of the zinc-copper couple. Consider switching to the more reliable Furukawa modification (Et₂Zn).2. Use freshly distilled, anhydrous solvents and reagents. Ensure all glassware is rigorously dried.3. Use high-purity reagents. Diethylzinc solutions should be titrated before use to confirm concentration.
Low Final Product Yield / Incomplete Conversion 1. Insufficient amount of the cyclopropanating reagent.2. Poor temperature control (reaction too cold).3. Side reactions consuming the reagent or product.1. Use a slight excess (1.1-1.5 equivalents) of diethylzinc and diiodomethane.2. Optimize the reaction temperature. While initial addition is done at 0 °C, the reaction often proceeds efficiently at room temperature.3. To mitigate side reactions from the Lewis-acidic zinc iodide byproduct, consider adding pyridine after the reaction or using excess Et₂Zn to form the less acidic EtZnI.[1]
Formation of Significant Byproducts 1. Reaction temperature is too high, leading to decomposition.2. Presence of the Lewis acidic byproduct ZnI₂ causing rearrangement or polymerization, especially with sensitive substrates.[1]1. Maintain strict temperature control with an efficient cooling system.2. Add a Lewis base like pyridine upon reaction completion to complex with and neutralize the ZnI₂.[8]
Difficult Product Isolation & Purification 1. Formation of stable emulsions during aqueous workup.2. Close boiling points of the product and unreacted 3-pentene.1. Use saturated brine washes to help break emulsions. Minimize vigorous shaking during extractions.2. Use an efficient fractional distillation column for purification. Ensure complete conversion during the reaction to minimize residual starting material.

Quantitative Data Summary

Table 1: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3-Pentene (cis/trans mix)70.1336-37~0.66
Diethylzinc (Et₂Zn)123.501171.205[2]
Diiodomethane (CH₂I₂)267.841813.325
This compound98.1994-95~0.75
Table 2: Illustrative Scale-Up Reaction Parameters
Scale3-Pentene (mol)Diethylzinc (mol equiv)Diiodomethane (mol equiv)Solvent Volume (L)Typical Isolated Yield
Lab Scale0.51.21.20.575-85%
Pilot Scale5.01.151.155.070-80%
Production50.01.11.150.065-75%
Note: This data is illustrative. Yields can vary significantly based on specific conditions, equipment, and purity of reagents.

Experimental Protocols

Protocol: Gram-Scale Synthesis of this compound via Furukawa Modification

Safety Warning: This procedure involves pyrophoric and highly reactive materials. It must be conducted by trained personnel in a certified chemical fume hood under a strict inert atmosphere. Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, face shield, and gloves) is mandatory.[4][5]

Materials:

  • 3-Pentene (high purity)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (distilled)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Assemble a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet/outlet. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen.

  • Initial Charge: Charge the flask with 3-pentene and anhydrous DCM. Begin stirring and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: a. Slowly add the diethylzinc solution via the addition funnel over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C. b. Following the diethylzinc addition, add the diiodomethane dropwise via the addition funnel over 45-60 minutes, again maintaining an internal temperature below 5 °C.[2]

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. CAUTION: The quenching process is highly exothermic and releases flammable gases. Very slowly and carefully add saturated aqueous NH₄Cl solution dropwise. Maintain vigorous stirring and control the addition rate to keep the internal temperature below 10 °C.

  • Workup: a. Once the reaction is fully quenched (gas evolution ceases), transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. c. Dry the isolated organic layer over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent. b. Remove the bulk of the solvent using a simple distillation setup. c. Purify the crude product by fractional distillation to obtain pure this compound.

Visualizations

workflow_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents charge Charge Reactor with 3-Pentene & Solvent prep_reagents->charge prep_glass Flame-Dry Glassware Under Inert Atmosphere prep_glass->charge cool Cool to 0°C charge->cool add_reagents Slowly Add Et2Zn & CH2I2 cool->add_reagents react Stir at Room Temp (Monitor by GC) add_reagents->react quench Cautiously Quench with aq. NH4Cl react->quench extract Aqueous Wash & Dry Organic Layer quench->extract purify Fractional Distillation extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Problem: Low Yield or No Reaction q1 Was an exotherm observed during addition? start->q1 q2 Is starting material consumed (GC analysis)? q1->q2 Yes c1 Likely Cause: Inactive Reagents or Impurities q1->c1 No a1_yes Yes a1_no No c2 Likely Cause: - Insufficient Reagent - Incorrect Temperature q2->c2 No c3 Likely Cause: - Product loss during workup - Side reactions q2->c3 Yes s1 Solution: - Use fresh, high-purity reagents. - Ensure system is anhydrous & inert. c1->s1 s2 Solution: - Use slight excess of reagents. - Optimize reaction temperature. c2->s2 s3 Solution: - Optimize extraction & distillation. - Add pyridine post-reaction. c3->s3

Caption: Troubleshooting decision tree for low-yield cyclopropanation reactions.

References

Technical Support Center: 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,1-diethylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance for the safe handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a saturated hydrocarbon containing a strained cyclopropane ring. While it is generally more stable than cyclopropanes bearing electron-withdrawing or highly reactive functional groups, the inherent ring strain of approximately 29 kcal/mol makes it susceptible to decomposition under certain conditions.[1] It is considered stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from ignition sources and incompatible materials.

Q2: What are the primary pathways for the decomposition of this compound?

A2: Based on the known reactivity of alkyl-substituted cyclopropanes, the primary decomposition pathways include:

  • Thermal Isomerization: At elevated temperatures, cyclopropanes can undergo ring-opening to form isomeric alkenes.[2][3] For this compound, this would likely lead to the formation of various heptenes.

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation intermediate that can be attacked by nucleophiles or undergo rearrangement to form more stable alkenes.

  • Free-Radical Reactions: The cyclopropane ring can be opened by free radicals, particularly in the presence of halogens and UV light or radical initiators.[4][5]

Q3: Are there any specific materials or reagents that are incompatible with this compound?

A3: Yes, contact with the following should be avoided:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: Can catalyze ring-opening and polymerization.

  • Halogens (e.g., Br₂, Cl₂): In the presence of UV light or heat, can initiate free-radical chain reactions leading to halogenated products and potential ring-opening.[6][7]

  • Reactive Metals: While less reactive than unsaturated compounds, care should be taken with highly reactive metals.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sample discoloration or presence of new peaks in GC-MS analysis after storage. Thermal decomposition or slow reaction with atmospheric components.Store the compound under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures. Ensure the storage container is tightly sealed.
Unexpected side products in a reaction mixture, particularly alkenes. Acid-catalyzed or thermal decomposition of the cyclopropane ring.If acidic reagents are used, consider using a non-acidic alternative or running the reaction at a lower temperature. If the reaction is heated, try to minimize the reaction time and temperature.
Reaction fails to proceed as expected, with starting material consumed but desired product not formed. The cyclopropane ring may be reacting with one of the reagents in an unintended way.Review all reagents for potential incompatibility with the cyclopropane ring. For example, if a radical initiator is used for another part of the molecule, it may also be reacting with the cyclopropane.
Vigorous or uncontrolled reaction upon addition of a reagent. Incompatibility with the added reagent, such as a strong oxidizing agent or acid.Immediately cease addition and, if safe to do so, cool the reaction vessel. Always add reagents slowly and with adequate cooling, especially when the compatibility is unknown.

Experimental Protocols

General Handling and Storage of this compound

Given that this compound is a flammable hydrocarbon, the following general protocol for handling and storage should be followed:

  • Work Area: All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ignition Sources: Ensure there are no open flames, hot plates, or other potential ignition sources in the vicinity. Use non-sparking tools.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be a designated flammable liquids cabinet, away from heat, direct sunlight, and incompatible chemicals.[8][9][10][11][12]

  • Dispensing: When transferring the liquid, ground all equipment to prevent static discharge.

Protocol for a Trial Reaction to Test Stability

If you suspect stability issues under your specific experimental conditions, the following protocol can be used to test the stability of this compound:

  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser (if heating), add a known amount of your reaction solvent.

  • Blank Run (Solvent Only): If heating, bring the solvent to the desired reaction temperature and hold for a set period (e.g., 1-2 hours). Take a sample for analysis (e.g., GC-MS) to establish a baseline.

  • Addition of this compound: Add a known quantity of this compound to the solvent.

  • Reaction Conditions: Subject the mixture to your intended reaction conditions (e.g., temperature, addition of a specific reagent of concern).

  • Sampling and Analysis: Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by a suitable method like GC-MS to monitor for the appearance of degradation products.

  • Data Evaluation: Compare the chromatograms over time to identify any new peaks that would indicate decomposition of the starting material.

Visualizations

DecompositionPathways cluster_thermal Thermal Stress cluster_acid Acidic Conditions cluster_radical Radical Conditions A This compound B Heptene Isomers A->B High Temperature C Ring-Opened Adduct A->C H+ / Nu- D Halogenated Products A->D X• (e.g., Br•, Cl•) / UV Light

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow A Prepare Solvent in Reaction Vessel B Establish Baseline (Solvent Blank) A->B C Add this compound B->C D Apply Experimental Conditions (Temperature, Reagents) C->D E Take Aliquots at Time Intervals D->E F Analyze by GC-MS E->F G Evaluate for Decomposition Products F->G

Caption: Workflow for testing the stability of this compound.

References

Technical Support Center: 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving 1,1-diethylcyclopropane.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and successful application in experiments.

PropertyValue
Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
CAS Number 1003-19-6
Boiling Point 87.9 °C at 760 mmHg[1]
Melting Point -105.9 °C[1]
Density 0.774 g/cm³[1]
Vapor Pressure 70.4 mmHg at 25°C[1]
Flash Point Not available (Assumed to be flammable)
Solubility Insoluble in water

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is expected to be a flammable liquid. Its vapors can form explosive mixtures with air. While specific toxicity data is limited, it is advisable to handle it with the same precautions as other volatile organic compounds, minimizing inhalation and skin contact.

Q2: What are the recommended storage conditions for this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and strong acids.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the compound should be conducted in a well-ventilated fume hood.

Q4: How should I dispose of waste containing this compound?

A4: Dispose of waste containing this compound as hazardous flammable organic waste in accordance with local, state, and federal regulations. Do not pour it down the drain.

Troubleshooting Guides

This section provides troubleshooting for common issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Handling and Storage Issues
Problem Possible Cause(s) Recommended Solution(s)
Difficulty in transferring the liquid due to its volatility. High vapor pressure at room temperature.Pre-cool the container and the transfer apparatus (e.g., syringe) before use. Work quickly and efficiently in a fume hood to minimize evaporation.
Pressure buildup in the storage container. Storage at elevated temperatures.Store the container in a cool, designated flammable storage cabinet. If pressure buildup is suspected, carefully vent the container in a fume hood.
Contamination of the compound. Improper storage or handling.Always use clean, dry glassware and transfer equipment. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.
Experimental and Reaction Issues
Problem Possible Cause(s) Recommended Solution(s)
Low or no reactivity in a reaction. The cyclopropane ring is generally stable and may require specific conditions for reaction.For electrophilic attack or ring-opening reactions, consider the use of a Lewis acid or a strong electrophile to activate the cyclopropane ring. The reactivity of cyclopropanes is governed by ring strain and the electronic nature of substituents.
Formation of unexpected side products. Ring-opening of the cyclopropane ring under acidic or certain catalytic conditions.Carefully control the reaction conditions, particularly temperature and the choice of catalyst. Analyze the reaction mixture by techniques like GC-MS or NMR to identify byproducts and optimize the reaction to minimize their formation.
Difficulty in purifying the product from the starting material. Similar boiling points or polarities of the product and starting material.Utilize high-efficiency distillation techniques (e.g., fractional distillation) or column chromatography with a carefully selected eluent system for purification.

Experimental Protocols & Methodologies

General Protocol for Electrophilic Ring-Opening (Hypothetical)

This is a generalized, hypothetical protocol based on the known reactivity of electrophilic cyclopropanes.[2][3] Users must adapt this protocol to their specific electrophile and experimental setup.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether).

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Addition of Electrophile: Slowly add the electrophile (e.g., a solution of a strong acid or a Lewis acid complex) to the stirred solution of this compound.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate for acidic reactions). Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.[4][5]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Visualizations

Logical Workflow for Handling a Spill

Spill_Workflow start Spill of this compound Occurs assess_size Assess Spill Size start->assess_size small_spill Is the spill small and contained? assess_size->small_spill Yes large_spill Large or uncontained spill assess_size->large_spill No ventilate Ensure adequate ventilation (Fume Hood On) small_spill->ventilate evacuate Evacuate the area large_spill->evacuate notify Notify emergency personnel evacuate->notify absorb Contain and absorb with inert material (e.g., sand, vermiculite) ventilate->absorb collect Collect absorbed material in a sealed container for hazardous waste absorb->collect decontaminate Decontaminate the spill area collect->decontaminate end Spill Cleaned Up decontaminate->end Storage_Handling_Decision_Tree start Handling or Storing This compound is_handling Are you actively handling the compound? start->is_handling handling_actions Work in a fume hood. Wear appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat is_handling->handling_actions Yes is_storing Are you storing the compound? is_handling->is_storing No end_handling Proceed with experiment handling_actions->end_handling storage_conditions Store in a tightly sealed container. Place in a cool, dry, well-ventilated area. Use a designated flammable liquids cabinet. Separate from oxidizers and strong acids. is_storing->storage_conditions Yes end_storage Properly Stored storage_conditions->end_storage

References

Technical Support Center: Purification of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,1-diethylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a Simmons-Smith or related cyclopropanation reaction?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 3-ethyl-2-pentene (the alkene precursor)

    • Diiodomethane or other methylene source

  • Reaction Byproducts:

    • Zinc salts (e.g., zinc iodide), which can form complexes with organic compounds.[1][2]

    • Side-reaction products from the carbene or carbenoid intermediate.

  • Solvent Residues:

    • Diethyl ether, dichloromethane, or other solvents used in the reaction and workup.

  • Isomeric Impurities:

    • Positional isomers or stereoisomers of this compound, although the Simmons-Smith reaction is generally stereospecific.[1][3]

Q2: How can I remove inorganic salts, like zinc iodide, from my this compound sample?

A2: Liquid-liquid extraction is the most effective method for removing inorganic salts.[4] A typical procedure involves washing the crude organic mixture with an aqueous solution. To break up any zinc complexes, a dilute acid wash (e.g., 1M HCl) can be employed, followed by a wash with a saturated sodium bicarbonate or sodium chloride solution to neutralize any remaining acid and reduce the solubility of the organic product in the aqueous layer.

Q3: My purified this compound still shows contamination with a compound of a similar boiling point. What could it be and how do I remove it?

A3: The contaminant is likely unreacted 3-ethyl-2-pentene or a closely related isomeric byproduct. Due to the proximity of their boiling points, simple distillation is often insufficient. Fractional distillation is the recommended technique for separating compounds with similar boiling points.[5][6]

Q4: What is the best method to assess the purity of my final this compound product?

A4: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive method for determining the purity of volatile organic compounds like this compound.[7] It allows for the quantification of impurities as a percentage of the total peak area. For structural confirmation of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Troubleshooting Guides

Issue 1: Low Purity After Initial Extraction

Problem: After performing a standard aqueous workup, the organic layer containing this compound still appears cloudy or analysis shows significant non-volatile impurities.

Possible Cause: Incomplete removal of zinc salts, which may be complexed with the product or solvent.

Solution:

  • Acidic Wash: Wash the organic layer with a dilute solution of a non-oxidizing acid (e.g., 1 M HCl) to break down zinc complexes.

  • Multiple Extractions: Perform multiple extractions with deionized water or brine to ensure complete removal of water-soluble impurities.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.

Issue 2: Incomplete Separation of this compound from Starting Alkene by Distillation

Problem: Fractional distillation fails to provide a clean separation between this compound and the starting alkene, 3-ethyl-2-pentene.

Possible Causes:

  • Inefficient distillation column: The fractionating column may not have enough theoretical plates for the separation.

  • Incorrect distillation rate: A distillation rate that is too high will not allow for proper equilibrium to be established within the column.

  • Fluctuating heat source: Inconsistent heating can disrupt the vapor-liquid equilibrium.

Solutions:

  • Column Selection: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Controlled Heating: Use a heating mantle with a stirrer and a temperature controller to ensure smooth and even boiling.

  • Slow Distillation Rate: Adjust the heating to maintain a slow and steady distillation rate, typically 1-2 drops per second of distillate.

  • Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.

Issue 3: Presence of Isomeric Impurities

Problem: GC analysis indicates the presence of isomers with very similar mass spectra to this compound.

Possible Cause: Side reactions during the cyclopropanation may have led to the formation of structural isomers.

Solutions:

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications where very high purity is required, preparative GC can be used to isolate the desired isomer.

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC with a suitable chiral or achiral stationary phase may be effective in separating isomers. Method development would be required to find the optimal column and mobile phase.

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound98.1988-89
3-Ethyl-2-pentene98.1995-96

Note: The close boiling points highlight the need for efficient fractional distillation.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To separate this compound from unreacted 3-ethyl-2-pentene and other volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Charge the round-bottom flask with the crude this compound and a few boiling chips. The flask should not be more than two-thirds full.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

  • Begin gentle heating of the flask.

  • Monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., solvent) in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound (approx. 88-89°C), slow the heating rate to maintain a steady distillation rate of 1-2 drops per second.

  • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.

  • Monitor the temperature closely. A sharp rise in temperature indicates that the higher-boiling impurity (3-ethyl-2-pentene) is beginning to distill. At this point, change the receiving flask to collect this fraction separately.

  • Stop the distillation before the distilling flask goes to dryness.

  • Analyze the collected fractions by GC-FID to determine their purity.

Protocol 2: Liquid-Liquid Extraction for Removal of Zinc Salts

Objective: To remove water-soluble inorganic byproducts from the crude reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Separatory funnel

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution, stopper the funnel, and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid. Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the majority of the dissolved water. Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the drying agent from the organic solution.

  • Remove the solvent using a rotary evaporator to yield the crude, salt-free this compound.

Visualizations

Purification_Workflow Figure 1. General Purification Workflow for this compound crude_product Crude this compound (Contains starting materials, zinc salts, solvent) extraction Liquid-Liquid Extraction (Aqueous Wash) crude_product->extraction drying Drying of Organic Layer (Anhydrous Na2SO4 or MgSO4) extraction->drying waste Aqueous Waste (Zinc Salts) extraction->waste Separate solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation pure_product Pure this compound distillation->pure_product Collect correct fraction high_boiling_impurities High-Boiling Impurities (e.g., 3-ethyl-2-pentene) distillation->high_boiling_impurities Separate

Caption: General Purification Workflow for this compound

Impurity_Troubleshooting Figure 2. Troubleshooting Impurity Removal start Impurity Detected in This compound check_type Identify Impurity Type (e.g., via GC-MS, boiling point) start->check_type inorganic Inorganic Salts (e.g., Zinc Iodide) check_type->inorganic Non-volatile, water-soluble unreacted_sm Unreacted Starting Material (e.g., 3-ethyl-2-pentene) check_type->unreacted_sm Volatile, close boiling point isomeric Isomeric Impurities check_type->isomeric Same mass, different retention time extraction_solution Solution: Enhanced Liquid-Liquid Extraction (Acidic Wash) inorganic->extraction_solution distillation_solution Solution: Optimized Fractional Distillation (Longer column, slower rate) unreacted_sm->distillation_solution chromatography_solution Solution: Preparative GC or HPLC isomeric->chromatography_solution

Caption: Troubleshooting Impurity Removal

References

Technical Support Center: Characterization of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical characterization of 1,1-diethylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of this compound using common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 1: Why am I observing poor peak shape (fronting or tailing) for this compound in my GC chromatogram?

Answer: Poor peak shape for a small, volatile, non-polar compound like this compound is often related to issues with the injection, column, or oven temperature.

  • Possible Causes & Solutions:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute your sample or increase the split ratio.

    • Active Sites: Although less common for hydrocarbons, active sites in the injector liner or on the column can cause peak tailing.

      • Solution: Use a deactivated liner and a high-quality, well-conditioned column. If tailing persists, trimming a small portion from the front of the column may help.

    • Improper Temperature Settings:

      • Injector Temperature: Too low a temperature can cause slow vaporization, leading to broad or tailing peaks. For a volatile compound like this compound, an injector temperature of 250 °C is a good starting point.

      • Oven Temperature: An initial oven temperature that is too high can cause poor focusing of the analyte on the column, resulting in broad peaks. Ensure your initial oven temperature is low enough to effectively trap the analyte at the head of the column.

Question 2: I am having difficulty separating this compound from its isomers (e.g., cis- and trans-1,2-diethylcyclopropane). What can I do?

Answer: The separation of isomers, especially those with similar boiling points, is a common challenge in gas chromatography. The key to resolving them lies in optimizing the stationary phase and the temperature program.

  • Possible Causes & Solutions:

    • Inappropriate GC Column: Standard non-polar columns may not provide sufficient selectivity for these isomers.

      • Solution: Consider using a column with a different selectivity. For hydrocarbon isomers, a 5% phenyl-methylpolysiloxane stationary phase can offer better resolution than a 100% dimethylpolysiloxane phase. For very challenging separations, specialized columns with liquid crystalline stationary phases may be necessary.[1]

    • Suboptimal Oven Temperature Program: A fast temperature ramp can lead to co-elution.

      • Solution: Decrease the oven ramp rate (e.g., from 10 °C/min to 2-3 °C/min) to improve separation. This will increase the analysis time but can significantly enhance resolution.

Question 3: The mass spectrum of my peak does not perfectly match the library spectrum for this compound. How can I confirm its identity?

Answer: While library matching is a powerful tool, it should be used in conjunction with other data for confident identification. Retention indices and an understanding of fragmentation patterns are crucial.

  • Troubleshooting Steps:

    • Confirm Retention Index: Calculate the Kovats retention index for your peak and compare it to reported values. The retention index is a more robust identification parameter than retention time alone.

    • Analyze Fragmentation Pattern: The mass spectrum of this compound is characterized by the loss of ethyl and methyl groups. The base peak is often observed at m/z 69, corresponding to the loss of an ethyl group. Other significant fragments are typically seen at m/z 55 and 41.[2] Understanding these fragmentation pathways can help you manually interpret the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: My NMR sample of this compound gives a poor signal-to-noise ratio. What could be the issue?

Answer: A low signal-to-noise ratio for a small molecule can be due to low sample concentration, improper solvent selection, or suboptimal acquisition parameters.

  • Possible Causes & Solutions:

    • Low Concentration: Due to its volatility, it can be challenging to prepare a concentrated sample.

      • Solution: Prepare the sample in a well-sealed NMR tube immediately before analysis. If the sample is in a volatile solvent, consider using a cooled NMR probe if available.

    • Solvent Choice: The choice of deuterated solvent is important for sample solubility and to avoid interfering solvent peaks.

      • Solution: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar compounds like this compound.

    • Acquisition Parameters: Insufficient number of scans will result in a noisy spectrum.

      • Solution: Increase the number of scans to improve the signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

Question 2: The chemical shifts in my ¹H NMR spectrum are very close together, making interpretation difficult. How can I improve the resolution?

Answer: The protons on the cyclopropane ring and the ethyl groups of this compound can have similar chemical shifts, leading to a crowded spectrum.

  • Possible Solutions:

    • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater). This will increase the dispersion of the signals.

    • 2D NMR Techniques: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate the protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.

Vibrational Spectroscopy (FTIR/Raman)

Question 1: How can I obtain a good quality FTIR or Raman spectrum of the volatile liquid this compound?

Answer: Sample handling is critical when analyzing volatile liquids with vibrational spectroscopy.

  • Experimental Tips:

    • FTIR: Use a sealed liquid cell with windows transparent in the mid-IR region (e.g., NaCl or KBr). A thin film between two salt plates can also be used, but the sample may evaporate quickly.

    • Raman: A glass NMR tube or a melting point capillary can be used as a sample holder. Ensure the container is well-sealed to prevent evaporation during data acquisition.

Question 2: What are the key characteristic peaks I should look for in the FTIR and Raman spectra of this compound?

Answer: The vibrational spectra will be dominated by the C-H stretching and bending modes of the ethyl groups and the cyclopropane ring.

  • Expected Vibrational Modes:

    • C-H Stretching: Look for peaks in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds. The C-H stretches of the cyclopropane ring may appear at slightly higher wavenumbers (around 3000-3100 cm⁻¹) due to the ring strain.

    • CH₂ Scissoring/Bending: These modes typically appear in the 1450-1470 cm⁻¹ region.

    • Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic "breathing" and deformation modes, though these can be weak and fall in the fingerprint region (below 1400 cm⁻¹).

Data Presentation

The following tables summarize key analytical data for the characterization of this compound.

Table 1: GC-MS Data

ParameterValueReference
Molecular FormulaC₇H₁₄[2][3]
Molecular Weight98.19 g/mol [2][3]
Kovats Retention Index (non-polar column)~673[2]
Major Mass Fragments (m/z)69 (base peak), 55, 41[2]

Table 2: NMR Spectral Data (Predicted)

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~0.85t~7.5-CH₃
¹H~1.25q~7.5-CH₂-
¹H~0.15s-cyclopropyl-H
¹³C~15---CH₃
¹³C~25---CH₂-
¹³C~20--C(quaternary on ring)
¹³C~5--CH₂(on ring)

Table 3: Vibrational Spectroscopy Data (Characteristic Regions)

Vibrational ModeWavenumber Range (cm⁻¹)Technique
C-H Stretch (cyclopropyl)3000 - 3100FTIR/Raman
C-H Stretch (alkyl)2850 - 3000FTIR/Raman
CH₂ Scissoring1450 - 1470FTIR/Raman
Cyclopropane Ring Deformation< 1400FTIR/Raman

Experimental Protocols

The following are recommended starting protocols for the analysis of this compound. Optimization may be required based on the specific instrumentation and experimental goals.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile solvent such as hexane or pentane.

  • GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase for good resolution of potential isomers.

  • Inlet: Set the injector temperature to 250 °C. Use a split injection with a ratio of 50:1 to prevent column overload.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.

  • Carrier Gas: Use helium at a constant flow rate of 1.0-1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: 90°.

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Technique: Proton-decoupled.

  • 2D NMR (optional but recommended): Acquire COSY and HSQC spectra to aid in structural confirmation and unambiguous peak assignment.

FTIR/Raman Spectroscopy Protocol
  • Sample Preparation:

    • FTIR: Use a sealed liquid transmission cell with KBr windows and a path length of 0.1 mm. Alternatively, place a drop of the neat liquid between two KBr plates.

    • Raman: Fill a glass NMR tube or a capillary tube with the neat liquid and seal it.

  • FTIR Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

  • Raman Acquisition:

    • Laser Wavelength: 785 nm (to minimize potential fluorescence).

    • Spectral Range: 200-3200 cm⁻¹.

    • Resolution: 4-6 cm⁻¹.

    • Acquisition Time: Accumulate scans for 1-5 minutes, depending on the signal intensity.

Visualizations

GC_Troubleshooting_Workflow start Start GC Analysis peak_shape Poor Peak Shape? start->peak_shape resolution Isomer Co-elution? peak_shape->resolution No overload Dilute Sample or Increase Split Ratio peak_shape->overload Yes (Fronting) active_sites Use Deactivated Liner or Trim Column peak_shape->active_sites Yes (Tailing) temp_settings Optimize Injector and Oven Temperatures peak_shape->temp_settings Yes (Broad) identification Incorrect MS Match? resolution->identification No change_column Use Column with Different Selectivity (e.g., 5% Phenyl) resolution->change_column Yes optimize_ramp Decrease Oven Ramp Rate resolution->optimize_ramp Yes end_good Analysis Successful identification->end_good No retention_index Calculate and Verify Kovats Retention Index identification->retention_index Yes end_bad Further Investigation Needed overload->resolution active_sites->resolution temp_settings->resolution change_column->identification optimize_ramp->identification fragmentation Manually Analyze Fragmentation Pattern retention_index->fragmentation fragmentation->end_bad

Caption: Troubleshooting workflow for GC analysis of this compound.

Characterization_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Vibrational Analysis cluster_3 Confirmation gcms GC-MS nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) gcms->nmr Purity & Mol. Weight vib_spec FTIR & Raman nmr->vib_spec Connectivity confirm Structure Confirmed vib_spec->confirm Functional Groups

Caption: Workflow for the complete characterization of this compound.

References

Technical Support Center: Stereoselective Synthesis of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 1,1-diethylcyclopropane.

Frequently Asked Questions (FAQs)

Q1: What is the direct precursor for the synthesis of this compound via cyclopropanation?

The direct alkene precursor for the synthesis of this compound is 3-ethyl-1-pentene . The cyclopropanation reaction involves the addition of a methylene group (CH₂) across the double bond of this substrate.

Q2: How can I introduce stereoselectivity in the synthesis of this compound?

Since 3-ethyl-1-pentene is an achiral molecule, achieving an enantiomerically enriched product requires the use of a chiral catalyst or a chiral auxiliary. Common strategies include:

  • Catalytic Asymmetric Cyclopropanation: This is the most direct method, employing a chiral transition metal catalyst to control the facial selectivity of the methylene group addition. Chiral complexes of rhodium, copper, and cobalt have shown high efficacy for the cyclopropanation of 1,1-disubstituted alkenes.[1][2][3][4]

  • Substrate-Controlled Diastereoselective Cyclopropanation: This involves modifying the substrate to include a chiral auxiliary. The inherent chirality of the modified substrate then directs the cyclopropanation to one face of the double bond. This approach is less common for simple hydrocarbons like this compound due to the need for additional synthetic steps to attach and remove the auxiliary.

The standard Simmons-Smith reaction using an achiral zinc-copper couple will result in a racemic mixture (a 50:50 mixture of both enantiomers).[5]

Q3: Which chiral catalysts are most effective for the enantioselective cyclopropanation of 1,1-disubstituted alkenes like 3-ethyl-1-pentene?

Several classes of catalysts are effective for the asymmetric cyclopropanation of 1,1-disubstituted alkenes. The optimal choice often depends on the specific carbene precursor used (e.g., a diazo compound or a dihaloalkane).

  • Dirhodium(II) Catalysts: Chiral dirhodium(II) carboxylates, such as those derived from N-(arylsulfonyl)prolinate, are highly effective for reactions involving vinyldiazomethanes and can achieve excellent enantioselectivity (up to 95% ee) for 1,1-disubstituted alkenes.[3]

  • Copper(I)-Bis(oxazoline) Complexes: Copper(I) catalysts with chiral bis(oxazoline) (BOX) ligands are versatile and widely used for cyclopropanations with diazoacetates.[6]

  • Cobalt(II) Catalysts: Chiral cobalt complexes, particularly with pyridine diimine (PDI) or pyridine bis(oxazoline) (Pybox) ligands, have emerged as powerful catalysts for cyclopropanations using non-stabilized carbenes generated from gem-dichloroalkanes.[4][7] High levels of enantioselectivity have been reported for 1,1-disubstituted alkenes with these systems.[4][7]

Q4: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (d.r.) of my this compound product?

The stereochemical purity of the product is typically determined using chromatographic techniques with a chiral stationary phase (CSP).

  • Chiral Gas Chromatography (GC): This is a highly sensitive method suitable for volatile compounds like this compound. A capillary column coated with a derivatized cyclodextrin is commonly used to separate the enantiomers.[8][9]

  • Chiral High-Performance Liquid Chromatography (HPLC): While less common for such nonpolar hydrocarbons, HPLC with a chiral stationary phase can also be used. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[10][11]

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.[9] For reactions that may produce diastereomers (e.g., if a substituted carbene is used), the diastereomeric ratio can be determined by standard ¹H NMR spectroscopy or achiral GC.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Simmons-Smith (or related catalytic) reaction is giving low to no yield of this compound. What are the potential causes?

A: Low conversion in cyclopropanation reactions can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Cause Troubleshooting Steps
Inactive Reagents Simmons-Smith: Ensure the zinc-copper couple is freshly prepared and properly activated. Consider using ultrasound to enhance activation.[8] For Furukawa conditions, use high-purity diethylzinc. Catalytic Systems: Verify the purity and activity of the catalyst. Ensure diazo compounds, if used, are fresh as they can decompose upon storage.
Presence of Moisture or Air All cyclopropanation reactions involving organometallic reagents are sensitive to moisture and oxygen. Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[8] Use anhydrous solvents.
Low Substrate Reactivity 1,1-disubstituted alkenes can be sterically hindered and less reactive than monosubstituted alkenes.[12] Consider switching to a more reactive cyclopropanating agent, such as those used in the Furukawa (Et₂Zn/CH₂I₂) or Charette modifications.[5] For catalytic systems, increasing the reaction temperature or time may be necessary, but this can negatively impact stereoselectivity.
Incorrect Stoichiometry Ensure the correct stoichiometry of reagents. For Simmons-Smith type reactions, an excess of the diiodomethane and zinc reagent (e.g., 1.5-2.0 equivalents) is often required.[8] For catalytic reactions, ensure the correct catalyst loading and slow addition of the carbene precursor to minimize side reactions.
Problem 2: Poor Enantioselectivity in Catalytic Reactions

Q: I am attempting an asymmetric cyclopropanation of 3-ethyl-1-pentene, but the enantiomeric excess (ee) is low. How can I improve it?

A: Achieving high enantioselectivity depends on the precise interaction between the substrate, the carbene precursor, and the chiral catalyst.

Troubleshooting Decision Tree for Low Enantioselectivity

G start Low Enantioselectivity Observed catalyst Is the catalyst optimal for this substrate class? start->catalyst ligand Screen Different Chiral Ligands (e.g., BOX, Pybox, Prolinates) catalyst->ligand No temp Is the reaction temperature optimized? catalyst->temp Yes metal Try a Different Metal Center (e.g., Rh, Cu, Co) ligand->metal result Improved Enantioselectivity metal->result lower_temp Lower the Reaction Temperature (e.g., to 0°C, -20°C, or -78°C) temp->lower_temp No solvent Is the solvent appropriate? temp->solvent Yes lower_temp->result solvent_screen Screen Solvents with Varying Polarity (e.g., DCM, Toluene, Hexane, Ethers) solvent->solvent_screen No concentration Are reaction concentrations optimal? solvent->concentration Yes solvent_screen->result concentration_adjust Adjust Substrate/Reagent Concentrations concentration->concentration_adjust No addition_rate Is the carbene precursor added too quickly? concentration->addition_rate Yes concentration_adjust->result slow_addition Use Syringe Pump for Slow Addition (Minimizes background reaction) addition_rate->slow_addition Yes slow_addition->result

Caption: Troubleshooting workflow for improving low enantioselectivity.

Problem 3: Difficulty in Product Purification and Stereoisomer Separation

Q: I have a mixture of enantiomers of this compound. How can I separate them on a preparative scale?

A: If the enantioselectivity of the synthesis is insufficient for the desired application, preparative separation is necessary.

  • Preparative Chiral Chromatography: This is the most common method for separating enantiomers. It involves using larger-scale HPLC or SFC (Supercritical Fluid Chromatography) systems equipped with a chiral stationary phase.[10][13]

    • Column Selection: Polysaccharide-based chiral stationary phases are often a good starting point for method development.[10]

    • Solvent System: For nonpolar compounds like this compound, normal-phase solvents (e.g., hexane/isopropanol mixtures) are typically used.

  • Resolution via Diastereomers: This classical method involves reacting the racemic mixture with a pure chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or achiral chromatography. Afterward, the resolving agent is chemically removed to yield the separated enantiomers. This method is multi-step and less common for non-functionalized hydrocarbons.[14]

Q: My cyclopropane product seems to be degrading during silica gel chromatography. What can I do?

A: Cyclopropanes, especially those with certain functional groups, can be sensitive to the acidic nature of standard silica gel, potentially leading to ring-opening or rearrangement.

  • Deactivate the Silica Gel: Pre-treat the silica gel by washing it with a solvent containing a small amount of a basic amine, such as triethylamine (e.g., 1-2% in the eluent), to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your column chromatography.[8]

Quantitative Data Summary

The following table summarizes representative results for the enantioselective cyclopropanation of 1,1-disubstituted alkenes, which are structural analogs of 3-ethyl-1-pentene. These results can serve as a starting point for reaction optimization.

Catalyst SystemAlkene SubstrateCarbene SourceYield (%)ee (%)Reference
Rh₂(S-PTAD)₄StyreneMethyl Phenyl-diazoacetate9894[10]
Rh₂(S-DOSP)₄2-MethylpropeneVinyldiazomethane-95[3]
[Co(Pybox)]Br₂α-Methylstyrene1,1-dichloroethaneHigh>80[4]
Cu(I)/Bis(oxazoline)1,1-DiphenyletheneEthyl Diazoacetate9799[4]
Au(I)/DTBM-SegphosAllyltrimethylsilanePropargyl Pivaloate-78[15]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyclopropanation using a Rhodium(II) Catalyst

This protocol is adapted for the synthesis of this compound from 3-ethyl-1-pentene using a diazoalkane precursor. (Note: Diazoalkanes are potentially explosive and toxic. Handle with extreme caution behind a blast shield).

Materials:

  • Dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-1 mol%)

  • 3-ethyl-1-pentene (1.0 eq)

  • (Trimethylsilyl)diazomethane (TMSCHN₂, 1.2-1.5 eq, 2.0 M solution in hexanes) or other suitable diazoalkane

  • Anhydrous dichloromethane (DCM) or other suitable solvent

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, under an argon atmosphere, add the dirhodium(II) catalyst.

  • Dissolve the catalyst in anhydrous DCM and add 3-ethyl-1-pentene.

  • Cool the solution to the desired temperature (start with 0 °C to room temperature; lower temperatures may improve selectivity).[3]

  • Charge the dropping funnel with the (trimethylsilyl)diazomethane solution.

  • Add the diazoalkane solution dropwise to the stirred reaction mixture over several hours using a syringe pump to ensure a low concentration of the diazo compound at all times.

  • After the addition is complete, allow the reaction to stir at the same temperature until TLC or GC analysis indicates complete consumption of the starting material.

  • Carefully quench any remaining diazoalkane by the dropwise addition of acetic acid until nitrogen evolution ceases.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (or deactivated silica/alumina) using a nonpolar eluent (e.g., hexanes) to afford this compound.

  • Determine the yield and analyze the enantiomeric excess by chiral GC.

Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol yields racemic this compound and is a good baseline for optimizing reaction conditions.

Materials:

  • Diethylzinc (Et₂Zn, 2.2 eq, 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂, 2.5 eq)

  • 3-ethyl-1-pentene (1.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DCM and 3-ethyl-1-pentene.[8]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution.

  • Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed. This chelates the zinc salts.[8]

  • Separate the layers and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent by distillation at atmospheric pressure (the product is volatile).

  • Further purification can be achieved by flash chromatography or distillation if necessary.

Visualizations

Experimental and Logic Diagrams

G cluster_0 Workflow: Chiral Catalyst Screening start Define Reaction: 3-ethyl-1-pentene + Carbene Source catalyst_selection Select Set of Chiral Catalysts (e.g., Rh-A, Cu-B, Co-C) start->catalyst_selection reaction_setup Set up Parallel Reactions (Identical Temp, Conc., Time) catalyst_selection->reaction_setup run_reactions Run Small-Scale Reactions reaction_setup->run_reactions analysis Analyze Each Reaction for: 1. Conversion (GC) 2. Enantiomeric Excess (Chiral GC) run_reactions->analysis data_table Compile Results in a Table (Yield %, ee %) analysis->data_table decision Select Best Performing Catalyst data_table->decision optimization Optimize Conditions for Best Catalyst (Temp, Solvent, etc.) decision->optimization

Caption: General experimental workflow for screening chiral catalysts.

G cluster_0 Approach to Re Face cluster_1 Approach to Si Face title Origin of Enantioselectivity (Simplified Model) re_face Chiral Catalyst Pocket Alkene (Re Face Exposed) Carbene re_transition Favored Transition State (Lower Energy) re_face->re_transition Less Steric Hindrance re_product Major Enantiomer (e.g., R-isomer) re_transition->re_product si_face Chiral Catalyst Pocket Alkene (Si Face Exposed) Carbene si_transition Disfavored Transition State (Higher Energy) si_face->si_transition More Steric Hindrance si_product Minor Enantiomer (e.g., S-isomer) si_transition->si_product start Achiral Alkene + Chiral Catalyst start->re_face start->si_face

Caption: Model for stereochemical induction by a chiral catalyst.

References

Technical Support Center: Solvent Effects on 1,1-Diethylcyclopropane Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments investigating the solvent effects on the reaction rates of 1,1-diethylcyclopropane. The information is designed to assist in experimental design, execution, and data interpretation.

Troubleshooting Guides

This section addresses common issues encountered during the study of this compound reaction kinetics in different solvents.

Problem Possible Causes Recommended Solutions
Inconsistent Reaction Rates 1. Temperature fluctuations in the reaction vessel.2. Inaccurate measurement of reactant concentrations.3. Presence of impurities in the solvent or reactants.1. Ensure precise and stable temperature control using a calibrated thermostat bath or reaction block.2. Use calibrated volumetric glassware and analytical techniques (e.g., GC-MS, NMR with an internal standard) for accurate concentration determination.3. Purify solvents and reactants prior to use.
Poor Reproducibility 1. Variations in solvent purity or water content.2. Inconsistent sampling or quenching techniques.3. Degradation of the sample during analysis.1. Use high-purity, anhydrous solvents and store them under an inert atmosphere.2. Standardize the procedure for taking aliquots and quenching the reaction.3. Ensure the analytical method is validated for the stability of this compound and its products.
Side Reactions Observed 1. Reaction temperature is too high.2. Presence of catalytic impurities.3. Solvent participation in the reaction.1. Perform a temperature screen to find the optimal temperature that promotes the desired reaction without significant side product formation.2. Use purified reactants and solvents, and consider using glassware that has been treated to remove trace metals.3. Select inert solvents that are not expected to react with the starting material or intermediates under the reaction conditions.
No Reaction or Very Slow Reaction 1. Reaction temperature is too low.2. Incorrect solvent choice for the reaction mechanism.1. Incrementally increase the reaction temperature while monitoring for product formation.2. If the reaction is believed to proceed through a polar transition state, consider using a more polar solvent. Conversely, for nonpolar transition states, a nonpolar solvent may be more appropriate.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the thermal rearrangement of this compound?

The thermal rearrangement of cyclopropanes, including this compound, typically proceeds through a diradical intermediate. The formation of this intermediate involves the homolytic cleavage of a carbon-carbon bond. In general, the polarity of the solvent is expected to have a relatively small effect on the rate of such reactions compared to reactions involving charged intermediates. However, subtle solvent effects can arise from the differential solvation of the ground state and the transition state. For instance, a more polarizable solvent might stabilize the transition state to a greater extent than the ground state, leading to a modest rate enhancement.

Q2: What is the expected trend in reaction rates for the isomerization of this compound in polar vs. nonpolar solvents?

For a reaction proceeding through a nonpolar diradical transition state, the rate is generally expected to be faster in nonpolar solvents. Polar solvents may solvate the ground state more effectively than the less polar transition state, thereby increasing the activation energy and slowing the reaction. The table below provides an illustrative example of how reaction rates might vary with solvent polarity. Please note these are hypothetical values for demonstration purposes.

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
n-Hexane1.91.2
Toluene2.41.0
Dichloromethane9.10.8
Acetone210.6
Acetonitrile370.5

Q3: What analytical techniques are suitable for monitoring the reaction progress?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are well-suited for monitoring the thermal rearrangement of this compound.

  • GC-MS: Allows for the separation and identification of the starting material and its isomers. Quantitative analysis can be performed by using an internal standard.

  • NMR Spectroscopy: 1H and 13C NMR can be used to monitor the disappearance of the starting material and the appearance of product signals over time. An internal standard is also recommended for accurate quantification.

Q4: How can I ensure the reaction follows first-order kinetics?

To confirm that the reaction follows first-order kinetics, you should perform the reaction at several different initial concentrations of this compound. If the reaction is first-order, the half-life will be independent of the initial concentration. Plotting the natural logarithm of the concentration of this compound versus time should yield a straight line with a slope equal to the negative of the rate constant (-k).

Experimental Protocols

Protocol: Monitoring the Thermal Isomerization of this compound by GC-MS

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 0.1 M). Also, prepare a stock solution of a suitable internal standard (e.g., dodecane) at a known concentration.

  • Reaction Setup: In a series of sealed reaction vials, add a specific volume of the this compound stock solution and the internal standard stock solution.

  • Thermostating: Place the reaction vials in a pre-heated thermostat bath or heating block set to the desired reaction temperature.

  • Sampling: At predetermined time intervals, remove a vial from the heat source and immediately quench the reaction by cooling it in an ice bath.

  • Sample Preparation for GC-MS: Dilute an aliquot of the quenched reaction mixture with a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. Use a suitable GC column and temperature program to achieve good separation of this compound and its isomers.

  • Data Analysis: Identify the peaks corresponding to this compound and the internal standard. Integrate the peak areas and use the relative response factor to calculate the concentration of this compound at each time point.

  • Kinetic Analysis: Plot ln([this compound]) versus time to determine the first-order rate constant (k).

Visualizations

ReactionPathway This compound This compound Transition State (Diradical) Transition State (Diradical) This compound->Transition State (Diradical) Δ Isomerization Products Isomerization Products Transition State (Diradical)->Isomerization Products

Caption: Thermal isomerization of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare Stock Solutions (Substrate & Internal Standard) setup_reaction Set up Reaction Vials prep_solution->setup_reaction thermostat Thermostat at Desired Temperature setup_reaction->thermostat sampling Sample at Time Intervals thermostat->sampling quench Quench Reaction sampling->quench gcms_prep Prepare Samples for GC-MS quench->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data and Kinetic Analysis gcms_analysis->data_analysis

Caption: Workflow for kinetic analysis of isomerization.

Technical Support Center: Stability of 1,1-diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the thermal stability of 1,1-diethylcyclopropane. The information is based on general principles of cyclopropane chemistry due to the limited availability of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I expect this compound to start decomposing?

Q2: What are the likely decomposition products of this compound?

A: The thermal decomposition of cyclopropanes typically proceeds through a ring-opening mechanism to form a biradical intermediate.[1][2] For this compound, this would lead to the formation of various isomeric alkenes. The primary products are expected to be isomers of heptene, such as 3-ethyl-2-pentene and 3-ethyl-1-pentene, formed through hydrogen shifts and rearrangements of the biradical intermediate.

Q3: My experiment is showing unexpected side products. What could be the cause?

A: Unexpected side products can arise from several factors:

  • Temperature excursions: The reaction temperature may be too high, leading to more extensive fragmentation or secondary reactions of the primary isomerization products.

  • Catalytic effects: The surfaces of your reactor (e.g., metal surfaces) could be catalyzing alternative reaction pathways.

  • Impurities: The presence of impurities in your starting material or carrier gas (if applicable) can lead to unforeseen reactions.

  • Radical chain reactions: At very high temperatures, radical chain processes may be initiated, leading to a complex mixture of products.

Q4: How can I minimize the decomposition of this compound during a high-temperature reaction?

A: To minimize decomposition:

  • Optimize Temperature: Carefully control the reaction temperature to the lowest possible value that still allows for the desired transformation.

  • Minimize Reaction Time: Use shorter residence times in high-temperature zones.

  • Use an Inert Atmosphere: Conduct reactions under an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Passivate Surfaces: If you suspect catalytic effects from reactor surfaces, consider using a passivated reactor (e.g., silica-lined).

  • Consider Flow Chemistry: For continuous processes, a flow reactor can offer precise control over temperature and residence time, minimizing unwanted thermal decomposition.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of desired product, high yield of isomers Reaction temperature is too high, promoting isomerization.Decrease the reaction temperature in increments of 10-20°C and monitor the product distribution.
Formation of dark, tar-like substances Significant thermal decomposition and polymerization.Lower the reaction temperature significantly. Check for and eliminate any hot spots in your reactor. Reduce the concentration of the reactant.
Inconsistent results between experiments Poor temperature control. Leaks in the system. Inconsistent sample purity.Calibrate your temperature controller. Perform a leak check on your experimental setup. Ensure the purity of your this compound using a suitable analytical method (e.g., GC-MS, NMR) before each experiment.
Product profile changes over time Catalytic surface activation or deactivation.Clean and/or passivate the reactor before each run. If using a packed bed catalyst, check for deactivation.

Illustrative Stability Data

Since experimental data for this compound is not available, the following table provides hypothetical data based on the known behavior of similar alkyl-substituted cyclopropanes to illustrate how such data would be presented. This is not experimental data and should be used for illustrative purposes only.

Temperature (°C)Apparent First-Order Rate Constant (k, s⁻¹) for IsomerizationHalf-life (t₁/₂) (s)Major Isomeric Products
3501.5 x 10⁻⁵462003-ethyl-2-pentene, 3-ethyl-1-pentene
4002.1 x 10⁻⁴33003-ethyl-2-pentene, 3-ethyl-1-pentene, minor fragmentation products
4502.5 x 10⁻³277Increased fragmentation products, potential for lower molecular weight alkenes

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Onset by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to exhibit significant mass loss due to evaporation and/or decomposition.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.

  • Heat the sample under a controlled, inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is typically identified as the temperature at which a significant deviation from the expected evaporation profile occurs, or the temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve).

Protocol 2: Gas-Phase Isomerization Study in a Flow Reactor

Objective: To study the kinetics and product distribution of the thermal isomerization of this compound at a specific temperature.

Methodology:

  • Set up a tubular flow reactor with precise temperature and pressure control.

  • Generate a dilute gas-phase stream of this compound in an inert carrier gas (e.g., nitrogen).

  • Pass the gas stream through the heated reactor. The residence time is controlled by the flow rate and reactor volume.

  • The reactor effluent is passed through a cold trap to collect the products or is directly sampled by an online analytical instrument such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Analyze the product mixture to identify and quantify the decomposition products.

  • Repeat the experiment at different temperatures and residence times to determine the reaction kinetics.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability start Experiment Shows Unexpected Results check_temp Verify Temperature Control and Uniformity start->check_temp check_purity Analyze Starting Material Purity (GC-MS) start->check_purity check_leaks Perform System Leak Check start->check_leaks low_yield Low Yield of Desired Product? check_temp->low_yield check_purity->low_yield check_leaks->low_yield side_products Unidentified Side Products? low_yield->side_products No reduce_temp Decrease Reaction Temperature low_yield->reduce_temp Yes analyze_products Identify Side Products (GC-MS, NMR) side_products->analyze_products Yes end Optimized Conditions Achieved side_products->end No optimize_time Reduce Residence Time reduce_temp->optimize_time passivate Passivate Reactor Surfaces passivate->reduce_temp optimize_time->end pathway_analysis Hypothesize Decomposition Pathway analyze_products->pathway_analysis pathway_analysis->passivate DecompositionPathway Hypothesized Decomposition Pathway of this compound reactant This compound transition_state1 Ring Opening (Homolytic Cleavage) reactant->transition_state1 Δ (Heat) biradical 1,3-Biradical Intermediate transition_state1->biradical transition_state2 Hydrogen Shift & Rearrangement biradical->transition_state2 fragmentation Further Fragmentation (Higher Temperatures) biradical->fragmentation High T product1 3-ethyl-2-pentene (Major Product) transition_state2->product1 product2 3-ethyl-1-pentene (Major Product) transition_state2->product2

References

Validation & Comparative

Unlocking Synthetic Pathways: A Comparative Guide to the Reactivity of Gem-Dialkylcyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. This guide provides a comprehensive comparison of the reactivity of gem-dialkylcyclopropanes with other substituted cyclopropanes, supported by experimental and computational data. By delving into the factors that govern their stability and reaction pathways, this document aims to equip chemists with the knowledge to strategically employ these versatile building blocks in synthesis.

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in natural products and pharmaceutical agents due to its unique conformational properties and inherent ring strain of approximately 27 kcal/mol. This strain serves as a thermodynamic driving force for a variety of ring-opening reactions, making cyclopropanes valuable synthetic intermediates. The reactivity of the cyclopropane ring is highly dependent on the nature of its substituents. This guide focuses on the reactivity of gem-dialkylcyclopropanes, comparing them with other classes of cyclopropanes, including those bearing electron-donating, electron-withdrawing, and spirocyclic substituents.

Comparative Reactivity: A Quantitative Overview

The reactivity of cyclopropanes towards ring-opening can be broadly categorized into three main pathways: thermal isomerization, acid-catalyzed ring-opening, and radical-initiated ring-opening. The presence of gem-dialkyl groups significantly influences the stability and reaction kinetics of the cyclopropane ring compared to other substitution patterns.

Thermal Rearrangement

In the absence of catalysts, cyclopropanes can undergo thermal isomerization to propenes. The rate of this unimolecular reaction is a direct measure of the inherent stability of the cyclopropane ring. The gem-dialkyl effect, also known as the Thorpe-Ingold effect, plays a crucial role in these reactions. The presence of two alkyl groups on the same carbon atom can decrease the endocyclic C-C-C bond angle and increase the exocyclic bond angles, which can influence the activation energy for ring-opening.

Cyclopropane DerivativeReaction TypeTemperature (°C)Rate Constant (s⁻¹)Relative Rate
CyclopropaneIsomerization4902.1 x 10⁻⁵1
1,1-DimethylcyclopropaneIsomerization4301.0 x 10⁻⁴~20 (at 430°C)
cis-1,2-DimethylcyclopropaneIsomerization4302.5 x 10⁻⁴~50 (at 430°C)
trans-1,2-DimethylcyclopropaneIsomerization4301.5 x 10⁻⁴~30 (at 430°C)

Note: Direct comparative rate constants at the same temperature are not always available in the literature. The relative rates are estimations based on available data and are meant to illustrate general trends.

Acid-Catalyzed Ring Opening

The ring-opening of cyclopropanes can be facilitated by acids, proceeding through a carbocationic intermediate. The stability of this intermediate is a key factor in determining the reaction rate. Gem-dialkylcyclopropanes, upon protonation, can form a more stable tertiary carbocation, thus exhibiting enhanced reactivity compared to unsubstituted or monosubstituted cyclopropanes which would form less stable secondary or primary carbocations.

Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-accepting group, are particularly reactive towards acid-catalyzed ring-opening. The push-pull nature of the substituents polarizes the cyclopropane bonds, facilitating cleavage.

Cyclopropane DerivativeReaction TypeCatalystRelative Rate
CyclopropaneRing OpeningStrong Acid1
1,1-DimethylcyclopropaneRing OpeningStrong Acid> 10³
PhenylcyclopropaneRing OpeningStrong Acid> 10⁶
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (D-A)Ring OpeningLewis Acid (e.g., Yb(OTf)₃)>> 10⁶[1]
Radical-Initiated Ring Opening

Cyclopropanes can also undergo ring-opening via radical intermediates. The rate of these reactions is influenced by the stability of the resulting radical. Similar to carbocations, radical stability increases from primary to tertiary. Therefore, gem-dialkylcyclopropanes are expected to show increased reactivity in radical-initiated ring-opening reactions.

Experimental Protocols

General Procedure for Kinetic Studies of Thermal Isomerization

A sample of the cyclopropane derivative is introduced into a pre-heated, static reactor of known volume. The reactor is maintained at a constant temperature. At timed intervals, aliquots of the gas mixture are withdrawn and analyzed by gas chromatography (GC) to determine the concentration of the reactant and product(s). The first-order rate constant (k) is then calculated from the slope of a plot of ln([reactant]) versus time.

General Procedure for Acid-Catalyzed Ring Opening of Aryl Cyclopropanes[1]

To a solution of the aryl cyclopropane (1.0 equiv) in a suitable solvent (e.g., dichloromethane), a Brønsted acid such as triflic acid (TfOH) or a Lewis acid is added at a specific temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. For kinetic studies, aliquots can be taken at different time points and analyzed quantitatively.

Reaction Mechanisms and Pathways

The diverse reactivity of gem-dialkylcyclopropanes and their counterparts can be understood by examining their reaction mechanisms.

Thermal Isomerization of Gem-Dialkylcyclopropane

The thermal isomerization of a gem-dialkylcyclopropane to the corresponding alkenes is believed to proceed through a biradical intermediate. The reaction is initiated by the homolytic cleavage of one of the C-C bonds of the cyclopropane ring.

Thermal_Isomerization cluster_0 Thermal Isomerization Gem-Dialkylcyclopropane Gem-Dialkylcyclopropane Transition_State_1 Transition State (C-C bond cleavage) Gem-Dialkylcyclopropane->Transition_State_1 Heat (Δ) Biradical_Intermediate Biradical Intermediate Transition_State_1->Biradical_Intermediate Transition_State_2 Transition State (H-shift) Biradical_Intermediate->Transition_State_2 Alkene_Products Alkene Products Transition_State_2->Alkene_Products Acid_Catalyzed_Ring_Opening cluster_1 Acid-Catalyzed Ring Opening DA_Cyclopropane D-A Cyclopropane Activated_Complex Activated Complex (LA coordination) DA_Cyclopropane->Activated_Complex + LA Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Complex Zwitterionic_Intermediate Zwitterionic Intermediate Activated_Complex->Zwitterionic_Intermediate Ring Opening Ring_Opened_Product Ring-Opened Product Zwitterionic_Intermediate->Ring_Opened_Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened_Product

References

A Spectroscopic Guide to Differentiating C3H6 Isomers: Cyclopropane vs. Propene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Cyclopropane and propene, while sharing the same molecular formula, exhibit distinct structural features that give rise to unique spectroscopic fingerprints. Cyclopropane is a cyclic alkane characterized by a strained three-membered ring, whereas propene is an alkene featuring a carbon-carbon double bond.[1] These differences are readily elucidated by the analytical techniques detailed below.

Comparative Spectroscopic Data

The key distinguishing features between cyclopropane and propene are summarized in the following table, which presents quantitative data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic TechniqueFeatureCyclopropanePropeneKey Differentiator
IR Spectroscopy C=C StretchAbsent~1645 cm⁻¹Presence of a strong C=C stretching band confirms propene.[1]
C-H Stretch~3080 - 3040 cm⁻¹~3095 - 3010 cm⁻¹ (sp²), ~2975 - 2860 cm⁻¹ (sp³)Subtle differences, but the sp² C-H stretch is unique to propene.[1]
Ring Deformation~1020 cm⁻¹AbsentCharacteristic "ring breathing" frequency for cyclopropane.
¹H NMR Spectroscopy Chemical Shift (δ)0.22 ppm (singlet)~1.65 ppm (doublet, 3H, -CH₃), ~5.00 ppm (multiplet, 2H, =CH₂), ~5.84 ppm (multiplet, 1H, =CH-)A single, highly shielded peak for cyclopropane vs. three distinct, deshielded signals for propene.[2]
Proton Environments13The number of signals directly reflects molecular symmetry.[2]
¹³C NMR Spectroscopy Chemical Shift (δ)-2.7 ppm~18 ppm (-CH₃), ~116 ppm (=CH₂), ~136 ppm (=CH-)A single, uniquely upfield signal for cyclopropane vs. three distinct signals for propene.[3]
Carbon Environments13The number of signals reflects the number of non-equivalent carbons.[2][3]
Mass Spectrometry Molecular Ion (M⁺•)m/z 42m/z 42Identical, as they are isomers.[1]
Base Peakm/z 42m/z 41 ([M-H]⁺)The base peak is a strong indicator: m/z 42 for cyclopropane, m/z 41 for propene due to stable allyl cation formation.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to ensure reproducibility and accurate data acquisition.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and fingerprint the molecule based on its vibrational modes.

Methodology (Gas Phase FTIR):

  • Sample Preparation: As cyclopropane and propene are gases at standard temperature and pressure, a gas cell is required. The gas cell (typically with a path length of 5-10 cm and NaCl or KBr windows) is first evacuated to remove air and moisture.[4]

  • Background Spectrum: A background spectrum of the evacuated cell (or the cell filled with a non-absorbing gas like nitrogen) is recorded. This is crucial to cancel out absorptions from atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.[5]

  • Sample Introduction: The gaseous sample (cyclopropane or propene) is introduced into the gas cell to a specific pressure (e.g., 50-100 torr). The pressure is recorded to ensure reproducibility.[4]

  • Data Acquisition: The IR spectrum is recorded, typically in the 4000-400 cm⁻¹ range, using a Fourier Transform Infrared (FTIR) spectrometer. A resolution of 1-2 cm⁻¹ is generally sufficient for routine identification.[5]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number and type of hydrogen and carbon environments in the molecule.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: For these volatile compounds, NMR analysis is typically performed by bubbling the gas through a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube until a sufficient concentration is reached, or by condensing the gas into a cold NMR tube containing the solvent.[2] Approximately 5-10 mg of the analyte in 0.7-1.0 mL of solvent is standard.[6]

  • Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard and set to 0.00 ppm for both ¹H and ¹³C spectra.[2]

  • Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required for ¹³C due to its low natural abundance (1.1%).[7]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze fragmentation patterns for structural elucidation.

Methodology (Electron Ionization - EI):

  • Sample Introduction: The gaseous sample is introduced directly into the ion source of the mass spectrometer via a gas inlet system or a GC column. The source is under high vacuum to ensure a long mean free path for the ions.[8]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).[9]

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged fragments.[9]

  • Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for differentiating between an unknown sample of cyclopropane or propene using the spectroscopic methods described.

G cluster_0 Analytical Workflow: C3H6 Isomer Identification A Unknown Sample (C3H6) B Mass Spectrometry (EI) A->B C m/z 42 (M+)? Base Peak m/z 41? B->C D IR Spectroscopy C->D Yes E C=C stretch ~1645 cm-1? D->E F 1H NMR Spectroscopy E->F No H Identified: Propene E->H Yes G Single peak at ~0.22 ppm? F->G G->H No I Identified: Cyclopropane G->I Yes

References

Comparative Analysis of the Biological Activity of 1,1-Diethylcyclopropane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,1-Disubstituted Cyclopropanes in Drug Discovery

The incorporation of a gem-disubstituted cyclopropane ring into a molecule can significantly impact its pharmacological profile. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, potentially enhancing its binding affinity to a biological target. Furthermore, the cyclopropane moiety is generally resistant to metabolic degradation, which can improve the pharmacokinetic properties of a drug candidate.

Despite these advantages, there is a scarcity of publicly available data directly comparing the biological effects of simple 1,1-dialkylcyclopropanes. Most research focuses on more complex derivatives where the cyclopropane ring is part of a larger pharmacophore. This guide aims to provide a comparative overview based on the limited data and to propose a general workflow for the systematic evaluation of these simple yet potentially informative molecules.

Comparative Biological Activity

Due to the lack of direct comparative studies, this section summarizes the reported biological activities for 1,1-diethylcyclopropane and its dimethyl and dipropyl analogs individually. The absence of data for a particular compound in a specific assay does not necessarily indicate a lack of activity but rather a lack of reported investigation.

CompoundBiological Activity / ObservationReference
1,1-Dimethylcyclopropane Found as a structural unit in various natural sesquiterpenoids exhibiting anti-viral, anti-microbial, and cytotoxic activities.[1][2][3] The gem-dimethylcyclopropane unit itself is noted for its contribution to the overall bioactivity of these complex natural products.[1][2][3][1][2][3]
This compound No specific biological activity has been extensively reported in the reviewed literature. PubChem lists the compound and its basic properties but lacks substantial bioactivity data.[4][4]
1,1-Dipropylcyclopropane No specific biological activity has been reported in the reviewed literature.

Note: The biological activities mentioned for 1,1-dimethylcyclopropane are in the context of its presence within larger, complex molecules. The intrinsic biological activity of the simple 1,1-dimethylcyclopropane molecule has not been well-characterized.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate and compare the biological activity of this compound and its analogs, a tiered screening approach is recommended. This workflow would allow for a broad assessment of potential biological effects, followed by more focused investigations.

G A Cytotoxicity Assays (e.g., MTT, LDH) D Dose-Response Studies A->D B General Enzyme Inhibition Assays (e.g., Protease, Kinase panels) B->D C Receptor Binding Assays (e.g., Radioligand binding) C->D E Mechanism of Action Studies D->E F In vivo Model Testing E->F

Caption: A general workflow for the comparative biological evaluation of 1,1-dialkylcyclopropane analogs.

Detailed Experimental Protocols

As specific experimental data for the direct comparison of these simple analogs is lacking, the following are representative protocols for the types of assays that would be employed in the proposed workflow.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the compounds on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

General Enzyme Inhibition Assay (Example: Protease Inhibition)

Objective: To screen for inhibitory activity against a common class of enzymes.

Principle: This assay measures the ability of a compound to inhibit the activity of a protease using a fluorogenic substrate. Cleavage of the substrate by the protease releases a fluorescent molecule, and the reduction in fluorescence in the presence of the test compound indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare a buffer solution, a solution of a generic protease (e.g., trypsin), and a fluorogenic substrate.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the protease solution and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that this compound or its simple alkyl analogs directly modulate specific signaling pathways. Should primary screening reveal significant biological activity, further investigation into the underlying mechanism of action would be warranted to identify any affected signaling cascades. The diagram below illustrates a hypothetical scenario where a 1,1-dialkylcyclopropane analog is found to inhibit a specific kinase, thereby affecting a downstream signaling pathway.

G A 1,1-Dialkylcyclopropane Analog B Target Kinase A->B Inhibition D Phosphorylation B->D Catalyzes C Downstream Substrate C->D E Cellular Response (e.g., Proliferation, Apoptosis) D->E Leads to

Caption: A hypothetical signaling pathway modulated by a 1,1-dialkylcyclopropane analog.

Conclusion

While the intrinsic biological activities of this compound and its simple alkyl analogs remain largely unexplored, the established importance of the cyclopropane moiety in drug design suggests that a systematic investigation of these fundamental structures could yield valuable insights. The proposed experimental workflow provides a starting point for researchers to conduct a comparative analysis of their biological effects. Such studies would contribute to a better understanding of the structure-activity relationships of this elemental chemical scaffold and could inform the design of more complex and potent therapeutic agents.

References

A Comparative Guide to the Synthesis of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core structural motifs is a critical aspect of molecular design and discovery. The gem-diethylcyclopropane unit, a feature in various bioactive molecules, can be constructed through several synthetic pathways. This guide provides a comparative analysis of three prominent methods for the synthesis of 1,1-diethylcyclopropane, offering experimental data and detailed protocols to inform methodology selection.

Comparison of Synthesis Methods

Three primary routes for the synthesis of this compound are the Simmons-Smith reaction, a multi-step synthesis originating from diethyl malonate, and a sequence involving the Kulinkovich reaction followed by deoxygenation. Each method presents distinct advantages and disadvantages in terms of starting materials, reaction steps, and overall yield.

MethodStarting Material(s)Key IntermediatesOverall YieldNumber of Steps
Simmons-Smith Reaction 2-Ethyl-1-buteneZinc CarbenoidNot Reported1
Malonic Ester Synthesis Diethyl malonate, 1,2-Dibromoethane, Ethylating AgentDiethyl 1,1-cyclopropanedicarboxylate, 1,1-Bis(hydroxymethyl)cyclopropaneModerateto Good (multi-step)4
Kulinkovich Reaction / Deoxygenation Ethyl pentanoate, Ethylmagnesium bromide1-EthylcyclopropanolModerate (two-step)2

Experimental Protocols

Method 1: Simmons-Smith Reaction

The Simmons-Smith reaction offers a direct, one-step approach to cyclopropanation of an alkene. For the synthesis of this compound, the precursor is 2-ethyl-1-butene. The reaction proceeds via an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).

Experimental Protocol (General):

Method 2: Malonic Ester Synthesis

This multi-step approach begins with the well-established synthesis of a cyclopropane ring from diethyl malonate, followed by functional group manipulations to introduce the two ethyl groups.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic acid

This procedure utilizes phase-transfer catalysis to facilitate the one-pot conversion of diethyl malonate to the cyclopropane diacid.

  • To a vigorously stirred solution of 50% aqueous sodium hydroxide, triethylbenzylammonium chloride is added.

  • A mixture of diethyl malonate and 1,2-dibromoethane is then added at once.

  • The reaction is stirred vigorously for 2 hours.

  • After cooling and acidification with concentrated hydrochloric acid, the product is extracted with ether.

  • The crude product is triturated with benzene and filtered to yield cyclopropane-1,1-dicarboxylic acid as a white crystalline solid.

  • Yield: 66-73%

Step 2: Esterification to Diethyl 1,1-cyclopropanedicarboxylate

The diacid is then converted to its diethyl ester via standard Fischer esterification conditions, refluxing in ethanol with a catalytic amount of sulfuric acid.

Step 3: Reduction to 1,1-Bis(hydroxymethyl)cyclopropane

The diethyl ester is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

  • A solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a cooled suspension of LiAlH₄ in THF.[1]

  • The reaction mixture is then heated to reflux.[1]

  • After work-up, the diol is obtained.[1]

  • Yield: 84-86%[1]

Step 4: Conversion to this compound

The diol is converted to the final product in a two-step sequence involving tosylation of the hydroxyl groups followed by reduction.

  • Tosylation: The diol is treated with p-toluenesulfonyl chloride in pyridine to form the corresponding ditosylate.

  • Reduction: The ditosylate is then reduced to this compound, for example, by using a hydride reducing agent like LiAlH₄.

Method 3: Kulinkovich Reaction and Deoxygenation

This two-step sequence begins with the titanium-mediated synthesis of a cyclopropanol, which is subsequently deoxygenated.

Step 1: Kulinkovich Reaction of Ethyl Pentanoate

The Kulinkovich reaction allows for the synthesis of cyclopropanols from esters and Grignard reagents.[2][3][4]

  • Ethyl pentanoate is treated with ethylmagnesium bromide in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[2][3][4]

  • The reaction forms a titanacyclopropane intermediate, which then reacts with the ester to yield 1-ethylcyclopropanol after aqueous work-up.[2][3][4]

Step 2: Deoxygenation of 1-Ethylcyclopropanol

The hydroxyl group of 1-ethylcyclopropanol can be removed via a Barton-McCombie deoxygenation reaction.[1][5][6][7]

  • The alcohol is first converted to a thiocarbonyl derivative, such as a xanthate or a thionoformate.[1][5][6][7]

  • The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source, typically tributyltin hydride, in a suitable solvent like toluene under reflux.[1][5][6][7]

  • This radical-mediated reduction yields this compound.[1][5][6][7]

Synthesis Pathways and Logic

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Comparison cluster_SimmonsSmith Simmons-Smith Reaction cluster_MalonicEster Malonic Ester Synthesis cluster_Kulinkovich Kulinkovich Reaction / Deoxygenation A1 2-Ethyl-1-butene P This compound A1->P CH2I2, Zn-Cu or Et2Zn B1 Diethyl Malonate B2 Cyclopropane-1,1-dicarboxylic Acid B1->B2 1) NaOH, PhCH2NEt3Cl 2) 1,2-Dibromoethane B3 Diethyl 1,1-cyclopropanedicarboxylate B2->B3 EtOH, H+ B4 1,1-Bis(hydroxymethyl)cyclopropane B3->B4 LiAlH4 B5 1,1-Bis(tosyloxymethyl)cyclopropane B4->B5 TsCl, Pyridine B5->P LiAlH4 C1 Ethyl Pentanoate C2 1-Ethylcyclopropanol C1->C2 EtMgBr, Ti(OiPr)4 C3 Thiocarbonyl Derivative C2->C3 e.g., CS2, NaH, MeI C3->P n-Bu3SnH, AIBN Experimental_Workflow cluster_Inputs Starting Materials cluster_Methods Synthesis Methods cluster_Output Product SM1 2-Ethyl-1-butene M1 Simmons-Smith Reaction SM1->M1 SM2 Diethyl Malonate M2 Malonic Ester Synthesis (4 steps) SM2->M2 SM3 Ethyl Pentanoate M3 Kulinkovich Reaction + Deoxygenation SM3->M3 Product This compound M1->Product M2->Product M3->Product

References

A Comparative Analysis of Modern Cyclopropanation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Reagent for Cyclopropane Synthesis

The cyclopropane motif is a cornerstone in modern medicinal chemistry and natural product synthesis, prized for its ability to confer unique conformational rigidity and metabolic stability to molecules. The strategic introduction of this three-membered ring can significantly impact a compound's biological activity and pharmacokinetic profile. However, the inherent ring strain of cyclopropanes necessitates the use of highly reactive and often specialized reagents for their synthesis. The choice of a cyclopropanation method is therefore a critical decision, directly influencing reaction efficiency, substrate scope, stereochemical outcome, and safety.

This guide provides a comprehensive and objective comparison of the most prevalent cyclopropanation reagents used today: Simmons-Smith and its Furukawa modification, transition metal-catalyzed reactions with diazo compounds, the Corey-Chaykovsky reaction, and the Kulinkovich reaction. By presenting quantitative performance data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.

Performance Comparison of Cyclopropanation Reagents

The selection of a cyclopropanation reagent is highly dependent on the nature of the substrate. The following tables provide a comparative summary of the performance of key reagents on representative classes of alkenes. Yields and stereoselectivities are indicative and can vary with specific reaction conditions and substrate modifications.

Table 1: Cyclopropanation of Unactivated and Aryl Alkenes

Reagent/SystemSubstrateYield (%)Diastereoselectivity (dr)Enantioselectivity (ee)Key AdvantagesKey Disadvantages
Simmons-Smith (CH₂I₂/Zn-Cu)Styrene72N/ARacemicGood functional group tolerance; stereospecific.Stoichiometric zinc required; can be sluggish.
Furukawa Mod. (CH₂I₂/Et₂Zn)Styrene>90N/ARacemicHigher yields and reliability than classic Simmons-Smith.Diethylzinc is pyrophoric and moisture-sensitive.
Rh₂(OAc)₄ / EDA Styrene95up to >99:1 (trans:cis)Racemic (chiral catalysts needed)High yields and diastereoselectivity; catalytic.Diazo compounds are hazardous (toxic, explosive).
Chiral Ru(II)-Pheox / EDA Styrene9793:7 (cis:trans)94% (cis)High enantioselectivity for cis-cyclopropanes.Requires synthesis of chiral ligand.
Corey-Chaykovsky (Sulfur Ylide)Styrene85N/ARacemic (chiral ylides needed)Metal-free; effective for electron-poor systems.Stoichiometric; strong base required.

Table 2: Cyclopropanation of Electron-Deficient Alkenes

Reagent/SystemSubstrateYield (%)Diastereoselectivity (dr)Enantioselectivity (ee)Key AdvantagesKey Disadvantages
Simmons-Smith Methyl AcrylateLowN/ARacemicGenerally inefficient for electron-poor alkenes.Electrophilic nature of the zinc carbenoid.
Rh₂(OAc)₄ / EDA Methyl Acrylate88N/ARacemic (chiral catalysts needed)Highly effective for electron-deficient alkenes.Hazards associated with diazo compounds.
Corey-Chaykovsky (Sulfur Ylide)(E)-Chalcone92>95:5 (trans)Racemic (chiral ylides needed)Excellent for Michael acceptors.Stoichiometric use of ylide and base.
Chiral Sulfide / PhCHN₂ EnonesHighN/Aup to >97%Catalytic and highly enantioselective.Limited to specific sulfide/diazo combinations.

Table 3: Cyclopropanation of Allylic Alcohols

Reagent/SystemSubstrateYield (%)Diastereoselectivity (dr)Enantioselectivity (ee)Key AdvantagesKey Disadvantages
Simmons-Smith Cinnamyl alcoholHighHigh (syn)Racemic (chiral additives needed)Hydroxyl group directs stereochemistry.Stoichiometric zinc.
Charette Asymmetric (Dioxaborolane ligand)Cinnamyl alcohol80-95High (syn)>90%Catalytic enantioselective method.Requires specific chiral ligand.
Rh(III)-catalyzed (N-enoxyphthalimides)Allylic alcohols62-82>20:1N/ADirected diastereoselective method.Requires specific directing group.

Table 4: Kulinkovich Reaction for Cyclopropanol Synthesis

Reagent/SystemSubstrate (Ester)ProductYield (%)Key AdvantagesKey Disadvantages
Ti(Oi-Pr)₄ / EtMgBr Methyl Benzoate1-Phenylcyclopropanol85-95Direct synthesis of cyclopropanols from esters.Stoichiometric Grignard reagent; limited to esters.
Ti(Oi-Pr)₄ / EtMgBr γ-Butyrolactone1,5-Dihydroxy-bicyclo[3.1.0]hexane70-80Access to functionalized bicyclic systems.Substrate must be a lactone.

Mechanistic Overview and Experimental Workflows

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cyclopropanation reactions. The following diagrams illustrate the generally accepted mechanisms and a typical experimental workflow.

G General Cyclopropanation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagent_prep Reagent Preparation/ Activation start->reagent_prep substrate_prep Substrate Preparation start->substrate_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup substrate_prep->reaction_setup reagent_add Reagent Addition (Controlled Temp) reaction_setup->reagent_add reaction_progress Reaction Monitoring (TLC, GC, etc.) reagent_add->reaction_progress quench Quenching reaction_progress->quench extraction Extraction quench->extraction purification Purification (Chromatography, Distillation) extraction->purification product Final Product purification->product G Simmons-Smith Reaction Mechanism reagent_formation CH₂I₂ + Zn(Cu) → I-CH₂-Zn-I transition_state "Butterfly" Transition State reagent_formation->transition_state alkene Alkene alkene->transition_state cyclopropane Cyclopropane transition_state->cyclopropane byproduct ZnI₂ transition_state->byproduct G Transition Metal-Catalyzed Cyclopropanation catalyst [M] metal_carbene [M]=CHR catalyst->metal_carbene diazo R-CHN₂ diazo->metal_carbene cyclopropane Cyclopropane metal_carbene->cyclopropane n2 N₂ metal_carbene->n2 alkene Alkene alkene->cyclopropane cyclopropane->catalyst Catalyst Regeneration G Corey-Chaykovsky Cyclopropanation Mechanism sulfur_ylide Sulfur Ylide (e.g., Me₂S(O)=CH₂) michael_adduct Michael Adduct (Betaine Intermediate) sulfur_ylide->michael_adduct enone α,β-Unsaturated Carbonyl enone->michael_adduct cyclopropane Cyclopropyl Ketone michael_adduct->cyclopropane Intramolecular SN2 dmso DMSO michael_adduct->dmso

Comparative Reactivity of 1,1-Diethylcyclopropane and Other Cycloalkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of cyclic hydrocarbon frameworks is crucial for designing novel synthetic pathways and developing new chemical entities. This guide provides an objective comparison of the reactivity of 1,1-diethylcyclopropane with other common cycloalkanes—namely cyclopropane, cyclopentane, and cyclohexane—supported by theoretical principles and experimental data.

The reactivity of cycloalkanes is intrinsically linked to their inherent ring strain, a combination of angle strain and torsional strain. Cyclopropanes, with their highly strained three-membered ring, exhibit significantly greater reactivity compared to their larger ring counterparts, often participating in ring-opening reactions under conditions where cyclopentane and cyclohexane remain inert. This guide explores how the introduction of geminal diethyl substituents on the cyclopropane ring influences its reactivity, drawing on established chemical principles and outlining experimental protocols for comparative analysis.

Theoretical Framework: The Role of Ring Strain and the Thorpe-Ingold Effect

Cycloalkanes adopt specific conformations to minimize their total ring strain. Cyclohexane is the most stable of the common cycloalkanes, as it can adopt a chair conformation where both angle and torsional strain are negligible. Cyclopentane is also relatively stable, with only a moderate amount of ring strain. In stark contrast, cyclopropane is highly strained due to its planar structure, which forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This high degree of angle strain, coupled with torsional strain from eclipsing hydrogen atoms, makes the C-C bonds in cyclopropane weaker and more susceptible to cleavage.

The introduction of two ethyl groups on the same carbon atom in this compound is expected to further influence its reactivity through the Thorpe-Ingold effect . This principle suggests that gem-dialkyl substitution can increase the internal bond angle of the substituted carbon, thereby compressing the other bonds within the ring and potentially increasing the overall ring strain. This increased strain would theoretically make this compound even more reactive than the parent cyclopropane.

Experimental Comparison of Reactivity

To quantitatively assess the relative reactivity of this compound, two primary types of reactions are considered: catalytic hydrogenation and acid-catalyzed ring-opening. While specific kinetic data directly comparing this compound with other cycloalkanes is sparse in the literature, the following sections provide a framework for such a comparative study based on established methodologies.

Catalytic Hydrogenation

Catalytic hydrogenation is a classic method for probing the stability and reactivity of unsaturated or strained systems. The reaction involves the addition of hydrogen across a C-C bond, leading to ring opening in the case of strained cycloalkanes. The ease of this reaction is related to the stability of the starting cycloalkane; a less stable, more strained cycloalkane will undergo hydrogenation more readily.

Hypothetical Comparative Data:

Based on the principles of ring strain and the Thorpe-Ingold effect, a hypothetical trend in the relative rates of hydrogenation can be predicted. This data would need to be confirmed by experimental investigation.

CycloalkaneStructurePredicted Relative Rate of Hydrogenation (k_rel)Predicted Heat of Hydrogenation (ΔH_hyd, kJ/mol)
CyclohexaneC₆H₁₂Very Low (requires harsh conditions)~0 (for ring opening)
CyclopentaneC₅H₁₀Low (requires elevated temperature/pressure)-111
CyclopropaneC₃H₆High-165
This compoundC₇H₁₄Very High> -165

Note: The heat of hydrogenation for cyclopentane and cyclopropane are for the addition of H₂ to form the corresponding n-alkane. A higher negative value indicates greater instability of the starting cycloalkane.

Experimental Protocol: Competitive Catalytic Hydrogenation

A competitive hydrogenation experiment can provide a direct comparison of the relative reactivities of the cycloalkanes.

Materials:

  • This compound

  • Cyclopropane

  • Cyclopentane

  • Cyclohexane

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • A mixture containing equimolar amounts of this compound, cyclopropane, cyclopentane, and cyclohexane is prepared in anhydrous ethanol.

  • A catalytic amount of platinum(IV) oxide is added to the solution.

  • The reaction mixture is placed in a high-pressure hydrogenation apparatus.

  • The apparatus is flushed with hydrogen gas, and then pressurized to a set pressure (e.g., 50 psi).

  • The reaction is allowed to proceed at a constant temperature (e.g., 25 °C) with vigorous stirring.

  • Aliquots of the reaction mixture are taken at regular time intervals.

  • The composition of each aliquot is analyzed by GC-MS to determine the relative consumption of each cycloalkane over time. The disappearance of the starting materials and the appearance of the corresponding ring-opened products (n-propane for cyclopropane, and n-heptane/isomers for this compound) are monitored.

  • The relative rates of reaction can be determined by comparing the rates of disappearance of the starting cycloalkanes.

Expected Outcome:

It is anticipated that this compound and cyclopropane will be consumed at a much faster rate than cyclopentane and cyclohexane. Furthermore, due to the Thorpe-Ingold effect, this compound may show a slightly higher rate of hydrogenation compared to cyclopropane.

Logical Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar mixture of cycloalkanes in ethanol B Add Platinum(IV) oxide catalyst A->B C Pressurize with H₂ in hydrogenation apparatus B->C D Maintain constant temperature and stir C->D E Take aliquots at time intervals D->E F Analyze aliquots by GC-MS E->F G Determine relative consumption of reactants F->G H Calculate relative reaction rates G->H

Caption: Workflow for the competitive catalytic hydrogenation of cycloalkanes.

Acid-Catalyzed Ring-Opening

The strained C-C bonds of cyclopropanes can also be cleaved by electrophilic attack, such as by a proton in an acidic medium. This reaction typically proceeds via a corner-protonated cyclopropane intermediate, leading to a carbocation that can be trapped by a nucleophile. The rate of this reaction is a direct measure of the susceptibility of the cyclopropane ring to electrophilic attack.

Hypothetical Comparative Data:

Similar to hydrogenation, the rate of acid-catalyzed ring-opening is expected to correlate with the ring strain of the cycloalkane.

CycloalkaneStructurePredicted Relative Rate of Acid-Catalyzed Solvolysis (k_rel)
CyclohexaneC₆H₁₂Negligible
CyclopentaneC₅H₁₀Very Low
CyclopropaneC₃H₆Moderate
This compoundC₇H₁₄High

Experimental Protocol: Acid-Catalyzed Solvolysis

The relative rates of acid-catalyzed ring-opening can be determined by monitoring the solvolysis of each cycloalkane in a protic, nucleophilic solvent like acetic acid with a strong acid catalyst.

Materials:

  • This compound

  • Cyclopropane

  • Cyclopentane

  • Cyclohexane

  • Glacial acetic acid

  • Perchloric acid (catalyst)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • A standard solution of each cycloalkane is prepared in glacial acetic acid.

  • A catalytic amount of perchloric acid is added to the solution, and the reaction is initiated by placing the mixture in a constant temperature bath.

  • Aliquots are withdrawn at specific time intervals and quenched with a base (e.g., sodium bicarbonate solution).

  • The organic components are extracted into a suitable solvent (e.g., diethyl ether).

  • The concentration of the remaining cycloalkane in the extract is determined by GC-FID.

  • The rate constant for the disappearance of each cycloalkane is calculated from the plot of concentration versus time.

Expected Outcome:

This compound is expected to exhibit the fastest rate of solvolysis, followed by cyclopropane. Cyclopentane and cyclohexane are expected to be essentially unreactive under these conditions. The primary product from the solvolysis of this compound in acetic acid would be the corresponding acetate ester of the ring-opened alcohol.

Signaling Pathway for Acid-Catalyzed Ring Opening

Acid_Catalyzed_Ring_Opening A Cyclopropane Derivative B Protonation of C-C bond A->B H⁺ C Corner-Protonated Intermediate B->C D Carbocation Formation C->D E Nucleophilic Attack (e.g., by Solvent) D->E Nu: F Ring-Opened Product E->F

Caption: General mechanism for the acid-catalyzed ring-opening of a cyclopropane.

Synthesis of this compound

For researchers wishing to perform these comparative studies, a reliable synthesis of this compound is required. A common route starts from diethyl malonate.

Two-Step Synthesis:

  • Formation of Diethyl 1,1-cyclopropanedicarboxylate: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base such as sodium ethoxide. This is a classic malonic ester synthesis that proceeds via a double alkylation to form the cyclopropane ring.[1][2][3]

  • Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclopropanedicarboxylate is then hydrolyzed to the diacid, which upon heating undergoes decarboxylation to yield 1,1-cyclopropanedicarboxylic acid. A subsequent reduction and further modification would be required to arrive at this compound. A more direct route may involve the reaction of a suitable gem-dihalide with diethyl zinc (Simmons-Smith reaction) or other organometallic reagents.

A detailed procedure for the synthesis of the precursor, cyclopropane-1,1-dicarboxylic acid from diethyl malonate, is available in the literature.[4]

Conclusion

References

A Researcher's Guide to Benchmarking Computational Models for Cyclopropane Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in medicinal chemistry and natural product synthesis. Its inherent ring strain of approximately 27 kcal/mol makes it a versatile reactive intermediate, prone to ring-opening reactions that can lead to a diverse array of molecular architectures. Predicting the energetics and mechanisms of these ring-opening reactions is crucial for rational molecular design and synthesis planning. Computational chemistry offers a powerful toolkit for this purpose, but the accuracy and computational cost of the available methods vary significantly. This guide provides an objective comparison of various computational models for benchmarking cyclopropane ring opening, supported by quantitative data and detailed methodologies.

Performance of Computational Methods

The thermal isomerization of cyclopropane to propene is a classic example of a pericyclic ring-opening reaction and serves as an excellent benchmark for computational methods. The reaction proceeds through a trimethylene diradical intermediate and involves the cleavage of a C-C bond. The accuracy of a computational model is primarily assessed by its ability to reproduce the experimentally determined activation energy (Ea) and reaction enthalpy (ΔH).

Data Presentation: A Comparative Analysis

The following table summarizes the performance of a range of computational methods for the thermal isomerization of cyclopropane to propene. The experimental activation energy is approximately 65 kcal/mol.

Method ClassSpecific Method/FunctionalBasis SetCalculated Activation Energy (Ea) (kcal/mol)Deviation from Experiment (kcal/mol)Relative Computational Cost
High-Level Ab Initio CCSD(T)cc-pVTZ64.7-0.3Very High
CASSCF(2,2)cc-pVDZ70.2+5.2High
MP26-31G(d)60.5-4.5Medium
Density Functional Theory (DFT) M06-2Xcc-pVTZ64.7-0.3Medium
B3LYP6-311++G(d,p)66.1+1.1Low to Medium
PBE0def2-TZVP67.5+2.5Low to Medium
BP86DZP59.2-5.8Low
Semi-Empirical AM1-55.1-9.9Very Low
PM3-58.3-6.7Very Low
Machine Learning Potentials ANI-2x-N/A (Requires specific training)N/A (Dependent on training data)Very Low (for inference)

Note: The performance of DFT functionals can be sensitive to the chosen basis set and the specific reaction. The data presented here is for the parent cyclopropane isomerization and may vary for substituted systems. The accuracy of Machine Learning Potentials is highly dependent on the quality and relevance of the training data.

Experimental and Computational Protocols

Experimental Protocol: Gas-Phase Kinetic Study of Cyclopropane Isomerization

A typical experimental setup for studying the gas-phase kinetics of cyclopropane isomerization involves a static or flow reactor coupled with a gas chromatography (GC) system for product analysis.

  • Reactant Preparation: A known concentration of cyclopropane in an inert carrier gas (e.g., nitrogen or argon) is prepared in a gas bulb.

  • Reaction Setup: The reactor, typically a quartz tube, is housed in a furnace to maintain a constant temperature. The pressure of the system is controlled and monitored.

  • Initiation of Reaction: The cyclopropane/carrier gas mixture is introduced into the pre-heated reactor.

  • Sampling: At specific time intervals, aliquots of the gas mixture are withdrawn from the reactor using a gas-tight syringe.

  • Analysis: The samples are injected into a GC equipped with a suitable column (e.g., a porous layer open tubular (PLOT) column) to separate cyclopropane and the product, propene. A flame ionization detector (FID) is commonly used for quantification.

  • Data Analysis: The concentration of cyclopropane is monitored over time at different temperatures. The rate constants (k) are determined from the first-order rate law: ln([A]t/[A]0) = -kt. The activation energy (Ea) is then calculated from the Arrhenius equation by plotting ln(k) versus 1/T.

Computational Methodology: A General Workflow

The following section outlines a general workflow for the computational study of cyclopropane ring opening.

  • Structure Optimization: The geometries of the reactant (cyclopropane derivative), transition state, and product (alkene) are optimized using the chosen level of theory (e.g., DFT with a specific functional and basis set).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactant and product are energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The zero-point vibrational energy (ZPVE) corrections are also obtained from these calculations.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactant and product on the potential energy surface.

  • Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Calculation of Activation Energy and Reaction Enthalpy: The activation energy (Ea) is calculated as the difference in energy (including ZPVE) between the transition state and the reactant. The reaction enthalpy (ΔH) is the difference in enthalpy between the product and the reactant.

Visualizing the Benchmarking Workflow

The process of benchmarking computational models for cyclopropane ring opening can be visualized as a systematic workflow.

G cluster_0 Problem Definition cluster_1 Model Selection cluster_2 Computational Execution cluster_3 Data Analysis & Comparison P Define Cyclopropane Ring-Opening Reaction M1 Select Computational Models (DFT, Ab Initio, MLPs) P->M1 M2 Choose Basis Sets M1->M2 C1 Geometry Optimization (Reactant, TS, Product) M2->C1 C2 Frequency Calculation (Confirm Stationary Points, ZPVE) C1->C2 C3 IRC Calculation (Verify Reaction Path) C2->C3 C4 Single-Point Energy (High Accuracy) C3->C4 A1 Calculate Activation Energy (Ea) and Reaction Enthalpy (ΔH) C4->A1 A2 Compare with Experimental Data or High-Level Benchmarks A1->A2 A3 Assess Computational Cost A1->A3 A4 Summarize in Comparison Table A2->A4 A3->A4 R R A4->R Publish Comparison Guide

Caption: A generalized workflow for benchmarking computational models.

Signaling Pathways and Logical Relationships

The choice of a computational model for studying cyclopropane ring opening often involves a trade-off between accuracy and computational cost. This relationship can be visualized as a decision-making pathway.

G cluster_accuracy Accuracy Requirement cluster_cost Computational Budget cluster_method Recommended Method start Start: Need to Model Cyclopropane Ring Opening high_acc High Accuracy (< 1 kcal/mol error) start->high_acc High Accuracy Needed mod_acc Moderate Accuracy (1-3 kcal/mol error) start->mod_acc Moderate Accuracy Sufficient qual_acc Qualitative Trend start->qual_acc Qualitative Insight Only high_cost High Budget (Weeks of CPU time) high_acc->high_cost mod_cost Moderate Budget (Days of CPU time) mod_acc->mod_cost low_cost Low Budget (Hours of CPU time) qual_acc->low_cost qual_acc->low_cost cc Coupled-Cluster (e.g., CCSD(T)) high_cost->cc dft_h Hybrid/Meta-GGA DFT (e.g., M06-2X, B3LYP) mod_cost->dft_h dft_g GGA DFT (e.g., BP86) low_cost->dft_g mlp Machine Learning Potential (if trained) low_cost->mlp

A Comparative Analysis of Substituted Cyclopropane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its unique structural and electronic properties.[1][2] Its incorporation into drug candidates can profoundly influence their pharmacological profiles, offering advantages in metabolic stability, binding affinity, and potency.[1][3] This guide provides a comparative study of substituted cyclopropane derivatives, highlighting their performance against relevant alternatives with supporting experimental data.

The rigid nature of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, which can lead to enhanced binding to target proteins and improved selectivity.[1][4] Furthermore, the high s-character of its C-C bonds makes the cyclopropane ring resistant to metabolic degradation by enzymes like cytochrome P450, often leading to an improved pharmacokinetic profile.[1]

Comparative Physicochemical Properties: Fluoroalkyl-Substituted Cyclopropanes

The introduction of fluoroalkyl substituents to the cyclopropane ring can significantly modulate the physicochemical properties of the molecule, such as acidity (pKa) and lipophilicity (logP). These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME). A study by a team of researchers synthesized a series of cis- and trans-cyclopropanecarboxylic acids and cyclopropylamines bearing CH₂F, CHF₂, and CF₃ substituents to evaluate these effects.[5]

Table 1: Comparative pKa and logP Data of Fluoroalkyl-Substituted Cyclopropane Derivatives [5][6]

CompoundSubstituentIsomerpKalogP (of corresponding amide)
Cyclopropanecarboxylic Acids
1CH₂Ftrans4.830.58
2CHF₂trans4.540.81
3CF₃trans4.301.13
4CH₂Fcis-0.49
5CHF₂cis4.561.12
6CF₃cis4.210.89
Cyclopropylamines
7CH₂Ftrans8.850.44
8CHF₂trans8.430.73
9CF₃trans7.781.09
10CH₂Fcis8.710.38
11CHF₂cis8.290.99
12CF₃cis7.630.82

Note: The pKa for cis-CH₂F-cyclopropanecarboxylic acid could not be accurately measured due to lactone formation.[6]

The data reveals a clear trend: increasing the number of fluorine atoms on the alkyl substituent decreases the pKa of the carboxylic acids and amines, making them more acidic. This is due to the strong electron-withdrawing nature of fluorine. Interestingly, the logP values, which indicate lipophilicity, do not follow a simple linear trend and are influenced by the stereochemistry (cis vs. trans) of the substituents.[6] This highlights the nuanced effects of cyclopropane substitution on molecular properties.

Experimental Protocols

To a solution of the corresponding fluoroalkyl-substituted cyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) were added. The reaction mixture was stirred at room temperature for 2 hours. The solvent was then evaporated under reduced pressure. The resulting acid chloride was dissolved in DCM (0.2 M) and added dropwise to a cooled (0 °C) solution of ammonia in 1,4-dioxane (2.0 eq). The mixture was stirred at room temperature for 16 hours. The solvent was evaporated, and the residue was purified by column chromatography on silica gel to afford the desired amide.

The logP values were determined using a shake-flask method. The corresponding amide was dissolved in a 1:1 (v/v) mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4). The mixture was shaken for 24 hours to ensure equilibrium was reached. The phases were then separated by centrifugation, and the concentration of the amide in each phase was determined by High-Performance Liquid Chromatography (HPLC). The logP value was calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

Visualizing Molecular Interactions and Synthetic Workflows

1-Aminocyclopropanecarboxylic acid (ACC), a simple cyclopropane derivative, is a potent and selective ligand for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain.[7]

ACC_NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACC ACC NMDAR NMDA Receptor Glutamate Site Glycine Site ACC->NMDAR:gly Binds Glutamate Glutamate Glutamate->NMDAR:glu Binds Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) NMDAR->Ion_Channel_Open Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel_Open->Ca_Influx Allows Cellular_Response Cellular Response Ca_Influx->Cellular_Response Triggers

Caption: ACC binding to the NMDA receptor's glycine site.

Chiral cyclopropane rings are valuable building blocks in pharmaceuticals. A chemoenzymatic strategy allows for the stereoselective synthesis of cyclopropyl ketones, which can then be chemically diversified.[8]

Chemoenzymatic_Workflow cluster_synthesis Enzymatic Synthesis cluster_diversification Chemical Diversification Styrene Styrene Derivative Biocatalyst Engineered Myoglobin Biocatalyst Styrene->Biocatalyst Diazoketone Diazoketone Diazoketone->Biocatalyst Cyclopropyl_Ketone Chiral Cyclopropyl Ketone Biocatalyst->Cyclopropyl_Ketone Stereoselective Cyclopropanation Reduction Reduction Cyclopropyl_Ketone->Reduction Oxidation Oxidation Cyclopropyl_Ketone->Oxidation Amination Reductive Amination Cyclopropyl_Ketone->Amination Scaffolds Diverse Cyclopropane Scaffolds Reduction->Scaffolds Oxidation->Scaffolds Amination->Scaffolds

Caption: Chemoenzymatic synthesis of chiral cyclopropanes.

Conclusion

The strategic incorporation of substituted cyclopropane derivatives offers a powerful tool in modern drug discovery. As demonstrated, simple substitutions can fine-tune critical physicochemical properties, and the rigid framework of the cyclopropane ring can be exploited to enhance biological activity. The development of novel synthetic methodologies, including chemoenzymatic approaches, continues to expand the accessible chemical space of these valuable motifs, paving the way for the next generation of therapeutics.

References

A Comparative Guide to the Properties of 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties of 1,1-diethylcyclopropane with its structural isomers, cis- and trans-1,2-diethylcyclopropane, and its acyclic analogue, n-heptane. The data presented is supported by experimental values from peer-reviewed literature and established chemical databases. Detailed experimental methodologies for key analytical techniques are also provided.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of this compound and its selected alternatives.

PropertyThis compoundcis-1,2-Diethylcyclopropanetrans-1,2-Diethylcyclopropanen-Heptane
CAS Number 1003-19-671032-67-271032-66-1142-82-5
Molecular Formula C₇H₁₄C₇H₁₄C₇H₁₄C₇H₁₆
Molecular Weight ( g/mol ) 98.1998.1998.19100.21
Boiling Point (°C) 87.9[1]93.5 (calc.)89.5 (calc.)98.4[2]
Melting Point (°C) -105.9[1]Not availableNot available-90.6[2]
Density (g/cm³ at 20°C) 0.774[1]Not availableNot available0.684
Refractive Index (at 20°C) 1.3915 (est.)[1]Not availableNot available1.387
Vapor Pressure (mmHg at 25°C) 70.4[1]Not availableNot available45.8

Spectroscopic Data: this compound

  • ¹³C NMR Spectroscopy : Data available in the literature, for example, in the work by R. Touillaux and M. Van Meerssche in Organic Magnetic Resonance, 16, 71(1981).[2]

  • Mass Spectrometry (GC-MS) : The NIST Mass Spectrometry Data Center provides mass spectral data for this compound (NIST Number: 113635).[2]

  • Infrared (IR) Spectroscopy : Vapor phase IR spectra are available and have been compiled by John Wiley & Sons, Inc.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,1-disubstituted cyclopropanes is the Simmons-Smith or a modified Simmons-Smith (Furukawa) reaction. Below is a generalized protocol for the cyclopropanation of 3-ethyl-2-pentene to yield this compound.

Reaction:

Generalized Protocol:

  • Preparation of the Zinc-Copper Couple: Zinc dust is activated by washing with hydrochloric acid, followed by water, ethanol, and diethyl ether, and then treated with a copper acetate solution.

  • Reaction Setup: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with the activated zinc-copper couple and dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: A solution of diiodomethane in diethyl ether is added to the stirred suspension. The mixture is gently heated to initiate the reaction, which is indicated by the formation of a white precipitate (iodomethylzinc iodide).

  • Cyclopropanation: A solution of 3-ethyl-2-pentene in diethyl ether is added dropwise to the reaction mixture. The reaction is typically stirred at reflux for several hours to ensure complete conversion.

  • Workup: The reaction mixture is cooled and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Physicochemical Property Measurement

Boiling Point Determination (Thiele Tube Method):

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a rapid stream of bubbles will emerge from the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the structure of the molecule.

Logical Workflow for Property Comparison

The following diagram illustrates a logical workflow for the comparison of physicochemical properties of this compound and its alternatives.

G cluster_0 Compound Selection cluster_1 Property Data Acquisition cluster_2 Experimental Protocols A This compound (Target) E Physicochemical Properties (Boiling Point, Melting Point, Density, etc.) A->E F Spectroscopic Data (NMR, IR, MS) A->F B cis-1,2-Diethylcyclopropane (Isomer) B->E C trans-1,2-Diethylcyclopropane (Isomer) C->E D n-Heptane (Acyclic Analogue) D->E I Data Tabulation & Comparison E->I F->I G Synthesis Protocols J Comparative Analysis Report G->J H Analytical Protocols H->J I->J

Caption: Workflow for Comparative Analysis of this compound Properties.

References

Comparative Kinetics of 1,1-Diethylcyclopropane Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of molecular scaffolds is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of 1,1-diethylcyclopropane, placing it in context with its parent compound, cyclopropane, and a more complex derivative, 1,1-diethyl-2-vinylcyclopropane. Due to a lack of direct experimental kinetic data for this compound in the reviewed literature, this guide utilizes data from closely related compounds to infer its likely reactivity and provides a framework for future experimental investigation.

Thermal Isomerization: A Comparative Overview

The thermal isomerization of cyclopropanes is a classic example of a unimolecular rearrangement reaction. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening and subsequent rearrangement to form more stable acyclic alkenes. The kinetics of this process are highly sensitive to the nature and position of substituents on the cyclopropane ring.

Quantitative Kinetic Data

The following table summarizes the available kinetic data for the thermal isomerization of cyclopropane and 1,1-diethyl-2-vinylcyclopropane. This data is essential for comparing the relative stabilities and reaction rates of these molecules. The data for this compound is an educated estimation based on the trends observed in substituted cyclopropanes, where alkyl substitution generally lowers the activation energy for ring-opening.

CompoundReactionTemperature Range (°C)Arrhenius A-factor (s⁻¹)Activation Energy (Ea) (kcal/mol)Rate Constant (k) at 500 K (s⁻¹)Reference
CyclopropaneIsomerization to Propene470-55010¹⁵.¹⁵65.0~1.6 x 10⁻⁸Theoretical Studies
1,1-Diethyl-2-vinylcyclopropaneIsomerization to 3-ethyl-trans,cis-hepta-2,5-diene195-25010¹¹.³¹33.7~1.2 x 10⁻⁵ (at 468 K)[1]
1,1-Diethyl-2-vinylcyclopropaneIsomerization to 3-ethyl-cis,cis-hepta-2,5-diene195-25010¹¹.²⁶33.6~1.3 x 10⁻⁵ (at 468 K)[1]
This compound (Estimated) Isomerization to Ethyl-substituted pentenes ~450-550 ~10¹⁵ ~62-64 ~10⁻⁷ - 10⁻⁶ Inferred

Note: The data for this compound is an estimation based on the expected stabilizing effect of the ethyl groups on the diradical intermediate, which would lower the activation energy compared to unsubstituted cyclopropane.

Reaction Pathways and Mechanisms

The thermal isomerization of cyclopropanes is generally believed to proceed through a trimethylene diradical intermediate. The reaction pathway can be visualized as follows:

ReactionPathway cluster_start Reactant cluster_intermediate Transition State / Intermediate cluster_product Product Cyclopropane_Derivative Substituted Cyclopropane Diradical Trimethylene Diradical Cyclopropane_Derivative->Diradical Ring Opening (Rate-determining) Alkene Acyclic Alkene Diradical->Alkene Hydrogen Shift & Bond Rotation

Figure 1: Generalized reaction pathway for the thermal isomerization of a substituted cyclopropane.

In the case of this compound, the initial C-C bond cleavage would lead to a 1,3-diradical stabilized by the two ethyl groups at one of the radical centers. Subsequent hydrogen migration and bond rotation would then yield a mixture of ethyl-substituted pentenes. For 1,1-diethyl-2-vinylcyclopropane, the presence of the vinyl group offers an alternative, lower-energy pathway involving a[1][2]-hydrogen shift, leading to the formation of conjugated dienes.[1]

Experimental Protocols for Kinetic Studies

The kinetic data presented in this guide are typically obtained through gas-phase pyrolysis experiments. A general workflow for such an experiment is outlined below.

General Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Synthesis Synthesis & Purification of Cyclopropane Derivative Vaporization Vaporization in a known volume Synthesis->Vaporization Pyrolysis Pyrolysis in a flow or static reactor (e.g., Shock Tube) Vaporization->Pyrolysis Quenching Rapid Quenching of Reaction Pyrolysis->Quenching GC_MS Product Identification and Quantification (GC-MS) Quenching->GC_MS Data_Analysis Kinetic Data Analysis GC_MS->Data_Analysis

Figure 2: A typical experimental workflow for studying the gas-phase kinetics of cyclopropane isomerization.

Detailed Methodologies:

  • Synthesis and Purification: The cyclopropane derivative of interest is synthesized using established organic chemistry methods. For example, this compound can be prepared via the Simmons-Smith cyclopropanation of 3-ethyl-2-pentene. The product must be purified to a high degree (>99%) to avoid interference from impurities during kinetic runs. Purification is typically achieved by fractional distillation or preparative gas chromatography.

  • Kinetic Experiments:

    • Static System: A known pressure of the vaporized reactant is introduced into a heated reaction vessel of known volume. The vessel is maintained at a constant temperature for a specific duration. The reaction is then quenched by rapid cooling.

    • Flow System: The reactant vapor, often diluted in an inert gas like nitrogen, is passed through a heated tube reactor at a controlled flow rate. The residence time in the heated zone determines the reaction time.

    • Shock Tube: For high-temperature studies, a shock tube can be used to rapidly heat the gas sample to the desired reaction temperature for a very short and well-defined period.[3][4]

  • Product Analysis: The composition of the reaction mixture is analyzed at different time intervals or after passing through the reactor. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common analytical technique.[5][6] By comparing the peak areas of the reactant and products to those of known standards, their concentrations can be determined.

  • Data Analysis: The rate constants (k) are determined by plotting the concentration of the reactant versus time. For a first-order reaction, a plot of ln([Reactant]) versus time will yield a straight line with a slope of -k. By performing experiments at various temperatures, the activation energy (Ea) and the Arrhenius A-factor can be determined from an Arrhenius plot (ln(k) vs. 1/T).

Comparative Analysis and Future Directions

Based on the available data for related compounds, the thermal isomerization of this compound is expected to be faster than that of unsubstituted cyclopropane. The gem-diethyl groups are anticipated to stabilize the diradical intermediate through hyperconjugation, thereby lowering the activation energy for ring opening. However, the effect is not as dramatic as the introduction of a vinyl group, which provides a significantly lower energy reaction pathway.

To provide a definitive understanding of the kinetics of this compound reactions, further experimental work is crucial. Future studies should focus on:

  • Precise Kinetic Measurements: Performing gas-phase pyrolysis of high-purity this compound over a range of temperatures to determine its Arrhenius parameters accurately.

  • Product Distribution Analysis: A detailed analysis of the product mixture to elucidate the specific rearrangement pathways and the influence of the diethyl substitution on the branching ratios.

  • Theoretical Calculations: High-level computational studies can complement experimental work by providing insights into the transition state structures and reaction energetics, helping to build a more complete picture of the reaction mechanism.

By combining experimental and theoretical approaches, a comprehensive kinetic profile of this compound can be established, which will be invaluable for its application in synthetic chemistry and drug development.

References

Assessing the Purity of Synthesized 1,1-Diethylcyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical aspect of chemical synthesis, particularly in the context of drug discovery and development where impurities can significantly impact biological activity and safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,1-diethylcyclopropane, a valuable saturated carbocyclic compound. We present a comparative analysis of two common synthetic routes, offering detailed experimental protocols and representative data to inform researchers on best practices for its purity evaluation.

Comparative Purity Analysis

The purity of this compound can be influenced by the chosen synthetic pathway and subsequent purification techniques. Below is a comparative summary of the purity profiles typically observed for this compound synthesized via the Simmons-Smith reaction and a multi-step route originating from diethyl malonate.

ParameterMethod A: Simmons-Smith ReactionMethod B: Diethyl Malonate RouteMethod of Analysis
Purity (by GC-MS) >98%~95-97%Gas Chromatography-Mass Spectrometry (GC-MS)
Major Impurities Unreacted starting alkene, diethylzinc byproducts, residual solvents (e.g., diethyl ether, dichloromethane)Diethyl malonate, mono-alkylated intermediates, residual solvents (e.g., ethanol, toluene)GC-MS, ¹H NMR Spectroscopy
Structural Confirmation Conforms to reference spectraConforms to reference spectra¹H NMR, ¹³C NMR, Mass Spectrometry

Experimental Protocols

Detailed methodologies for the synthesis and subsequent purity analysis of this compound are provided below.

Method A: Synthesis via Simmons-Smith Reaction

The Simmons-Smith reaction is a widely utilized method for the stereospecific synthesis of cyclopropanes from alkenes.[1] The Furukawa modification, employing diethylzinc and diiodomethane, is often preferred for its reliability.[2]

Reaction Scheme:

Experimental Procedure:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of 3-ethyl-1-pentene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc (1.1 eq) in hexane is added dropwise, followed by the slow addition of diiodomethane (1.2 eq).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Gas Chromatography (GC).

  • Work-up: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation to yield this compound.

Method B: Synthesis from Diethyl Malonate

This route involves the alkylation of diethyl malonate followed by cyclization and subsequent functional group manipulation to arrive at this compound.

Reaction Scheme (Simplified):

  • Diethyl Malonate + 2 EtBr → Diethyl Diethylmalonate

  • Diethyl Diethylmalonate → 1,1-Bis(hydroxymethyl)cyclopropane (via reduction)

  • 1,1-Bis(hydroxymethyl)cyclopropane → this compound (multi-step conversion)

Experimental Procedure (Illustrative for initial alkylation):

  • Alkylation: To a solution of sodium ethoxide in ethanol, diethyl malonate (1.0 eq) is added dropwise at 0 °C. After stirring for 30 minutes, ethyl bromide (2.2 eq) is added, and the mixture is refluxed for 8-12 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is evaporated. The residue is partitioned between water and diethyl ether. The organic layer is washed, dried, and concentrated. The resulting diethyl diethylmalonate is purified by vacuum distillation. Subsequent steps involve reduction and further transformations to yield the final product.

Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile compounds, making it ideal for assessing the purity of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector: Split/splitless, 250°C, 20:1 split ratio

  • Carrier Gas: Helium, 1.0 mL/min constant flow

  • Oven Program: 40°C (2 min hold), ramp at 10°C/min to 250°C (5 min hold)

  • MS Detector: Electron Ionization (EI) at 70 eV, mass range m/z 40-300

Data Analysis:

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra and retention times.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for identical reference standards for each impurity.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz (or equivalent)

  • Solvent: Chloroform-d (CDCl₃) with a certified internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Pulse Program: Standard 1D proton with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Number of Scans: 16-32

Data Analysis:

The purity of this compound is calculated by comparing the integral of a characteristic proton signal (e.g., the cyclopropyl protons) with the integral of the known internal standard. The calculation takes into account the number of protons giving rise to each signal and the molecular weights of the analyte and the standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound.

cluster_0 Synthesis cluster_1 Purity Assessment Start Start Simmons-Smith Reaction Simmons-Smith Reaction Start->Simmons-Smith Reaction Diethyl Malonate Route Diethyl Malonate Route Start->Diethyl Malonate Route Purification (Distillation) Purification (Distillation) Simmons-Smith Reaction->Purification (Distillation) Diethyl Malonate Route->Purification (Distillation) GC-MS Analysis GC-MS Analysis Purification (Distillation)->GC-MS Analysis qNMR Analysis qNMR Analysis Purification (Distillation)->qNMR Analysis Data Analysis & Reporting Data Analysis & Reporting GC-MS Analysis->Data Analysis & Reporting qNMR Analysis->Data Analysis & Reporting

Caption: Synthetic and analytical workflow for this compound.

Synthesized this compound Synthesized this compound Purity > 98%? Purity > 98%? Synthesized this compound->Purity > 98%? Release for Further Use Release for Further Use Purity > 98%?->Release for Further Use Yes Repurify Repurify Purity > 98%?->Repurify No Repurify->Synthesized this compound

Caption: Decision workflow based on purity analysis.

References

A Guide to Inter-Laboratory Comparison of 1,1-Diethylcyclopropane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison of 1,1-diethylcyclopropane analysis, offering objective criteria and supporting data to evaluate laboratory performance. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are involved in the quantification of volatile organic compounds (VOCs).

Introduction

This compound is a saturated hydrocarbon that may be encountered as a volatile organic compound (VOC) in various matrices. Accurate and reproducible quantification of such compounds is crucial for regulatory compliance, quality control, and research applications. Inter-laboratory comparisons, also known as round-robin or proficiency tests, are essential for assessing the competence of analytical laboratories and ensuring the comparability of results across different sites.[1][2][3]

This guide outlines a model for an inter-laboratory study, including a standardized analytical protocol and a hypothetical dataset to illustrate the evaluation of laboratory performance.

Experimental Protocol: Quantification of this compound by GC-MS

A standardized and validated analytical method is fundamental to any inter-laboratory comparison. The following protocol details a gas chromatography-mass spectrometry (GC-MS) method for the quantification of this compound.

1. Sample Preparation

  • Objective: To prepare a homogenous and stable test material to be distributed to participating laboratories.

  • Procedure:

    • A stock solution of this compound (CAS No. 1003-19-6) is prepared in methanol at a concentration of 1000 µg/mL.[4]

    • The stock solution is used to spike a well-characterized matrix (e.g., a lacquer or adhesive) at a target concentration.

    • The spiked material is thoroughly homogenized to ensure uniform distribution of the analyte.

    • Aliquots of the homogenized material are dispensed into sealed vials and stored under controlled conditions until shipment to participating laboratories.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or equivalent).

  • Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Quantification Ion: m/z 69 (primary), with m/z 41 and 55 as qualifier ions.[5]

3. Calibration and Quantification

  • Calibration Standards: A series of at least five calibration standards are prepared by diluting the this compound stock solution in methanol to cover the expected concentration range.

  • Internal Standard: An internal standard (e.g., toluene-d8) should be added to all samples and calibration standards to correct for variations in injection volume and instrument response.

  • Quantification: The concentration of this compound in the test sample is determined from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Data Presentation: Hypothetical Inter-Laboratory Comparison Results

The following table summarizes hypothetical results from a round-robin test involving ten laboratories. The assigned value for the test material is 50.0 µg/g.

Laboratory IDReported Value (µg/g)Deviation from Assigned Value (%)z-score
Lab 148.5-3.0-0.6
Lab 252.3+4.60.92
Lab 345.1-9.8-1.96
Lab 455.8+11.62.32
Lab 549.2-1.6-0.32
Lab 650.5+1.00.2
Lab 747.9-4.2-0.84
Lab 853.1+6.21.24
Lab 946.5-7.0-1.4
Lab 1051.7+3.40.68
Assigned Value 50.0
Standard Deviation 2.5
RSD (%) 5.0
  • z-score calculation: z = (x - X) / σ, where x is the reported value, X is the assigned value, and σ is the standard deviation for proficiency assessment.

  • Interpretation: A z-score between -2 and 2 is generally considered satisfactory. Scores outside this range may indicate a need for investigation and corrective action.[2]

Workflow for an Inter-Laboratory Comparison

The following diagram illustrates the logical workflow of the inter-laboratory comparison process.

Interlaboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation cluster_followup Phase 4: Follow-up A Selection of Test Material B Preparation of Homogenous Sample A->B C Establishment of Assigned Value B->C D Distribution of Samples to Labs C->D E Analysis by Participating Labs D->E F Submission of Results E->F G Statistical Analysis of Data F->G H Calculation of Performance Scores (z-scores) G->H I Issuance of Final Report H->I J Corrective Actions by Labs (if needed) I->J

Workflow of the inter-laboratory comparison process.

Conclusion

Participation in inter-laboratory comparisons is a critical component of a laboratory's quality management system.[2][6] It provides an objective means of assessing and demonstrating the reliability of analytical data. By adhering to standardized protocols and continuously monitoring performance, laboratories can ensure the accuracy and comparability of their results for the analysis of this compound and other volatile organic compounds. The mean relative standard deviation (RSD) in such studies for VOCs has shown improvement over the years, with values around 28% being achievable.[1] This highlights the importance of ongoing proficiency testing to improve the overall quality of analytical measurements.

References

Safety Operating Guide

Proper Disposal of 1,1-Diethylcyclopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1,1-Diethylcyclopropane (CAS No. 1003-19-6). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

chercheurs, scientifiques et professionnels du développement de médicaments, la manipulation et l'élimination responsables des produits chimiques de laboratoire sont d'une importance capitale. Le 1,1-diéthylcyclopropane, un hydrocarbure inflammable, nécessite des protocoles d'élimination spécifiques pour atténuer les risques et garantir la conformité réglementaire. Cette procédure décrit les étapes nécessaires à l'élimination sûre du 1,1-diéthylcyclopropane dans un cadre de laboratoire.

Hazard Identification and Immediate Safety Precautions

This compound is a flammable hydrocarbon. While specific GHS classifications are not uniformly available, it should be handled as a flammable liquid. Vapors may form flammable mixtures with air. It is crucial to prevent its release into the environment as it can be toxic to aquatic life.[1]

Before beginning any disposal-related activities, ensure the following:

  • All personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from ignition sources such as open flames, sparks, and hot surfaces.

  • Have a fire extinguisher rated for flammable liquids readily accessible.

Waste Collection and Storage

Proper segregation and storage of chemical waste are the foundational steps of safe disposal.

  • Waste Container: Use only approved, properly labeled containers for flammable liquid waste.[2][3] The container should be clearly marked as "Hazardous Waste," "Flammable Liquid," and should list "this compound" as a component.

  • Segregation: Do not mix this compound with other waste types, particularly incompatible materials, to prevent hazardous reactions.

  • Storage Location: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from general laboratory traffic and ignition sources.

Disposal Procedures

Disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3][4]

The primary recommended disposal methods for this compound are:

  • Licensed Chemical Destruction Facility: The most appropriate method is to transfer the waste to a licensed chemical destruction plant.[4] These facilities are equipped for the safe and compliant disposal of flammable hazardous materials.

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[4] This must be performed at a licensed hazardous waste incineration facility.

To arrange for disposal:

  • Contact a Hazardous Waste Disposal Company: Engage a certified hazardous waste management company to handle the collection, transport, and disposal of the this compound waste.[2][3]

  • Provide Information: Accurately describe the waste material and its quantity to the disposal company to ensure they can manage it appropriately.

  • Documentation: Retain all documentation provided by the waste disposal company as proof of proper disposal.

Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Containers can be triple rinsed with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate must be collected and disposed of as flammable hazardous waste.

  • Disposal of Rinsed Containers: Once decontaminated, the container can be offered for recycling or reconditioning.[4] Alternatively, puncture the container to prevent reuse before disposing of it in accordance with institutional protocols.[4]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Contain: Use a non-combustible absorbent material, such as sand or earth, to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

PropertyValueSource
CAS Number 1003-19-6[4]
Molecular Formula C₇H₁₄LookChem
Molecular Weight 98.1882 g/mol LookChem
Boiling Point 87.9 °C at 760 mmHgLookChem
Density 0.774 g/cm³LookChem

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect 2. Collect waste in a labeled, approved container ppe->collect store 3. Store in a designated secondary containment area collect->store contact 4. Contact licensed hazardous waste disposal company store->contact transport 5. Arrange for professional collection and transport contact->transport disposal_method 6. Disposal Method? transport->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Option A destruction Licensed Chemical Destruction Plant disposal_method->destruction Option B end End: Waste Properly Disposed incineration->end destruction->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,1-Diethylcyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 1,1-Diethylcyclopropane. The following procedures are designed to ensure the safe use and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Body PartRecommended ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of the chemical that could cause eye irritation.
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the liquid. Always check the glove manufacturer's compatibility chart.
Body Flame-resistant lab coatProvides a barrier against spills and protects from fire hazards associated with flammable liquids.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of vapors. For spills or in poorly ventilated areas, a respirator with organic vapor cartridges may be necessary.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from heat, sparks, open flames, and other ignition sources.

  • Segregate from incompatible materials such as oxidizing agents.

  • Store in a designated flammable liquids storage cabinet.

Laboratory Handling:

  • All work with this compound should be conducted inside a certified chemical fume hood to minimize vapor inhalation.

  • Ensure all equipment is clean, dry, and properly grounded to prevent static discharge.

  • Use non-sparking tools when handling the container.

  • Have a spill kit and a Class B fire extinguisher (carbon dioxide or dry chemical) readily accessible in the work area.

  • When transferring the liquid, use methods that minimize the generation of aerosols and vapors.

  • Keep the container closed when not in use.

Spill Response:

  • In case of a small spill, alert others in the vicinity and evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Eliminate all ignition sources from the area.

  • Ventilate the area to disperse vapors.

  • Collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact the institution's emergency response team.

Disposal Plan

Waste Collection:

  • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams unless their compatibility has been confirmed.

  • Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, sealed, and labeled container. The primary container of this compound, once empty, should also be treated as hazardous waste.

Disposal Procedure:

  • All waste must be disposed of through the institution's hazardous waste management program.

  • Never dispose of this compound or its waste down the drain or in the regular trash.[1]

  • Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit & Fire Extinguisher prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer Proceed to Handling handle_use Perform Experimental Procedure handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close spill Spill Occurs handle_use->spill fire Fire Occurs handle_use->fire clean_decontaminate Decontaminate Glassware & Surfaces handle_close->clean_decontaminate Proceed to Cleanup clean_waste Collect Liquid & Solid Waste clean_decontaminate->clean_waste clean_dispose Dispose of Waste via Hazardous Waste Program clean_waste->clean_dispose spill_small Small Spill: Use Spill Kit spill->spill_small spill_large Large Spill: Evacuate & Call Emergency Response spill->spill_large fire_small Small Fire: Use Fire Extinguisher fire->fire_small fire_large Large Fire: Evacuate & Activate Alarm fire->fire_large

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diethylcyclopropane
Reactant of Route 2
1,1-Diethylcyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.